DNP-PEG4-alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPINTOOSUROKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to DNP-PEG4-alcohol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
DNP-PEG4-alcohol is a heterobifunctional linker molecule integral to advancements in immunology, bioconjugation, and drug delivery systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed protocol for its application in bioconjugation.
Core Structure and Chemical Identity
This compound is composed of three key functional components: a 2,4-dinitrophenyl (DNP) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal primary alcohol (hydroxyl group).
-
Dinitrophenyl (DNP) Group : This moiety serves as a well-characterized hapten. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. Anti-DNP antibodies exhibit high affinity and specificity, making the DNP group an excellent tag for immunoassays and affinity purification.[1]
-
Polyethylene Glycol (PEG4) Spacer : The PEG linker consists of four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation of conjugates, and provides a flexible arm that minimizes steric hindrance between the DNP tag and the conjugated biomolecule.[2][3][4] The PEG chain can also improve the pharmacokinetic properties of bioconjugates by increasing their circulation half-life.[5]
-
Terminal Alcohol (-OH) Group : The primary hydroxyl group is a versatile chemical handle for further modification. It can be activated or converted into other functional groups (e.g., esters, aldehydes, or tosylates) to facilitate covalent conjugation to proteins, peptides, surfaces, or other molecules of interest.
The systematic IUPAC name for this compound is 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol.
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 1807520-99-5 | |
| Chemical Formula | C₁₄H₂₁N₃O₈ | |
| Molecular Weight | 359.34 g/mol | |
| Exact Mass | 359.1329 u | |
| Purity | ≥98% | |
| Appearance | (Not specified, typically a solid) | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | |
| Storage Conditions | -20°C, protected from light and moisture |
Applications in Research and Drug Development
This compound is a versatile tool with broad applications:
-
Immunology Research : It is used to develop DNP-labeled probes for antibody-based assays such as ELISA, flow cytometry, and Western blotting.
-
Bioconjugation : As a heterobifunctional linker, it serves as an intermediate for covalently attaching the DNP hapten to various biomolecules.
-
Drug Delivery : The molecule can be incorporated into PEGylated scaffolds for targeted drug delivery systems, leveraging the DNP tag for specific recognition.
-
PROTAC Development : It can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Protocols
The terminal hydroxyl group of this compound requires activation to react with common functional groups on biomolecules, such as primary amines (e.g., lysine residues in proteins). Below is a representative two-stage protocol for conjugating this compound to a protein via N-hydroxysuccinimide (NHS) ester chemistry.
Stage 1: Activation of this compound with Disuccinimidyl Carbonate (DSC)
This stage converts the terminal hydroxyl group into a reactive NHS ester.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Reaction vessel (round-bottom flask)
Procedure:
-
Preparation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent moisture contamination.
-
Dissolution : Dissolve this compound in anhydrous DMF or DCM.
-
Base Addition : Add 1.5-2.0 molar equivalents of a non-nucleophilic base, such as TEA or DIEA, to the solution.
-
Activation : Slowly add 1.2-1.5 molar equivalents of DSC to the reaction mixture while stirring.
-
Reaction : Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Purification : Upon completion, the activated DNP-PEG4-NHS ester can be purified using silica gel column chromatography to remove excess reagents and byproducts.
Stage 2: Conjugation of Activated DNP-PEG4-NHS Ester to a Protein
This stage involves the reaction of the NHS ester with primary amines on the target protein.
Materials:
-
Purified DNP-PEG4-NHS ester
-
Target protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation : Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
-
Linker Dissolution : Dissolve the purified DNP-PEG4-NHS ester in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the DNP-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification : Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.
-
Characterization : Characterize the final DNP-protein conjugate. The degree of labeling (DOL) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).
Visualization of Experimental Workflow
The following diagrams illustrate the chemical structure and a typical experimental workflow for the bioconjugation of this compound.
Caption: Molecular components of this compound.
Caption: Workflow for protein conjugation using this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1807520-99-5 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 1807520-99-5 | AxisPharm [axispharm.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to DNP-PEG4-alcohol: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed representative synthesis protocol for DNP-PEG4-alcohol. This bifunctional molecule, incorporating a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group, is a valuable tool in various biomedical research and drug development applications. The DNP moiety serves as a hapten for immunological detection, while the hydrophilic PEG spacer enhances solubility and provides a flexible linker. The terminal alcohol allows for further conjugation to other molecules of interest.
Core Chemical and Physical Properties
This compound is a well-defined molecule with consistent properties that are crucial for its application in sensitive biological and chemical systems. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 1807520-99-5 | [1] |
| Molecular Formula | C₁₄H₂₁N₃O₈ | [1][2][3] |
| Molecular Weight | 359.34 g/mol | [1] |
| Exact Mass | 359.1329 u | |
| Purity | Typically ≥95% - 98% | |
| Appearance | Varies; often a solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C. | |
| IUPAC Name | 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol | |
| SMILES | OCCOCCOCCOCCNC1=CC=C(--INVALID-LINK--=O)C=C1--INVALID-LINK--=O |
Synthesis of this compound: A Representative Experimental Protocol
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution reaction between amino-PEG4-alcohol and 2,4-dinitrofluorobenzene (DNFB), often referred to as Sanger's reagent. This reaction is a well-established method for the dinitrophenylation of primary amines.
Materials and Reagents
-
Amino-PEG4-alcohol (1-amino-11-hydroxy-3,6,9-trioxaundecane)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amino-PEG4-alcohol in anhydrous DMF.
-
Addition of Base: Add triethylamine or DIPEA to the solution. The base acts as an acid scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Addition of DNFB: Slowly add a solution of 2,4-dinitrofluorobenzene in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino-PEG4-alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification
The crude this compound is purified by silica gel column chromatography. A gradient elution system, for example, starting with a mixture of ethyl acetate and hexanes and gradually increasing the polarity with methanol, is often effective in isolating the pure product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in a specific signaling pathway as a signaling molecule itself, its application in immunology and cell biology often relates to the study of signaling cascades. For instance, when used to create multivalent antigens, it can be employed to investigate the cross-linking of B cell receptors (BCRs) and the subsequent initiation of downstream signaling events.
The following diagram illustrates a generalized workflow for using a DNP-conjugated molecule to study receptor-mediated signaling.
Caption: Workflow for studying cell signaling.
References
The Pivotal Role of the PEG4 Spacer in DNP Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of chemical biology and drug discovery, particularly in the realm of targeted protein degradation (TPD), the rational design of linker molecules is paramount to achieving desired pharmacological outcomes. Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) spacers have garnered significant attention for their ability to favorably modulate the physicochemical and biological properties of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This technical guide provides an in-depth examination of the role of the tetraethylene glycol (PEG4) spacer within dinitrophenyl (DNP) linkers. DNP moieties are frequently employed as haptens for antibody recognition or as versatile chemical handles. The incorporation of a PEG4 spacer profoundly influences the functionality of DNP-containing constructs, impacting solubility, steric hindrance, and the spatial relationship between conjugated moieties. This guide will detail the properties conferred by the PEG4 spacer, provide comprehensive experimental protocols for the synthesis and evaluation of DNP-PEG4 linkers, and present visualizations of relevant biological pathways and experimental workflows.
The Multifaceted Role of the PEG4 Spacer
The inclusion of a PEG4 spacer in DNP linkers is a strategic design choice that imparts several beneficial properties to the resulting conjugate. These attributes are critical for the efficacy of molecules used in complex biological systems.
Enhanced Aqueous Solubility
One of the most significant contributions of the PEG4 spacer is the enhancement of the conjugate's solubility in aqueous environments.[1][2][3] The repeating ethylene glycol units of the PEG chain are hydrophilic and can engage in hydrogen bonding with water molecules. This property is particularly advantageous when conjugating hydrophobic moieties, such as certain small molecule inhibitors or fluorescent dyes, which are prone to aggregation in physiological buffers. By preventing aggregation, the PEG4 spacer ensures that the DNP-linked molecule remains monomeric and fully functional, which is crucial for accurate biological assessment and therapeutic efficacy.
Reduction of Steric Hindrance and Optimization of Spatial Geometry
The PEG4 spacer provides a flexible and extended connection between the DNP group and another functional molecule. This separation is critical for minimizing steric hindrance, which can otherwise impair the binding of either moiety to its respective target.[] In the context of PROTACs, an optimal linker length is essential to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long linker might lead to non-productive binding orientations. The defined length of the PEG4 spacer helps to achieve the necessary spatial orientation for efficient ubiquitin transfer and subsequent protein degradation.
Biocompatibility and Low Immunogenicity
PEG is well-established as a biocompatible and non-toxic polymer, making it an ideal component for in vivo applications. It is known to reduce the immunogenicity of conjugated molecules, a phenomenon often referred to as "PEGylation." This "stealth" property can prolong the circulation half-life of a therapeutic agent by reducing its clearance by the immune system.
Quantitative Data on DNP-PEG4 Linkers
While comprehensive studies directly comparing a series of DNP-PEG linker lengths are limited, the available data on DNP-PEG4-containing molecules and broader studies on PEG linkers in similar contexts provide valuable insights.
| Property | Value/Observation | Reference |
| Molecular Weight (DNP-PEG4-NHS ester) | 528.47 g/mol | |
| Solubility (DNP-PEG4-NHS ester) | Soluble in DMSO and other organic solvents. Significantly better water solubility compared to DNP-X SE. | |
| Reactivity | The NHS ester of DNP-PEG4-NHS ester readily reacts with primary amines to form stable amide bonds. | |
| Impact of PEG Length on Antibody Recruiting Capacity | In a study on DNP-functionalized peptides, a PEG6 linker showed the most robust anti-DNP antibody recruiting capacity compared to PEG1 and PEG3 linkers, suggesting an optimal linker length is crucial for this interaction. | |
| Impact of PEG Length on In Vivo Performance | In a study of affibody-drug conjugates, increasing PEG chain length from no PEG to 4 kDa and 10 kDa significantly increased the circulation half-life. However, it also led to a decrease in in vitro cytotoxicity, highlighting the trade-offs in linker design. | |
| Impact of PEG Length on Tumor Accumulation | For folate-linked liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa significantly increased tumor accumulation and antitumor activity in vivo. |
Experimental Protocols
Detailed methodologies are essential for the synthesis, conjugation, and evaluation of DNP-PEG4 linkers in various applications.
Synthesis of DNP-PEG4-NHS Ester
The synthesis of DNP-PEG4-NHS ester typically involves the reaction of a DNP-derivatized PEG4 carboxylic acid with a succinimidyl ester activating agent. A general approach is outlined below.
Materials:
-
DNP-PEG4-acid
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with a salt of the carboxylic acid)
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve DNP-PEG4-acid in the anhydrous solvent.
-
Add N,N'-Disuccinimidyl carbonate (1.1 equivalents) to the solution.
-
If the starting material is a salt, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure DNP-PEG4-NHS ester.
-
Characterize the final product by NMR and Mass Spectrometry.
Conjugation of DNP-PEG4-NHS Ester to a Primary Amine-Containing Molecule
Materials:
-
DNP-PEG4-NHS ester
-
Molecule of interest with a primary amine (e.g., protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0 for proteins)
-
Purification method (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Dissolve the amine-containing molecule in the appropriate reaction buffer or solvent.
-
Dissolve DNP-PEG4-NHS ester in an anhydrous solvent like DMF or DMSO to prepare a stock solution.
-
Add the DNP-PEG4-NHS ester stock solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling and should be optimized empirically.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).
-
Purify the conjugate to remove unreacted DNP-PEG4-NHS ester and other byproducts using a suitable purification method.
-
Characterize the final conjugate to determine the degree of labeling, purity, and integrity.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to determine the efficacy of a PROTAC containing a DNP-PEG4 linker in degrading a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC with DNP-PEG4 linker
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated targeted protein degradation pathway.
Western Blot Experimental Workflow
Caption: Workflow for assessing protein degradation by Western blot.
Logical Relationship of PEG4 Spacer Properties
Caption: Interplay of PEG4 spacer properties leading to improved efficacy.
Conclusion
The PEG4 spacer is a critical component in the design of DNP linkers for a variety of applications in biomedical research and drug development. Its inherent hydrophilicity, flexibility, and biocompatibility contribute significantly to the overall performance of the resulting conjugates. By enhancing aqueous solubility, minimizing steric hindrance, and providing optimal spatial separation between functional moieties, the PEG4 spacer facilitates the development of more effective and reliable chemical probes and targeted therapeutics. While further quantitative studies directly comparing a series of DNP-PEG linker lengths would be beneficial for fine-tuning linker design, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working to harness the power of DNP-PEG4 linkers in their endeavors. The continued exploration and optimization of linker technology will undoubtedly pave the way for the next generation of innovative and impactful molecular tools and therapies.
References
An In-depth Technical Guide to DNP-PEG4-Alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of DNP-PEG4-alcohol in the field of bioconjugation. The information is tailored for researchers, scientists, and drug development professionals who are looking to utilize this versatile molecule in their work.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol (-OH) group. Each of these moieties imparts unique properties to the molecule, making it a valuable tool in immunology, drug delivery, and diagnostic assay development.[1][2]
-
Dinitrophenyl (DNP) Group: The DNP group is a well-known hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[3][4] This property allows for the sensitive detection and purification of DNP-conjugated molecules using anti-DNP antibodies.[3] It serves as an excellent alternative to biotin-streptavidin systems in various immunoassays.
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 linker is a short, hydrophilic spacer that enhances the water solubility and biocompatibility of the conjugate. It provides a flexible arm that separates the DNP hapten from the conjugated biomolecule, minimizing steric hindrance and preserving the biological activity of the target molecule.
-
Terminal Alcohol (-OH) Group: The primary alcohol at the terminus of the PEG chain serves as a versatile chemical handle for conjugation. Unlike more reactive functional groups, the hydroxyl group is relatively stable and requires chemical activation for efficient bioconjugation, offering greater control over the reaction.
Mechanism of Action in Bioconjugation
The bioconjugation of this compound to a biomolecule, typically a protein or peptide, is a two-step process involving the activation of the terminal alcohol group followed by nucleophilic substitution. The hydroxyl group itself is a poor leaving group, hence direct conjugation to amines or other nucleophiles is not feasible.
Step 1: Activation of the Terminal Alcohol
The initial and critical step is the conversion of the terminal hydroxyl group into a more reactive functional group. This is typically achieved by transforming it into a good leaving group. Common activation strategies include:
-
Tosylation: Reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) converts the hydroxyl group into a tosylate (-OTs). The tosyl group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack.
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): DSC is a homobifunctional reagent that reacts with the alcohol to form a succinimidyl carbonate ester. This activated ester is highly reactive towards primary amines, forming a stable carbamate linkage.
-
Activation with 1,1'-Carbonyldiimidazole (CDI): CDI is another reagent used to activate hydroxyl groups. It reacts with the alcohol to form an imidazole carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, resulting in a carbamate bond.
Step 2: Nucleophilic Substitution
Once the alcohol is activated, the DNP-PEG4-linker is ready to be conjugated to the target biomolecule. The most common target for conjugation is the primary amine group found on the side chain of lysine residues and the N-terminus of proteins. The activated linker undergoes a nucleophilic substitution reaction with the amine group, forming a stable covalent bond.
-
For Tosylated DNP-PEG4: The amine group of the biomolecule attacks the carbon atom bearing the tosylate leaving group, forming a secondary amine linkage.
-
For DSC or CDI-activated DNP-PEG4: The amine group of the biomolecule attacks the activated carbonyl group, leading to the formation of a stable carbamate bond.
The following diagram illustrates the general workflow for the bioconjugation of this compound to a protein.
Caption: General workflow for the bioconjugation of this compound.
Quantitative Data Summary
The efficiency of the bioconjugation reaction depends on several factors, including the choice of activation reagent, the reaction conditions (pH, temperature, and stoichiometry of reactants), and the properties of the biomolecule. The following table summarizes typical coupling efficiencies and bond stabilities for different activation methods of PEG-alcohols.
| Activation Method | Typical Coupling Efficiency | Bond Formed | Relative Stability | Key Considerations |
| Tosylation | Moderate to High | Ether or Amine | High | Requires activation of the alcohol; reaction with amines can be slower than with NHS esters. |
| DSC/CDI Activation | High | Carbamate | High | Prone to hydrolysis in aqueous solutions; reacts with primary amines (e.g., lysine residues). |
Experimental Protocols
The following are generalized protocols for the activation of this compound and its subsequent conjugation to a model protein containing primary amines. Note: These protocols should be optimized for specific applications.
Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add N,N'-disuccinimidyl carbonate (1.5 to 2.0 molar excess) and anhydrous pyridine (2.0 molar excess) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the activated DNP-PEG4-O-CO-NHS ester under vacuum.
Protocol 2: Conjugation of Activated DNP-PEG4 to a Protein
Materials:
-
Activated DNP-PEG4-O-CO-NHS ester
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the activated DNP-PEG4-O-CO-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution.
-
Add the activated DNP-PEG4 solution to the protein solution in a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Gently mix the reaction solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the DNP-PEG4-protein conjugate from unreacted DNP-PEG4 and byproducts using dialysis or size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the DNP group (around 360 nm). Further characterization can be performed using mass spectrometry.
Application in Immunoassays and Signaling Pathways
DNP-PEG4-conjugates are valuable reagents in a variety of immunological applications. The DNP hapten allows for indirect detection and signal amplification in assays such as ELISA, Western blotting, and immunohistochemistry.
A key application is in the study of hapten-carrier immune responses and T-cell activation. Haptens, being small molecules, are not immunogenic on their own. However, when conjugated to a larger carrier protein, the hapten-carrier conjugate can be taken up by antigen-presenting cells (APCs), such as B cells or dendritic cells. The carrier protein is then processed, and its peptides are presented on MHC class II molecules to helper T cells. This T-cell help, in turn, stimulates B cells that recognize the hapten to proliferate and produce anti-hapten antibodies.
The following diagram illustrates the signaling pathway of a DNP-protein conjugate in inducing a T-cell dependent B-cell response.
Caption: T-cell dependent B-cell activation by a DNP-protein conjugate.
Conclusion
This compound is a highly versatile and valuable tool for bioconjugation. Its unique combination of a DNP hapten for immunological detection, a PEG spacer for improved physicochemical properties, and a modifiable alcohol handle allows for the creation of well-defined bioconjugates for a wide range of applications in research and drug development. Understanding the mechanism of action, particularly the necessity of alcohol activation, is crucial for its successful implementation in experimental workflows. The provided protocols and pathway diagrams serve as a guide for researchers to design and execute their bioconjugation strategies effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. A new procedure for the synthesis of polyethylene glycol-protein adducts; effects on function, receptor recognition, and clearance of superoxide dismutase, lactoferrin, and alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Dinitrophenyl (DNP) Haptens in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of immunology, haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[1] The dinitrophenyl (DNP) group is a classic and widely utilized hapten that has become an invaluable tool for studying the fundamental mechanisms of the immune system.[2][3] Its chemical simplicity, high immunogenicity when conjugated, and the commercial availability of specific antibodies have solidified its role in diverse applications, from basic research on antibody production and allergic responses to the development of novel diagnostics and therapeutics.[2][4] This technical guide provides an in-depth overview of the core applications of DNP haptens, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and developers.
The DNP Hapten-Carrier Principle
The foundational concept for the use of DNP in immunology is the hapten-carrier principle. DNP itself is too small to be recognized by the immune system as an immunogen. However, when covalently coupled to a larger carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the resulting DNP-protein conjugate is capable of inducing a robust immune response. This response involves the generation of antibodies specifically directed against the DNP hapten.
This principle allows researchers to reliably and specifically induce the production of antibodies against a known chemical moiety. The choice of carrier protein and the density of DNP molecules on the carrier can influence the magnitude and type of immune response, for instance, affecting the balance of IgM and IgG antibody production.
Generation and Characterization of Anti-DNP Antibodies
A primary application of DNP-carrier conjugates is the production of polyclonal and monoclonal antibodies against the DNP hapten. These antibodies are indispensable reagents for a multitude of immunological assays and experimental models.
Workflow for Anti-DNP Antibody Production
The generation of anti-DNP antibodies follows a standard workflow, beginning with the chemical conjugation of DNP to a carrier protein, followed by immunization of a host animal, and subsequent purification and characterization of the resulting antibodies.
Experimental Protocol: DNP-KLH Conjugation
This protocol describes a common method for conjugating DNP to Keyhole Limpet Hemocyanin (KLH) using 2,4-Dinitrobenzenesulfonic acid (DNBS).
-
Reagents and Materials:
-
Keyhole Limpet Hemocyanin (KLH)
-
2,4-Dinitrobenzenesulfonic acid sodium salt (DNBS)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
-
-
Procedure:
-
Dissolve KLH in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL.
-
Dissolve DNBS in the same buffer to a concentration of 20 mg/mL.
-
Slowly add the DNBS solution to the KLH solution while gently stirring. A typical molar ratio is 40:1 (DNBS:lysine residues on KLH), but this can be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Transfer the reaction mixture to dialysis tubing and dialyze extensively against PBS (pH 7.4) at 4°C with several buffer changes over 48 hours to remove unconjugated DNP.
-
Determine the protein concentration (A280) and the degree of DNP substitution (A360). The conjugate is now ready for immunization.
-
DNP in Models of Allergic and Hypersensitivity Reactions
DNP haptens are instrumental in the study of Type I hypersensitivity, the allergic reaction mediated by Immunoglobulin E (IgE). The "DNP-IgE" system is a classic model for investigating mast cell and basophil activation.
In this model, mast cells or a rat basophilic leukemia cell line (RBL-2H3) are first sensitized with monoclonal anti-DNP IgE antibodies. These antibodies bind to the high-affinity IgE receptor (FcεRI) on the cell surface. Subsequent exposure to a multivalent DNP-carrier conjugate (like DNP-BSA) cross-links the FcεRI-bound IgE, triggering a complex signaling cascade that culminates in degranulation—the release of inflammatory mediators like histamine and β-hexosaminidase.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
The cross-linking of FcεRI initiates a cascade involving the phosphorylation of key signaling proteins, leading to calcium mobilization and ultimately, the fusion of granules with the plasma membrane.
Experimental Protocol: RBL-2H3 Cell Degranulation Assay
This protocol measures the release of β-hexosaminidase, a marker for mast cell degranulation.
-
Cell Culture:
-
Culture RBL-2H3 cells in MEM supplemented with 10% FBS and antibiotics.
-
Seed 2 x 10⁵ cells per well in a 24-well plate and grow overnight.
-
-
Sensitization:
-
Wash cells with PBS.
-
Incubate cells overnight with 0.2 µg/mL anti-DNP IgE in culture medium.
-
-
Stimulation and Measurement:
-
Wash the sensitized cells twice with PIPES buffer (or similar Tyrode's buffer).
-
Add 200 µL of PIPES buffer containing the test compound (inhibitor/enhancer) and incubate for 30 minutes at 37°C.
-
Add 20 µL of DNP-BSA (final concentration 1 µg/mL) to stimulate degranulation. For a negative control, add buffer only. For a positive control (total release), add 0.2% Triton X-100.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice.
-
Transfer 25 µL of the supernatant from each well to a new 96-well plate.
-
Add 25 µL of substrate solution (5 mM p-NAG in 0.2 M sodium citrate buffer, pH 4.5).
-
Incubate for 1.5 hours at 37°C.
-
Add 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Read absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation: [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] * 100.
-
Quantitative Data in Mast Cell Assays
The DNP system allows for precise quantitative analysis of mast cell responses.
| Parameter | Typical Value/Range | Reference |
| Anti-DNP IgE for Sensitization | 0.2 - 10 µg/mL | |
| DNP-BSA for Stimulation | 0.1 - 1 µg/mL | |
| Maximal Histamine Release | 86 - 92% | |
| β-hexosaminidase Inhibition (IC₅₀) | Varies by inhibitor |
Applications in Immunological Assays
The high-affinity interaction between DNP and its corresponding antibodies makes it a versatile tool in various immunoassays, often serving as a robust alternative to the biotin-streptavidin system.
-
ELISA (Enzyme-Linked Immunosorbent Assay): DNP can be used as a tag on detection antibodies or antigens. In a competitive ELISA for detecting free DNP, DNP-BSA is coated on a plate, and free DNP in a sample competes with it for binding to an enzyme-conjugated anti-DNP antibody. This method can achieve high sensitivity, detecting as little as 10 fmol of DNP.
-
Flow Cytometry: DNP-labeled antibodies or ligands can be used to detect cell surface markers, with subsequent detection by a fluorescently-labeled anti-DNP antibody. This is useful for multi-color staining panels where spectral overlap from common fluorophores is a concern.
-
Immunohistochemistry (IHC) & In Situ Hybridization (ISH): The DNP Hapten Sandwich Staining (DHSS) procedure uses DNP-labeled primary or secondary probes, which are then detected by an anti-DNP antibody linked to an enzyme like peroxidase. This system provides excellent signal amplification with low background.
Quantitative Data for DNP-Based Assays
| Assay Type | Application | Key Parameter | Typical Value | Reference |
| Competitive ELISA | Quantitation of free DNP | Detection Limit | 10 fmol | |
| Flow Cytometry | Cell surface marker detection | EC₅₀ of DNP-ligand | ~7.14 nM (for DNP-5F7) | |
| ELISA (Direct) | Titer measurement post-immunization | Peak anti-DNP concentration | >100 µg/mL | |
| Surface Plasmon Resonance (SPR) | Binding kinetics | Kᴅ (Affinity Constant) | Varies (e.g., nM range) |
DNP in B Cell and T Cell Research
DNP haptens have been fundamental in elucidating the mechanisms of B cell activation, affinity maturation, and the establishment of immunological memory. By immunizing animals with DNP-carrier conjugates and tracking the B cell response over time, researchers can study how antibody affinity for the DNP hapten increases following secondary exposure.
Furthermore, while haptens themselves are not typically recognized by T cells, the carrier protein is processed by antigen-presenting cells (APCs) and presented to T helper cells. This T cell help is crucial for a robust B cell response, and the DNP-carrier model has been instrumental in dissecting this complex cellular cooperation. Studies have shown that APCs can acquire DNP from DNP-labeled cells and "re-present" the hapten to stimulate DNP-specific T cells, a process that requires antigen processing.
Conclusion
The dinitrophenyl hapten is more than a simple chemical; it is a cornerstone of immunological research. Its utility spans from elucidating the fundamental principles of antibody production and allergic reactions to its practical application as a versatile tool in a wide array of immunoassays. For researchers in academia and industry, a thorough understanding of DNP's applications and associated methodologies provides a powerful and reliable system for investigating immune function, validating assays, and developing new immunotherapies and diagnostic tools.
References
- 1. scbt.com [scbt.com]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. Expanding the Genetic Code for a Dinitrophenyl Hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Solubility and stability of DNP-PEG4-alcohol
An In-depth Technical Guide on the Solubility and Stability of DNP-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule incorporating a dinitrophenyl (DNP) group and a short polyethylene glycol (PEG) chain terminating in a hydroxyl group. This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility and stability, crucial for its application in research and drug development. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely properties based on the well-characterized behaviors of its constituent DNP and PEG moieties. Furthermore, it details standardized experimental protocols for determining these properties.
Introduction
This compound is a molecule of interest in various biomedical research areas, including immunology and targeted drug delivery. The DNP group serves as a hapten for antibody recognition, while the PEG linker enhances hydrophilicity and provides a flexible spacer. The terminal hydroxyl group allows for further conjugation to other molecules of interest. Understanding the solubility and stability of this linker is paramount for its effective use in aqueous and organic media, as well as for ensuring its integrity during storage and experimental procedures.
Predicted Solubility Profile
The solubility of this compound is influenced by both the hydrophobic DNP group and the hydrophilic PEG4 chain.
-
Aqueous Solubility : The presence of the four ethylene glycol units in the PEG4 linker is expected to confer a degree of aqueous solubility. PEGylation is a well-established method for increasing the water solubility of hydrophobic molecules. The hydrophilic nature of the PEG chain can help to overcome the low water solubility characteristic of the DNP group. However, the overall aqueous solubility is likely to be moderate.
-
Organic Solvent Solubility : The 2,4-dinitrophenol (DNP) component of the molecule contributes to its solubility in organic solvents. DNP itself is soluble in solvents such as ethanol, ether, benzene, and acetone. Therefore, this compound is expected to be readily soluble in a range of common organic solvents, including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Data Presentation: Estimated Solubility
The following table provides an estimated solubility profile for this compound based on the properties of its components. These values should be experimentally verified for specific applications.
| Solvent | Estimated Solubility | Rationale |
| Water | Sparingly to Moderately Soluble | The hydrophilic PEG4 chain enhances solubility, but the hydrophobic DNP group limits it. |
| Phosphate-Buffered Saline (PBS) | Sparingly to Moderately Soluble | Similar to water, with potential for slight pH-dependent variations. |
| Ethanol | Soluble | The DNP group is soluble in alcohols.[1] |
| Methanol | Soluble | The DNP group is soluble in alcohols.[1] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DNP compounds are generally soluble in DMSO.[2] |
| Dimethylformamide (DMF) | Highly Soluble | A common solvent for polar organic compounds. |
Predicted Stability Profile
The stability of this compound is a critical factor for its storage and handling. Degradation can occur through hydrolysis, oxidation, or photolysis.
-
pH Stability : The ether linkages in the PEG chain are generally stable to hydrolysis across a wide pH range. The linkage of the DNP group to the PEG chain is also expected to be relatively stable. Dinitrophenols are known to be stable in acidic solutions but may be susceptible to decomposition by UV radiation in alkaline solutions.
-
Thermal Stability : PEGylated compounds often exhibit increased thermal stability. While specific data for this compound is unavailable, it is recommended to store the compound at low temperatures (e.g., -20°C) to minimize potential degradation over long periods.[3][4]
-
Photostability : Dinitrophenyl compounds can be sensitive to light. Therefore, it is advisable to protect solutions of this compound from light to prevent photochemical degradation.
Data Presentation: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | To minimize thermal degradation. |
| Light | Protect from light. | To prevent photochemical degradation of the DNP group. |
| pH | Maintain in a neutral to slightly acidic buffer for aqueous solutions. | To avoid potential base-catalyzed degradation. |
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution : Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge or filter the suspension to separate the undissolved solid from the solution.
-
Quantification : Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (due to the chromophoric DNP group).
-
Calculation : The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
Stability Assessment: HPLC-Based Degradation Study
This protocol assesses the chemical stability of this compound under various conditions.
Methodology:
-
Sample Preparation : Prepare solutions of this compound at a known concentration in different buffers (e.g., pH 4, 7, and 9) to evaluate pH stability.
-
Incubation : Incubate the solutions at a specific temperature (e.g., 37°C) and protect them from light. For photostability testing, expose a set of samples to a controlled light source.
-
Time-Point Analysis : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis : Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis : Plot the percentage of the remaining this compound against time to determine the degradation kinetics and half-life under each condition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing the solubility and stability of this compound.
Caption: Experimental workflow for determining solubility and stability.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, a strong predictive understanding can be derived from the known properties of its dinitrophenyl and PEG components. The molecule is anticipated to have good solubility in common organic solvents and moderate solubility in aqueous media. For optimal stability, it should be stored at low temperatures and protected from light. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, ensuring reliable and reproducible results in drug development and other scientific endeavors.
References
An In-depth Technical Guide to DNP-PEG4-alcohol for Antibody Recognition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNP-PEG4-alcohol, a versatile tool for high-affinity antibody recognition in a variety of research and drug development applications. This document details its chemical properties, core principles of interaction, and provides detailed experimental protocols for its use in key immunoassays.
Introduction to this compound
This compound is a chemical compound featuring a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The DNP moiety acts as a hapten, a small molecule that can elicit a strong and specific immune response when attached to a larger carrier molecule, leading to the generation of high-affinity anti-DNP antibodies[1]. The PEG4 linker provides a hydrophilic and flexible spacer, which enhances the solubility and bioavailability of the molecule while minimizing steric hindrance, allowing for optimal antibody binding[1]. The terminal hydroxyl group offers a reactive site for further chemical modification and conjugation to other molecules of interest[2].
These characteristics make this compound an invaluable reagent for a range of applications, including its use as a positive control in immunoassays, for the detection and purification of anti-DNP antibodies, and as a building block for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C14H21N3O8 | [2] |
| Molecular Weight | 359.34 g/mol | [2] |
| Appearance | Yellow to orange solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protected from light and moisture |
Core Principles of DNP-Hapten Antibody Recognition
The interaction between the DNP hapten and its corresponding antibody is a cornerstone of immunology research. The DNP group is highly immunogenic, meaning it can stimulate a robust B-cell response and the production of antibodies with high specificity and affinity. The binding is a non-covalent interaction, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the antibody's binding site. The affinity of anti-DNP antibodies for the DNP hapten is typically in the nanomolar to picomolar range, making this interaction highly sensitive and suitable for a wide array of detection methods.
DNP-Mediated Signaling in Mast Cells
In the context of allergic responses, the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells by multivalent DNP-conjugated antigens triggers a signaling cascade leading to degranulation and the release of inflammatory mediators. This pathway is a critical area of study in allergy and immunology research.
Applications and Experimental Protocols
This compound is a versatile tool that can be employed in a variety of standard immunoassays. Below are detailed representative protocols for its use in ELISA, Western Blot, and Flow Cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, this compound can be used to coat the wells of a microplate to capture and quantify anti-DNP antibodies from a sample.
-
Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted samples (e.g., serum, hybridoma supernatant) and standards (purified anti-DNP antibody of known concentration) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-DNP antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping and Reading:
-
Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Western Blot
For Western blotting, this compound can be conjugated to a protein of interest, which can then be detected on a membrane using an anti-DNP antibody. This is particularly useful for confirming the presence of a DNP-conjugated protein or as a control lane.
-
Protein Conjugation (Representative Protocol):
-
Activate the hydroxyl group of this compound to a more reactive species, for example, by converting it to a p-nitrophenyl carbonate ester.
-
Dissolve the protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated DNP-PEG4 derivative to the protein solution at a specific molar ratio (e.g., 10:1 to 20:1 linker-to-protein).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove excess, unreacted DNP-PEG4 by dialysis or size-exclusion chromatography.
-
-
SDS-PAGE and Transfer:
-
Separate the DNP-conjugated protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with an anti-DNP primary antibody diluted in blocking buffer (e.g., 1:1000 to 1:10,000) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the anti-DNP primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Flow Cytometry
This compound can be used to label the surface of cells, which can then be detected using a fluorescently labeled anti-DNP antibody. This can be useful for studying cellular uptake or as a method for cell surface engineering.
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.
-
-
Cell Labeling with this compound (if applicable, through a conjugated molecule):
-
If this compound is conjugated to a cell-binding molecule (e.g., an antibody or ligand), incubate the cells with the DNP-conjugated molecule at a predetermined optimal concentration for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Staining with Anti-DNP Antibody:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a fluorescently labeled anti-DNP antibody (e.g., FITC- or PE-conjugated) at its optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer.
-
Quantitative Data Presentation
Surface Plasmon Resonance (SPR) Kinetic Data
The following table summarizes SPR data for the binding of anti-DNP IgE and IgG to DNP moieties displayed on DNA nanostructures at varying distances. This data illustrates the high-affinity nature of the interaction.
| DNP-DNP Distance (nm) | Antibody | Dissociation Rate (k_d) (s⁻¹) | Half-life (t₁/₂) (min) | Reference |
| 16 | Anti-DNP IgE | 2.6 x 10⁻³ | 4.5 | |
| 6-18 | Anti-DNP IgG | 2.1 x 10⁻⁴ | 68 |
Note: This data was generated using DNP-decorated DNA origami nanostructures and not this compound directly. The binding kinetics may vary depending on the specific context and linker.
Flow Cytometry Semi-Quantitative Data
The following table presents Mean Fluorescence Intensity (MFI) data from a flow cytometry analysis of cancer cells treated with hyaluronic acid (HA) conjugated with DNP through PEG linkers of varying lengths and DNP densities. This demonstrates the utility of DNP-PEG conjugates in antibody recruitment to cell surfaces.
| Conjugate (HA-[PEGm-DNP]n) | Mean Fluorescence Intensity (MFI) | Reference |
| HA-[PEG1-DNP]8 | ~15,000 | |
| HA-[PEG3-DNP]8 | ~25,000 | |
| HA-[PEG6-DNP]8 | ~35,000 |
Note: This data illustrates the principle of DNP-mediated antibody recruitment to cells. The MFI values are relative and depend on the specific experimental conditions.
Conclusion
This compound is a powerful and versatile tool for researchers in immunology, drug development, and diagnostics. Its well-defined chemical structure, which combines a high-affinity hapten with a flexible and hydrophilic linker, enables a wide range of applications in antibody recognition. This guide provides a foundational understanding of its properties, principles of use, and detailed protocols for its application in common immunoassays. While specific quantitative binding data for this compound remains to be extensively published, the provided data from related compounds underscores the high-affinity nature of the DNP-antibody interaction. As with any reagent, optimization of the provided protocols for specific experimental systems is recommended to achieve the best results.
References
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern drug development. The remarkable hydrophilic properties of PEG linkers are central to their ability to enhance the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics. This technical guide provides an in-depth exploration of the core hydrophilic characteristics of PEG linkers, their impact on drug delivery, detailed experimental protocols for their characterization, and quantitative data to inform drug design and development.
The Core of Hydrophilicity: How PEG Linkers Transform Drug Properties
PEG is a synthetic, water-soluble polymer composed of repeating ethylene oxide units.[1] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a protective hydration shell around the conjugated drug molecule.[2][3] This "stealth" effect is fundamental to the advantages conferred by PEGylation.[4][5]
Key Advantages Driven by Hydrophilicity:
-
Enhanced Solubility: PEG's hydrophilic nature dramatically improves the aqueous solubility of hydrophobic drug payloads, which is crucial for developing viable intravenous formulations. Many potent small molecule drugs suffer from poor water solubility, and PEGylation can overcome this significant hurdle.
-
Improved Stability and Reduced Aggregation: The hydration shell created by the PEG linker sterically shields the drug from enzymatic degradation. For biologics and antibody-drug conjugates (ADCs), this hydrophilicity prevents the formation of aggregates, which can lead to immunogenicity and altered pharmacokinetic profiles.
-
Extended Circulation Half-Life: By increasing the hydrodynamic volume of the drug conjugate, PEGylation reduces renal clearance, leading to a significantly longer circulation half-life. This allows for less frequent dosing, improving patient compliance. The increase in half-life is often dependent on the molecular weight of the PEG chain.
-
Reduced Immunogenicity: The neutral and flexible PEG chain can mask antigenic epitopes on therapeutic proteins, minimizing recognition by the immune system and reducing the risk of an immune response.
Quantitative Impact of PEG Linker Hydrophilicity
The choice of PEG linker, including its length and architecture (linear vs. branched), has a quantifiable impact on the properties of the resulting drug conjugate. The following tables summarize key data from various studies, demonstrating these effects.
Table 1: Enhancement of Pharmacokinetic Parameters via PEGylation
| Drug/Molecule Class | Unmodified Half-Life (t½) | PEGylated Half-Life (t½) | PEG Size/Type | Fold Increase in Half-Life | Reference(s) |
| Methotrexate (Small Molecule) | 24.33 min | 88.44 min | 5 kDa | ~3.6 | |
| rhTIMP-1 (Protein) | 1.1 h | 28 h | 20 kDa | ~25.5 | |
| GLP-1 Agonist (Peptide) | Minutes to ~13h (Liraglutide) | ~165 h (Semaglutide) | Not Specified | >12 | |
| Specific Lymphoma-Binding Peptide | Not Specified | 8.0 ± 0.6 h | 70 kDa | - | |
| Specific Lymphoma-Binding Peptide | Not Specified | 17.7 ± 0.8 h | 150 kDa | - |
Table 2: Effect of PEG Linker Length on Hydrophilicity and Aggregation of Antibody-Drug Conjugates (ADCs)
| ADC Configuration | HIC Retention Time (min) | Interpretation | Aggregation (%) by SEC | Reference(s) |
| ADC with Short/No PEG Linker | ~15.2 | More Hydrophobic | 3.5 | |
| ADC with Linear PEG4 Linker | ~13.8 | Moderately Hydrophilic | 1.8 | |
| ADC with Linear PEG8 Linker | ~12.5 | More Hydrophilic | 1.2 | |
| ADC with Branched PEG12 Linker | ~10.1 | Most Hydrophilic | <1.0 |
Note: HIC retention times are approximate and can vary based on specific experimental conditions. A shorter retention time indicates a more hydrophilic ADC.
Table 3: Impact of PEGylation on Physicochemical Properties of Small Molecules
| Molecule | LogD7.4 (Unmodified) | LogD7.4 (PEGylated) | Interpretation | Reference(s) |
| PSMA Inhibitor ([68Ga]Ga-Flu-1) | -2.64 ± 0.25 | -4.23 ± 0.26 (with PEG8) | Significant increase in water solubility | |
| PBD Payload (Talirine vs. Tesirine) | 4.71 | 2.11 (with PEG8) | Reduction in hydrophobicity |
LogD is the distribution coefficient at a specific pH (e.g., 7.4 for physiological conditions). A lower LogD value indicates higher hydrophilicity.
Key Experimental Protocols
Accurate characterization of PEGylated drug conjugates is critical for quality control and regulatory approval. The following are detailed methodologies for key experiments used to assess the impact of PEG linker hydrophilicity.
Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. For PEGylated molecules, a decrease in retention time compared to the non-PEGylated parent molecule indicates an increase in hydrophilicity.
Objective: To assess and compare the relative hydrophobicity of different PEGylated drug conjugates.
Materials:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
HIC Column: e.g., TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm) or similar C4-based column.
-
Mobile Phase A (High Salt): 2.3 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Sample: PEGylated and non-PEGylated drug conjugate samples, dissolved in Mobile Phase B to a concentration of 1-2 mg/mL.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the protein stock solution with Mobile Phase A to the desired final concentration, ensuring the salt concentration matches the initial mobile phase conditions to prevent precipitation and sample breakthrough.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution:
-
Maintain 100% Mobile Phase A for 1-2 minutes.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes to elute all components.
-
Return to 100% Mobile Phase A and re-equilibrate for 10-15 minutes before the next injection.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Compare the retention times of the different samples. Shorter retention times correspond to lower hydrophobicity (i.e., higher hydrophilicity).
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic radius. It is the gold standard for quantifying high molecular weight species (aggregates) versus the monomeric form of a biologic or ADC.
Objective: To quantify the percentage of aggregates in a sample of a PEGylated drug conjugate.
Materials:
-
HPLC System: A biocompatible HPLC or UPLC system with a UV detector.
-
SEC Column: e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm (7.8 x 300 mm) or Waters ACQUITY UPLC BEH200 SEC, 1.7 µm (4.6 x 150 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0. The mobile phase should contain a moderate amount of salt (e.g., 150-200 mM) to prevent non-specific secondary interactions.
-
Sample: PEGylated drug conjugate at a concentration of 1-4 mg/mL in the mobile phase.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min for a 7.8 mm ID column or 0.35 mL/min for a 4.6 mm ID column until the baseline is stable.
-
Injection: Inject 5-20 µL of the sample.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions for a run time sufficient to allow for the elution of the monomer and any smaller fragments (typically 15-30 minutes).
-
Detection: Monitor the eluate at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates using the formula: % Aggregates = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure to determine the circulation half-life of a PEGylated compound compared to its non-PEGylated counterpart in a murine model.
Objective: To determine and compare the pharmacokinetic parameters, particularly the elimination half-life (t½), of a PEGylated and a non-PEGylated drug.
Materials:
-
Animals: Female BALB/c mice (5-6 weeks old).
-
Dosing Solution: Sterile formulations of the PEGylated and non-PEGylated drug in a suitable vehicle (e.g., saline).
-
Blood Collection Supplies: Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA), capillaries.
-
Analytical Equipment: LC-MS/MS or ELISA for drug quantification in plasma.
Protocol:
-
Animal Acclimatization: House the mice under controlled conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the drug (e.g., 2 mg/kg) via the tail vein. Use at least 3-5 mice per time point for each group (PEGylated and non-PEGylated).
-
Blood Sampling: Collect blood samples (e.g., 20-50 µL) via retro-orbital or saphenous vein bleeding at predetermined time points. The time points should be chosen to capture the distribution and elimination phases.
-
For non-PEGylated drug (expected short half-life): 5, 15, 30, 60, 90, 120, 240 minutes.
-
For PEGylated drug (expected long half-life): 1, 2, 4, 8, 12, 24, 48, 72 hours.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 5 min) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data on a semi-logarithmic scale. Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), Area Under the Curve (AUC), and clearance (CL).
Visualizing Key Concepts and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate critical aspects of PEG linker technology in drug delivery.
Caption: Experimental workflow for ADC characterization.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Conclusion
The hydrophilic properties of PEG linkers are a powerful tool in drug development, offering rational solutions to common challenges such as poor solubility, rapid clearance, and immunogenicity. By forming a protective hydration layer, PEG linkers enhance the stability and in vivo performance of a diverse array of therapeutic agents. The strategic selection of PEG linker length and architecture, guided by robust analytical characterization using techniques like HIC and SEC, allows for the fine-tuning of a drug's pharmacokinetic profile. This in-depth understanding and application of PEG's hydrophilic nature will continue to be instrumental in advancing the next generation of safer and more effective medicines.
References
- 1. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
A Technical Guide to DNP-PEG4-Alcohol: A Heterobifunctional Crosslinker in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of DNP-PEG4-alcohol, a specialized heterobifunctional crosslinker. It details its chemical properties, mechanism of action, and applications, with a focus on its role in the development of Proteolysis-Targeting Chimeras (PROTACs). This document offers structured data, detailed experimental protocols, and workflow visualizations to facilitate its practical implementation in research and development.
Core Properties of this compound
This compound is a molecule featuring a dinitrophenyl (DNP) group at one end and a primary alcohol (-OH) at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The DNP group acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The PEG linker enhances solubility and provides spatial separation between the two functional ends. The terminal alcohol group serves as a versatile chemical handle for further conjugation.
| Property | Value | Source |
| Chemical Name | 1-(2,4-dinitrophenyl)-13-hydroxy-3,6,9-trioxa-12-aza-15-pentadecan-1-one | BroadPharm |
| Synonyms | DNP-PEG4-OH | BroadPharm |
| Molecular Formula | C₁₇H₂₅N₃O₉ | BroadPharm |
| Molecular Weight | 415.39 g/mol | BroadPharm |
| Appearance | Yellow to orange solid | BroadPharm |
| Solubility | Soluble in DMSO, DMF, DCM, and Chloroform | BroadPharm |
| Purity | Typically ≥95% | BroadPharm |
| Storage Conditions | -20°C, desiccated | BroadPharm |
Mechanism and Applications
This compound functions as a versatile building block in bioconjugation and drug development. Its heterobifunctional nature allows for the specific linkage of different molecular entities.
-
DNP Group: The dinitrophenyl group is a well-established hapten. It is not intended for covalent modification but serves as a high-affinity recognition tag for anti-DNP antibodies. This property is leveraged in immunoassays, affinity purification, and targeted delivery systems.
-
PEG4 Spacer: The hydrophilic PEG4 linker improves the aqueous solubility of the entire construct, reduces aggregation, and provides a flexible, 14-atom spacer arm to minimize steric hindrance between the conjugated molecules.
-
Alcohol Group: The terminal hydroxyl group is not reactive on its own but can be readily activated or modified to react with various functional groups, such as carboxylic acids (via esterification), or converted into other reactive moieties like tosylates, mesylates, or azides for click chemistry.
A primary application for this compound is in the synthesis of PROTACs . In this context, it can be used to link a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. The DNP group itself can be used as a handle for creating versatile PROTACs or other bifunctional molecules.
Experimental Protocols & Workflows
The following sections detail the experimental use of this compound and related compounds in the assembly of bifunctional molecules like PROTACs.
The synthesis of a PROTAC using a PEG-based linker like this compound typically involves a multi-step process where the linker connects a ligand for the protein of interest (POI) and a ligand for an E3 ligase. The alcohol end of the linker is usually activated for coupling.
Caption: General synthetic workflow for utilizing a PEG-alcohol linker in PROTAC assembly.
To make the alcohol group reactive for conjugation, it must be converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen atmosphere
-
Stir plate and magnetic stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA (1.5-2.0 equivalents) to the solution and stir for 10 minutes.
-
Slowly add TsCl or MsCl (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting activated linker (DNP-PEG4-OTs or DNP-PEG4-OMs) using flash column chromatography.
The activated tosylate or mesylate linker can then be conjugated to a nucleophilic group (like an amine or thiol) on a target molecule (e.g., an E3 ligase ligand).
Materials:
-
DNP-PEG4-OTs or DNP-PEG4-OMs
-
Amine- or thiol-containing molecule (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
A non-nucleophilic base such as DIPEA (2-3 equivalents)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the amine/thiol-containing molecule and the activated DNP-PEG4 linker in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 40-50°C) to drive the reaction to completion. Reaction times can vary from 4 to 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final conjugate using preparative HPLC to yield the desired DNP-PEG-linked molecule.
Visualization of PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule mediates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the degradation of the POI.
DNP Labeling: A Technical Guide to a Powerful Alternative for Biotin-Free Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of dinitrophenyl (DNP) as a robust and reliable alternative to biotin for the labeling and detection of proteins and nucleic acids. This guide provides a comprehensive overview of the core principles of DNP-based systems, a comparative analysis with traditional biotin-based methods, detailed experimental protocols for key applications, and quantitative data to inform your experimental design. The primary advantage of the DNP system lies in its ability to circumvent the significant issue of endogenous biotin interference, a common challenge in many biological samples.[1]
The Core Principle: DNP as a Hapten for High-Affinity Detection
Dinitrophenyl (DNP) is a small organic molecule that acts as a hapten.[1] By itself, DNP is not immunogenic. However, when conjugated to a larger carrier molecule, such as a protein or a nucleic acid, it elicits a strong and specific immune response, leading to the generation of high-affinity anti-DNP antibodies. This high-affinity interaction between DNP and its corresponding antibody forms the basis of the DNP detection system.
The workflow is straightforward: a molecule of interest (e.g., a primary antibody, a nucleic acid probe) is covalently labeled with DNP. This DNP-labeled molecule is then used in an assay (e.g., ELISA, IHC, ISH) to bind to its target. Detection is subsequently achieved by introducing an anti-DNP antibody that is conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase [HRP], alkaline phosphatase [AP]) or a fluorophore.
Key Advantages Over Biotin-Streptavidin Systems:
-
Elimination of Endogenous Biotin Interference: Many tissues and cell types have significant amounts of endogenous biotin, which can lead to high background signals and false positives when using biotin-streptavidin detection systems.[1] DNP is not naturally present in biological tissues, thereby eliminating this source of background noise.[1]
-
High-Affinity Interaction: The binding affinity of anti-DNP antibodies for the DNP hapten is very high, comparable to the biotin-streptavidin interaction, ensuring sensitive detection.
-
Versatility in Applications: DNP labeling can be seamlessly integrated into a wide range of immunoassays and molecular biology techniques, including ELISA, Immunohistochemistry (IHC), and in situ Hybridization (ISH).
Quantitative Data: A Comparative Look at DNP and Biotin Systems
While extensive head-to-head quantitative comparisons across all applications are not always available in a single study, the existing literature provides valuable insights into the performance of DNP-based detection systems.
In Situ Hybridization (ISH) Performance:
In a comparative study using dot blot hybridization to detect human parvovirus B19 DNA, both DNP-labeled and digoxigenin (a common biotin alternative)-labeled oligonucleotide probes demonstrated the ability to detect as little as 10 femtograms of target DNA.[2] The sensitivity of the DNP-based detection was found to be comparable to that of digoxigenin and, by extension, to biotin-based systems in this application.
| Parameter | DNP-labeled Probe | Biotin-labeled Probe | Reference |
| Detection Limit (Dot Blot) | 10 fg | Comparable to DIG/DNP | |
| In Situ Hybridization Signal | Strong signal, low background | Prone to endogenous biotin background | |
| Two-Color ISH Compatibility | Excellent with DIG | Can be used, but DNP/DIG preferred |
ELISA Performance:
A direct comparison in an ELISA format demonstrated that a DNP-labeled monoclonal antibody, detected with an anti-DNP-HRP conjugate, could effectively replace a biotinylated monoclonal antibody detected with streptavidin-HRP. The results indicated a comparable signal response between the two systems.
| Parameter | DNP System | Biotin-Streptavidin System | Reference |
| Signal Response (Qualitative) | Comparable to Biotin-Streptavidin | Strong signal | |
| Background | Lower, no endogenous biotin | Potential for high background | |
| Sensitivity (Competitive ELISA) | Down to 10 fmol of DNP | Not directly compared |
Experimental Protocols
Here, we provide detailed methodologies for DNP labeling and its application in key immunoassays.
DNP Labeling of Proteins and Antibodies
This protocol describes the labeling of primary amines on proteins (e.g., lysine residues) using a DNP-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein/antibody to be labeled (1-5 mg/mL)
-
DNP-NHS ester
-
Labeling Buffer: 100 mM carbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for DNP-NHS: Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Dialyze the protein/antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris).
-
Prepare DNP-NHS Solution: Immediately before use, dissolve the DNP-NHS ester in a minimal amount of DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 10 to 20-fold molar excess of the DNP-NHS solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM to stop the reaction by consuming unreacted DNP-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the DNP-labeled protein from unreacted DNP and quenching buffer components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 360 nm (for DNP).
DNP-Based Indirect ELISA
This protocol outlines a standard indirect ELISA procedure using a DNP-labeled primary antibody.
Materials:
-
Antigen-coated 96-well plate
-
Blocking Buffer: 5% BSA or non-fat dry milk in PBS
-
DNP-labeled primary antibody
-
Anti-DNP-HRP conjugate
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
TMB substrate
-
Stop Solution: 2N H₂SO₄
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add the DNP-labeled primary antibody, diluted in Blocking Buffer, to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Anti-DNP-HRP Incubation: Add the anti-DNP-HRP conjugate, diluted in Blocking Buffer, to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well to turn the color yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader.
DNP-Based Immunohistochemistry (IHC)
This protocol describes the detection of a target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a DNP-labeled primary antibody.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS
-
DNP-labeled primary antibody
-
Anti-DNP-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in Antigen Retrieval Buffer in a steamer or water bath.
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the DNP-labeled primary antibody and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBST.
-
Anti-DNP-HRP Incubation: Apply the anti-DNP-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash slides three times with PBST.
-
DAB Staining: Apply the DAB substrate and monitor for the development of a brown precipitate.
-
Counterstaining: Briefly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
DNP-Based In Situ Hybridization (ISH)
This protocol outlines the detection of a target RNA sequence in tissue sections using a DNP-labeled nucleic acid probe.
Materials:
-
Tissue sections on slides
-
Proteinase K
-
Hybridization Buffer
-
DNP-labeled RNA probe
-
Stringency Wash Buffers (e.g., SSC buffers)
-
Blocking Buffer
-
Anti-DNP-AP (alkaline phosphatase) conjugate
-
NBT/BCIP substrate
-
Nuclear Fast Red for counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate tissue sections as for IHC.
-
Permeabilization: Treat with Proteinase K to improve probe penetration.
-
Prehybridization: Incubate the slides in Hybridization Buffer without the probe for 1-2 hours at the hybridization temperature.
-
Hybridization: Apply the DNP-labeled RNA probe in Hybridization Buffer and incubate overnight at the appropriate hybridization temperature in a humidified chamber.
-
Stringency Washes: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Anti-DNP-AP Incubation: Apply the anti-DNP-AP conjugate and incubate for 1-2 hours at room temperature.
-
Washing: Wash slides three times with a suitable buffer (e.g., MABT).
-
Substrate Development: Apply the NBT/BCIP substrate and incubate in the dark until a blue/purple precipitate forms.
-
Counterstaining: Counterstain with Nuclear Fast Red.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
Visualizing the Workflows: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical flow of the DNP labeling and detection procedures.
References
Methodological & Application
Application Notes and Protocols for DNP-PEG4-alcohol in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[1][2]
This document provides detailed protocols and application notes for the use of DNP-PEG4-alcohol as a heterobifunctional linker in the synthesis of ADCs. This compound incorporates a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal alcohol group.[3] The DNP moiety serves as a hapten for immunological detection and purification, while the hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[2][4] The terminal hydroxyl group allows for flexible chemical modification and conjugation to a variety of payloads.
Overview of the ADC Synthesis Workflow
The synthesis of an ADC using this compound is a multi-step process that involves the activation of the linker, conjugation to the payload, and finally, conjugation of the drug-linker construct to the antibody. The general workflow is outlined below.
Caption: General workflow for ADC synthesis using this compound.
Experimental Protocols
Part 1: Synthesis of the DNP-PEG4-Payload Conjugate
The terminal hydroxyl group of this compound is not reactive towards most payload functional groups and requires activation. A common strategy is to convert the alcohol to a better leaving group, such as a tosylate or mesylate, or to convert it into a more reactive functional group like an amine or a carboxylic acid, which can then be further activated (e.g., as an NHS ester).
Protocol 1.1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution by a payload containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting DNP-PEG4-OTs by column chromatography.
| Parameter | Value | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Base | Triethylamine (TEA) or Pyridine | |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | |
| Molar Excess of Reagents (to -OH) | TEA: 2-3 eq., TsCl: 1.2-1.5 eq. | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 12-24 hours | |
| Typical Yield | >90% |
Protocol 1.2: Conjugation of DNP-PEG4-OTs to an Amine-Containing Payload
This protocol describes the reaction of the activated tosylated linker with a payload containing a primary amine.
Materials:
-
DNP-PEG4-OTs (from Protocol 1.1)
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the amine-containing payload (1-1.2 equivalents) in anhydrous DMF in a reaction vial under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add a solution of DNP-PEG4-OTs (1 equivalent) in anhydrous DMF to the reaction vial.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the DNP-PEG4-payload conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
| Parameter | Value | Reference |
| Solvent | Anhydrous Dimethylformamide (DMF) | |
| Base | Diisopropylethylamine (DIPEA) | |
| Molar Ratio (Payload:Linker) | 1-1.2 : 1 | |
| Temperature | Room Temperature | |
| Reaction Time | 24-48 hours | |
| Typical Yield | 60-80% |
Part 2: Synthesis of the Antibody-Drug Conjugate
The conjugation of the DNP-PEG4-payload to the antibody can be achieved by targeting specific amino acid residues on the antibody surface. The most common methods involve conjugation to the side-chain ε-amino groups of lysine residues or the thiol groups of cysteine residues (native or engineered).
Protocol 2.1: Lysine-Based Conjugation
For lysine conjugation, the DNP-PEG4-payload needs to be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This requires converting the terminal alcohol of this compound to a carboxylic acid, followed by activation to the NHS ester.
Workflow for Preparing DNP-PEG4-Payload for Lysine Conjugation:
Caption: Preparation of an NHS ester-functionalized drug-linker for lysine conjugation.
Protocol 2.1.1: Conjugation of DNP-PEG4-Payload-NHS to Antibody Lysines
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DNP-PEG4-payload-NHS ester dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
Immediately before use, dissolve the DNP-PEG4-payload-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Add a calculated molar excess (typically 5-20 fold) of the DNP-PEG4-payload-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 8.0 to a final concentration of 50 mM) and incubate for 15-30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other impurities using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
| Parameter | Value | Reference |
| Antibody Concentration | 1-10 mg/mL | |
| Buffer | Amine-free (e.g., PBS, pH 7.2-8.0) | |
| Molar Excess of Drug-Linker-NHS | 5-20 fold | |
| Reaction Temperature | 4°C or Room Temperature | |
| Reaction Time | 1-4 hours | |
| Purification Method | Size-Exclusion Chromatography (SEC) |
Part 3: Characterization of the Antibody-Drug Conjugate
The synthesized ADC must be thoroughly characterized to ensure its quality, efficacy, and safety. Key parameters to be determined include the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.
Protocol 3.1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the ADC population. It requires knowledge of the extinction coefficients of the antibody and the DNP-containing drug-linker at two different wavelengths.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and a wavelength where the DNP-linker has maximum absorbance (around 360 nm).
-
Calculate the concentration of the antibody and the drug-linker using the Beer-Lambert law and simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A360 = (εAb,360 * CAb) + (εDrug,360 * CDrug)
-
-
The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = CDrug / CAb.
Protocol 3.2: Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the drug-linker is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column. This technique can provide information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
Typical HIC Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV at 280 nm.
Data Presentation:
| Characterization Method | Information Obtained |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) |
| Hydrophobic Interaction Chromatography (HIC) | Distribution of DAR species, Purity |
| Size-Exclusion Chromatography (SEC) | Aggregation level, Purity |
| Mass Spectrometry (MS) | Confirmation of conjugation, DAR distribution |
Signaling Pathways and Mechanism of Action
The this compound linker itself does not have a signaling function. Its primary role is to connect the antibody to the payload. The mechanism of action of the resulting ADC is determined by the antibody and the cytotoxic payload.
Caption: General mechanism of action for an antibody-drug conjugate.
Once the ADC binds to the target antigen on the tumor cell surface, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome. Within the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the cytotoxic payload. The released payload can then exert its cell-killing effect, often by interfering with DNA replication or microtubule assembly, ultimately leading to apoptosis.
Conclusion
This compound is a versatile heterobifunctional linker that can be effectively employed in the synthesis of ADCs. Its terminal hydroxyl group allows for a variety of chemical activation strategies to enable conjugation with different payloads. The inclusion of a DNP hapten provides a useful handle for detection and purification, while the PEG4 spacer can enhance the biophysical properties of the final ADC. The detailed protocols provided herein offer a foundation for researchers to develop and synthesize novel ADCs for therapeutic applications. Careful execution of these protocols and thorough characterization of the resulting conjugates are essential for the successful development of safe and effective ADC candidates.
References
Application Notes and Protocols for DNP-PEG4-alcohol in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DNP-PEG4-alcohol in Enzyme-Linked Immunosorbent Assay (ELISA) applications. The information presented here is intended to enable researchers to effectively utilize this hapten-PEG linker conjugate in various immunoassay formats for the detection and quantification of anti-DNP antibodies or for the development of competitive assays for DNP-containing analytes.
Introduction
This compound is a chemical compound consisting of a dinitrophenyl (DNP) group, a four-unit polyethylene glycol (PEG) spacer, and a terminal alcohol functional group. The DNP moiety serves as a highly immunogenic hapten, capable of eliciting a strong antibody response when conjugated to a larger carrier molecule. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding. The terminal alcohol group, while not ideal for direct passive adsorption onto ELISA plates, allows for covalent conjugation to carrier proteins after chemical activation. This enables the creation of stable and reliable coating antigens for solid-phase immunoassays.
Principle of Use in ELISA
In ELISA, this compound is typically used after conjugation to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). This DNP-protein conjugate can then be used in two primary ELISA formats:
-
Indirect ELISA: The DNP-protein conjugate is immobilized on the surface of a microplate well. This coated plate is then used to capture and detect anti-DNP antibodies present in a sample. The bound anti-DNP antibodies are subsequently detected by an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype.
-
Competitive ELISA: The DNP-protein conjugate is immobilized on the microplate. A known, limited amount of anti-DNP antibody is pre-incubated with a sample containing an unknown amount of free DNP-analyte. This mixture is then added to the DNP-coated plate. The free DNP-analyte in the sample competes with the immobilized DNP-protein for binding to the anti-DNP antibody. A lower signal from the enzyme-conjugated secondary antibody indicates a higher concentration of the DNP-analyte in the sample.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Carrier Protein (BSA)
This protocol describes the chemical activation of the terminal hydroxyl group of this compound using tresyl chloride, followed by conjugation to primary amines (e.g., lysine residues) on Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Cold Diethyl Ether
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups of this compound) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Concentrate the mixture using a rotary evaporator.
-
Precipitate the activated DNP-PEG4-tresyl by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
-
Conjugation to BSA:
-
Dissolve the dried DNP-PEG4-tresyl and BSA in PBS (pH 8.0) at appropriate concentrations. A molar ratio of 20-40 moles of activated DNP-PEG4 per mole of BSA is a good starting point.
-
Mix the solutions and allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
To remove unreacted DNP-PEG4-tresyl and byproducts, dialyze the reaction mixture extensively against PBS (pH 7.4) at 4°C using a 10 kDa MWCO dialysis membrane. Change the dialysis buffer 3-4 times over 24-48 hours.
-
Determine the protein concentration of the DNP-PEG4-BSA conjugate using a protein assay (e.g., BCA assay).
-
Store the conjugate at -20°C in aliquots.
-
Protocol 2: Indirect ELISA for Titer Determination of Anti-DNP Antibodies
This protocol is for determining the titer of anti-DNP antibodies in a sample (e.g., serum from an immunized animal).
Materials:
-
DNP-PEG4-BSA conjugate (from Protocol 1)
-
96-well ELISA plates (high-binding)
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% BSA)
-
Sample Diluent (PBST with 1% BSA)
-
Anti-DNP antibody-containing sample (e.g., serum)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the DNP-PEG4-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of the anti-DNP antibody sample in Sample Diluent.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Competitive ELISA for the Detection of Free DNP-Analyte
This protocol is designed to quantify a free DNP-containing analyte in a sample.
Materials:
-
All materials from Protocol 2
-
Anti-DNP antibody (monoclonal or polyclonal)
-
DNP-containing analyte standards and samples
Procedure:
-
Coating and Blocking:
-
Follow steps 1 and 2 from the Indirect ELISA protocol to coat and block the plate with DNP-PEG4-BSA.
-
-
Competitive Reaction:
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of anti-DNP antibody with varying concentrations of the DNP-analyte standards or the unknown samples for 30-60 minutes at room temperature. The final volume should be 100 µL per well.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the DNP-PEG4-BSA coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation and Detection:
-
Follow steps 4 and 5 from the Indirect ELISA protocol for secondary antibody incubation, detection, and measurement.
-
Data Presentation
Quantitative data from ELISA experiments should be carefully recorded and analyzed. Below are example tables for presenting typical results.
Table 1: Indirect ELISA Titer Determination
| Serum Dilution | OD 450nm (Sample 1) | OD 450nm (Sample 2) | OD 450nm (Negative Control) |
| 1:1,000 | 2.150 | 1.890 | 0.120 |
| 1:10,000 | 1.560 | 1.100 | 0.115 |
| 1:100,000 | 0.850 | 0.450 | 0.110 |
| 1:1,000,000 | 0.250 | 0.150 | 0.105 |
The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Table 2: Competitive ELISA Standard Curve
| DNP-Analyte Conc. (ng/mL) | OD 450nm (Replicate 1) | OD 450nm (Replicate 2) | Average OD 450nm | % Inhibition |
| 0 | 1.850 | 1.870 | 1.860 | 0 |
| 1 | 1.520 | 1.540 | 1.530 | 17.7 |
| 10 | 0.980 | 1.020 | 1.000 | 46.2 |
| 100 | 0.450 | 0.470 | 0.460 | 75.3 |
| 1000 | 0.150 | 0.160 | 0.155 | 91.7 |
% Inhibition = [1 - (Average OD of Standard / Average OD of Zero Standard)] x 100
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the activation of this compound and conjugation to BSA.
Application Notes and Protocols for DNP-PEG4-alcohol in Protein Labeling and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG4-alcohol is a heterobifunctional linker molecule designed for the covalent attachment of a dinitrophenyl (DNP) hapten to biomolecules, particularly proteins. This reagent features a DNP group, which is a widely recognized hapten, connected to a terminal hydroxyl group via a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The DNP moiety allows for sensitive and specific detection using anti-DNP antibodies, while the PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.[][2] The terminal alcohol provides a handle for various chemical modifications, enabling its conjugation to proteins and other biomolecules.
These application notes provide an overview of the principles, experimental protocols, and expected outcomes for using this compound in protein labeling and subsequent detection.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethan-1-ol | N/A |
| Molecular Formula | C14H21N3O8 | N/A |
| Molecular Weight | 359.34 g/mol | N/A |
| Appearance | Yellow to orange viscous oil or solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
| Storage | Store at -20°C, protected from light and moisture. | N/A |
Note: For conjugation reactions, it is recommended to use anhydrous solvents to prevent hydrolysis of activated intermediates.
Principle of Protein Labeling and Detection
The use of this compound for protein labeling involves a two-step process. First, the terminal hydroxyl group of this compound must be activated to a more reactive species. This can be achieved through various chemical methods, such as conversion to a tosylate, mesylate, or by activating it to react with carboxyl groups on the protein. Subsequently, the activated DNP-PEG4 reagent is incubated with the target protein, leading to the formation of a stable covalent bond.
Once the protein is labeled with the DNP hapten, it can be detected and quantified using a variety of immunoassay techniques that employ high-affinity anti-DNP antibodies. The general workflow is depicted below.
Experimental Protocols
Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is reactive towards primary amines on a protein.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the DNP-PEG4-tosylate.
-
The product can be purified further by column chromatography if necessary.
Protocol 2: Protein Labeling with Activated DNP-PEG4-tosylate
This protocol outlines the conjugation of the activated DNP-PEG4-tosylate to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
DNP-PEG4-tosylate (from Protocol 1)
-
Target protein (e.g., Bovine Serum Albumin, BSA)
-
Labeling Buffer: 100 mM sodium bicarbonate buffer, pH 9.0[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis cassette
Procedure:
-
Prepare a 1-5 mg/mL solution of the target protein in the labeling buffer.[4]
-
Dissolve the DNP-PEG4-tosylate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Add the activated DNP-PEG4 solution to the protein solution in a 5 to 20-fold molar excess. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove the unreacted DNP-PEG4-tosylate and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Determine the protein concentration and the degree of labeling of the purified DNP-labeled protein.
Protocol 3: Determination of Degree of Labeling (DoL)
The Degree of Labeling (DoL), which represents the average number of DNP molecules conjugated per protein molecule, can be estimated using spectrophotometry or more accurately by mass spectrometry.
Using Spectrophotometry:
-
Measure the absorbance of the DNP-labeled protein solution at 280 nm (for protein) and 360 nm (for DNP).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of DNP at 280 nm.
-
Protein Concentration (M) = [A280 - (A360 x CF)] / ε_protein
-
Where CF is the correction factor (A280/A360 for the DNP-PEG linker).
-
-
Calculate the DNP concentration using its molar extinction coefficient (ε_DNP at 360 nm ≈ 18,000 M⁻¹cm⁻¹).
-
DNP Concentration (M) = A360 / ε_DNP
-
-
DoL = DNP Concentration / Protein Concentration
Using Mass Spectrometry: Mass spectrometry provides a more precise determination of the DoL by measuring the mass shift of the protein upon conjugation.
References
Application Notes and Protocols for Bioconjugation of Peptides with DNP-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides and proteins, is a cornerstone of modern biotechnology and drug development. One powerful technique in this field is PEGylation, the modification of a biomolecule by linking it to one or more polyethylene glycol (PEG) chains. PEGylation can significantly enhance the therapeutic properties of peptides by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2][3][4]
This document provides detailed application notes and protocols for the bioconjugation of peptides with a specific PEG linker, DNP-PEG4-alcohol. This linker is of particular interest as it incorporates a 2,4-dinitrophenyl (DNP) group, a well-established hapten.[5] A hapten is a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a peptide or protein. This makes DNP-PEGylated peptides valuable tools in immunology, for applications such as vaccine development and immunoassays.
The this compound molecule features a terminal hydroxyl group that, while not directly reactive with peptides, can be activated to facilitate conjugation. A common and effective strategy is the conversion of the terminal alcohol to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on the peptide to form a stable amide bond.
These application notes will guide researchers through the activation of this compound, the subsequent conjugation to a peptide, and the purification and characterization of the final DNP-PEG4-peptide conjugate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a DNP-PEG4-peptide conjugate, based on typical yields and purities reported for similar PEGylation reactions.
| Parameter | Value | Method of Determination |
| DNP-PEG4-NHS Ester Synthesis | ||
| Yield | 75-90% | Gravimetric analysis after purification |
| Purity | >95% | RP-HPLC, NMR |
| DNP-PEG4-Peptide Conjugation | ||
| Conjugation Efficiency | >90% | RP-HPLC, SDS-PAGE |
| Final Yield of Purified Conjugate | 50-70% | Gravimetric analysis after RP-HPLC |
| Purity of Final Conjugate | >98% | RP-HPLC |
| Molecular Weight Confirmation | Expected mass +/- 1 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Experimental Protocols
Protocol 1: Activation of this compound to DNP-PEG4-NHS Ester
This protocol describes the two-step process to activate this compound. First, the terminal hydroxyl group is oxidized to a carboxylic acid. Second, the carboxylic acid is converted to an amine-reactive NHS ester.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Acetone
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Oxidation of this compound to DNP-PEG4-acid
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color turns to green.
-
Remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DNP-PEG4-acid.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Step 2: Synthesis of DNP-PEG4-NHS Ester from DNP-PEG4-acid
-
Dissolve the purified DNP-PEG4-acid in anhydrous DCM or DMF.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If using EDC, the byproducts are water-soluble and can be removed by aqueous workup.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude DNP-PEG4-NHS ester can be purified by recrystallization or silica gel chromatography.
-
Store the purified DNP-PEG4-NHS ester under dessicated conditions at -20°C.
Protocol 2: Conjugation of DNP-PEG4-NHS Ester to a Peptide
This protocol details the conjugation of the activated DNP-PEG4-NHS ester to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
DNP-PEG4-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
DNP-PEG4-NHS Ester Preparation: Immediately before use, dissolve the DNP-PEG4-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DNP-PEG4-NHS ester stock solution to the peptide solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Longer incubation times at lower temperatures can be beneficial for sensitive peptides.
-
-
Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining DNP-PEG4-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification:
-
Purify the DNP-PEG4-peptide conjugate from unreacted peptide, excess DNP-PEG4-NHS ester, and reaction byproducts using RP-HPLC.
-
Use a suitable gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm) and the DNP group (around 360 nm).
-
Collect the fractions corresponding to the DNP-PEG4-peptide conjugate.
-
-
Characterization:
-
Confirm the identity of the purified conjugate by mass spectrometry. A successful conjugation will result in a mass increase corresponding to the mass of the DNP-PEG4 moiety.
-
Assess the purity of the final product by analytical RP-HPLC.
-
-
Storage: Lyophilize the purified conjugate and store at -20°C or -80°C.
Visualization of Workflows and Pathways
Experimental Workflow: DNP-PEG4-Peptide Conjugation and Purification
The following diagram illustrates the overall workflow for the synthesis and purification of a DNP-PEG4-peptide conjugate.
Caption: Workflow for DNP-PEG4-Peptide Conjugation.
Signaling Pathway: Immunoassay (ELISA) using DNP-PEGylated Peptide
The DNP group acts as a hapten, allowing the DNP-PEGylated peptide to be used in immunoassays like ELISA for the detection of anti-DNP antibodies. The following diagram outlines a typical indirect ELISA workflow.
Caption: Indirect ELISA Workflow for Anti-DNP Antibodies.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. affbiotech.cn [affbiotech.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNP-PEG4-alcohol in the Development of Immunological Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of DNP-PEG4-alcohol in the development of immunological probes. This compound is a versatile molecule combining a 2,4-dinitrophenyl (DNP) hapten with a tetraethylene glycol (PEG4) spacer arm terminating in a hydroxyl group. This structure allows for its conjugation to carrier molecules, creating probes for a variety of immunological assays.
Core Applications
This compound is a valuable tool for:
-
Hapten-Carrier Conjugate Synthesis: The terminal hydroxyl group can be activated for covalent attachment to proteins (e.g., Bovine Serum Albumin - BSA) or other macromolecules. These conjugates serve as multivalent antigens.
-
Immunoassay Development: DNP-conjugated probes are instrumental in developing sensitive ELISAs and other immunoassays for the detection of anti-DNP antibodies.
-
Study of Allergic Responses: DNP-conjugated antigens are widely used to study the mechanisms of IgE-mediated hypersensitivity reactions, particularly through Basophil Activation Tests (BAT).
Data Presentation
Table 1: Representative Data from Basophil Activation Test (BAT) using DNP-PEG4-BSA
This table illustrates a typical dose-dependent activation of basophils, sensitized with anti-DNP IgE, in response to stimulation with a DNP-PEG4-BSA conjugate. Basophil activation is quantified by the percentage of cells expressing the degranulation marker CD63.
| DNP-PEG4-BSA Concentration (ng/mL) | Mean % CD63+ Basophils | Standard Deviation |
| 0 (Unstimulated) | 2.5 | 0.8 |
| 0.1 | 15.2 | 2.1 |
| 1 | 35.8 | 4.5 |
| 10 | 68.4 | 6.2 |
| 100 | 75.1 | 5.8 |
| 1000 | 72.3 | 6.5 |
| Anti-IgE (Positive Control) | 80.5 | 5.1 |
Table 2: Representative Data from an Indirect ELISA for Anti-DNP IgG Detection
This table shows representative results for an indirect ELISA where microtiter plate wells are coated with DNP-PEG4-BSA. The assay detects the presence of anti-DNP IgG in a sample. Optical Density (OD) is measured at 450 nm.
| Anti-DNP IgG Concentration (ng/mL) | Mean OD 450nm | Standard Deviation |
| 0 | 0.052 | 0.005 |
| 1.56 | 0.125 | 0.012 |
| 3.12 | 0.248 | 0.021 |
| 6.25 | 0.489 | 0.035 |
| 12.5 | 0.951 | 0.068 |
| 25 | 1.782 | 0.124 |
| 50 | 2.854 | 0.211 |
| 100 | 3.512 | 0.256 |
Experimental Protocols
Protocol 1: Synthesis of DNP-PEG4-BSA Conjugate
This protocol describes the synthesis of a DNP-PEG4-BSA conjugate, a key reagent for use as a multivalent antigen in immunoassays. The procedure involves the activation of the terminal hydroxyl group of this compound using 1,1'-carbonyldiimidazole (CDI), followed by conjugation to primary amine groups on Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Bovine Serum Albumin (BSA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF to a final concentration of 100 mM. b. Add CDI in a 1.5-fold molar excess over the this compound. c. Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere to form the CDI-activated DNP-PEG4 intermediate.
-
Conjugation to BSA: a. Dissolve BSA in PBS (pH 8.0) to a concentration of 10 mg/mL. b. Slowly add the CDI-activated DNP-PEG4 solution to the BSA solution with gentle stirring. A 20-fold molar excess of the activated DNP-PEG4 to BSA is recommended for optimal conjugation. c. Continue stirring the reaction mixture at room temperature for 4 hours, or overnight at 4°C.
-
Purification of the DNP-PEG4-BSA Conjugate: a. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). b. Dialyze against 1L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer. This step removes unreacted this compound and other small molecules. c. After dialysis, recover the DNP-PEG4-BSA conjugate.
-
Characterization of the Conjugate: a. Determine the protein concentration of the conjugate using a BCA protein assay. b. The degree of DNP substitution can be estimated by measuring the absorbance of the conjugate at 360 nm (the absorbance maximum of DNP) and the protein concentration.
-
Storage: a. Aliquot the purified DNP-PEG4-BSA conjugate and store at -20°C for long-term use.
Protocol 2: Basophil Activation Test (BAT) using DNP-PEG4-BSA
This protocol outlines the procedure for performing a Basophil Activation Test using the synthesized DNP-PEG4-BSA conjugate to stimulate basophils from a sensitized blood sample.[1][2][3]
Materials:
-
Heparinized whole blood from a DNP-sensitized subject
-
DNP-PEG4-BSA conjugate
-
HEPES-buffered saline (HBS)
-
IL-3 (optional, for basophil priming)
-
Anti-IgE antibody (positive control)
-
fMLP (positive control, optional)
-
Anti-CD63-FITC antibody
-
Anti-CCR3-PE antibody (for basophil identification)
-
EDTA
-
Lysing solution
-
Flow cytometer
Procedure:
-
Blood Collection and Handling: a. Collect whole blood into heparin-containing tubes. b. The test should be performed within 4 hours of blood collection for optimal results.
-
Basophil Stimulation: a. (Optional) Pre-incubate the whole blood with IL-3 (2 ng/mL) for 10 minutes at 37°C to prime the basophils. b. Prepare serial dilutions of the DNP-PEG4-BSA conjugate in HBS. c. In separate tubes, add 50 µL of whole blood. d. Add 50 µL of the DNP-PEG4-BSA dilutions, HBS (negative control), or anti-IgE antibody (positive control) to the respective tubes. e. Incubate the tubes at 37°C for 20 minutes.
-
Staining: a. Following incubation, add a cocktail of anti-CD63-FITC and anti-CCR3-PE antibodies to each tube. b. Incubate for 15 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of cold lysing solution to each tube. b. Incubate for 10 minutes at 4°C. c. Centrifuge the tubes at 500 x g for 5 minutes. d. Decant the supernatant and resuspend the cell pellet in 300 µL of HBS.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Identify the basophil population based on their characteristic forward and side scatter properties and positive staining for CCR3. c. Within the basophil gate, quantify the percentage of activated basophils by measuring the expression of CD63.
Protocol 3: Indirect ELISA for Anti-DNP Antibody Detection
This protocol describes an indirect ELISA to detect and quantify anti-DNP antibodies in a sample using DNP-PEG4-BSA as the coating antigen.[4]
Materials:
-
DNP-PEG4-BSA conjugate
-
High-binding 96-well ELISA plates
-
Carbonate-bicarbonate buffer (coating buffer), pH 9.6
-
Phosphate Buffered Saline with 0.05% Tween-20 (PBST, wash buffer)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST or 1% BSA in PBST)
-
Sample containing anti-DNP antibodies (e.g., serum)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the DNP-PEG4-BSA conjugate to 1-10 µg/mL in coating buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate the plate overnight at 4°C.
-
Washing and Blocking: a. The next day, wash the plate three times with PBST. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the plate three times with PBST. b. Prepare serial dilutions of the sample containing anti-DNP antibodies in blocking buffer. c. Add 100 µL of the diluted samples to the appropriate wells. d. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate three times with PBST. b. Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with PBST. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Reading: a. Stop the reaction by adding 100 µL of stop solution to each well. b. Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Workflow for DNP-PEG4-BSA Conjugate Synthesis.
Caption: IgE-Mediated Basophil Activation Signaling Pathway.
Caption: Experimental Workflow for Basophil Activation Test (BAT).
References
- 1. Basophil Activation Test: Old and New Applications in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifediagnostics.com [lifediagnostics.com]
Application Notes and Protocols for Affinity Purification of Proteins Using DNP-PEG4-Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing DNP-PEG4-alcohol as a versatile tool for the affinity purification of proteins. The dinitrophenyl (DNP) group serves as a high-affinity hapten for anti-DNP antibodies, enabling the selective capture and purification of DNP-labeled proteins or protein complexes. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, while the terminal alcohol group allows for straightforward immobilization onto various solid supports.
Introduction
Affinity purification is a powerful technique for isolating a specific protein from a complex mixture. The principle relies on the highly specific, reversible interaction between the target protein and a ligand immobilized on a solid matrix. This compound offers a robust and adaptable system for affinity purification. By covalently attaching this compound to a chromatography resin, an affinity matrix is created that can specifically bind proteins that have been chemically tagged with an anti-DNP antibody or are part of a complex captured by a DNP-conjugated primary antibody. This method is particularly useful for the purification of protein-protein interaction complexes for downstream applications such as mass spectrometry, Western blotting, and functional assays.
Data Presentation
The efficiency of affinity purification can be assessed by several quantitative parameters. The following tables summarize typical performance data for DNP-based affinity chromatography. Note that these values can vary depending on the specific protein, antibody, and experimental conditions.
| Parameter | Typical Value | Unit | Notes |
| Resin Binding Capacity | 5 - 15 | mg protein / mL resin | Dependent on the density of immobilized this compound and the size of the target protein. |
| Protein Yield | 70 - 95 | % | Percentage of the target protein recovered after elution compared to the total amount loaded onto the column. |
| Protein Purity | > 90 | % | Purity of the eluted target protein as assessed by SDS-PAGE and densitometry. |
| Elution Condition | Typical Protein Recovery | Potential Impact on Protein Activity |
| 0.1 M Glycine, pH 2.5-3.0 | 80 - 95% | High, risk of denaturation. Immediate neutralization is recommended. |
| 0.1 M Triethylamine, pH 11.5 | 70 - 90% | High, risk of denaturation. Immediate neutralization is recommended. |
| 3 M Sodium Thiocyanate | 60 - 85% | Moderate, can be less denaturing than extreme pH for some proteins. |
| DNP-glycine (Competitive Elution) | 50 - 80% | Low, gentle elution preserving protein structure and function. |
Experimental Protocols
Protocol 1: Immobilization of this compound to CNBr-Activated Agarose
This protocol describes the covalent coupling of the terminal hydroxyl group of this compound to cyanogen bromide (CNBr)-activated agarose beads.
Materials and Reagents:
-
This compound
-
CNBr-activated Agarose (e.g., Sepharose® 4B)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer 1: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
Procedure:
-
Resin Swelling and Washing:
-
Weigh out the desired amount of dry CNBr-activated agarose powder (1 g yields approximately 3.5 mL of gel).
-
Add the powder to a sintered glass funnel and wash with 15-20 bed volumes of ice-cold 1 mM HCl to swell the resin and remove additives.
-
Wash the swollen resin with 10 bed volumes of Coupling Buffer.
-
-
Ligand Coupling:
-
Immediately transfer the washed resin to a solution of this compound in Coupling Buffer (typically 5-10 mg of this compound per mL of gel).
-
Mix the suspension gently on a rotator or shaker for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking Unreacted Groups:
-
Transfer the resin to a fresh tube and wash with 10 bed volumes of Coupling Buffer to remove unbound this compound.
-
Add 10 bed volumes of Blocking Buffer and incubate for 2 hours at room temperature with gentle mixing to block any remaining active groups on the resin.
-
-
Final Washing:
-
Wash the resin with 3 cycles of alternating pH washes. Each cycle consists of a wash with 10 bed volumes of Wash Buffer 1 followed by a wash with 10 bed volumes of Wash Buffer 2.
-
Finally, wash the resin with 10 bed volumes of PBS.
-
-
Storage:
-
Resuspend the DNP-functionalized resin in 2 bed volumes of Storage Buffer.
-
Store at 4°C. The resin is now ready for affinity purification.
-
Protocol 2: Affinity Purification of a Target Protein
This protocol outlines the general procedure for capturing a target protein using the DNP-functionalized affinity resin and an anti-DNP antibody.
Materials and Reagents:
-
DNP-functionalized Agarose Resin (from Protocol 1)
-
Cell lysate or protein mixture containing the target protein
-
Anti-DNP Antibody
-
Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4
-
Elution Buffer (choose one from the table above, e.g., 0.1 M Glycine, pH 2.8)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Empty chromatography columns
-
Collection tubes
Procedure:
-
Column Preparation:
-
Gently resuspend the DNP-functionalized resin and transfer the desired volume to an empty chromatography column.
-
Allow the storage buffer to drain and equilibrate the column with 10 bed volumes of Binding/Wash Buffer.
-
-
Sample Preparation and Binding:
-
If performing immunoprecipitation, incubate the cell lysate with an appropriate primary antibody against the protein of interest, followed by incubation with a DNP-conjugated secondary antibody. Alternatively, if the target protein is directly labeled with DNP, proceed to the next step. For co-immunoprecipitation, incubate the lysate with a primary antibody, followed by an anti-species secondary antibody, and then a DNP-conjugated anti-Fc tertiary antibody.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min). For batch purification, incubate the lysate with the resin in a tube with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
After the entire sample has passed through the column, wash the column with 20-30 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Add 3-5 bed volumes of Elution Buffer to the column to dissociate the bound protein.
-
Collect the eluate in fractions (e.g., 1 bed volume per fraction) into tubes containing Neutralization Buffer (1/10th of the fraction volume) to immediately neutralize the pH if using a low pH elution buffer.
-
-
Analysis:
-
Analyze the eluted fractions for the presence of the target protein by SDS-PAGE, Western blotting, or other analytical methods.
-
Pool the fractions containing the purified protein.
-
-
Column Regeneration and Storage:
-
To regenerate the column, wash with 10 bed volumes of high and low pH wash buffers, followed by equilibration with PBS.
-
Store the column in Storage Buffer at 4°C.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the affinity purification of a target protein using this compound functionalized resin.
Caption: Workflow for DNP-based affinity purification.
B-Cell Receptor (BCR) Signaling Pathway
Affinity purification is a critical technique for elucidating the protein-protein interactions within signaling pathways such as the B-Cell Receptor (BCR) pathway. By using an antibody against a specific component of the pathway (e.g., CD79a/b), the entire protein complex can be purified and its components identified.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
Application Notes and Protocols for DNP-PEG4-Alcohol in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing DNP-PEG4-alcohol in the development of targeted drug delivery systems. The core strategy involves the formulation of drug-loaded nanocarriers functionalized with this compound, which are then targeted to specific cell populations through the high-affinity binding of anti-dinitrophenyl (anti-DNP) antibodies. This approach leverages the endogenous or exogenously administered anti-DNP antibodies to direct the therapeutic payload to the desired site, thereby enhancing efficacy and minimizing off-target toxicity.
Principle of DNP-Hapten Targeted Drug Delivery
The dinitrophenyl (DNP) group is a well-characterized hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule. In this targeted drug delivery paradigm, this compound serves as a linker to attach the DNP hapten to the surface of a drug delivery vehicle, such as a liposome or nanoparticle. The polyethylene glycol (PEG) component provides a hydrophilic spacer arm, which enhances the bioavailability and stability of the nanocarrier by reducing opsonization and clearance by the mononuclear phagocyte system.
The targeting mechanism relies on the specific recognition of the DNP hapten by anti-DNP antibodies. These antibodies can be pre-existing in the host (endogenous) or administered as part of the therapeutic regimen. The Fab region of the anti-DNP antibody binds to the DNP on the nanocarrier, while the Fc region of the antibody can be recognized by Fc receptors (FcγR) on the surface of immune effector cells (e.g., Natural Killer cells, macrophages) or by complement proteins. This interaction can trigger potent anti-tumor or anti-pathogen immune responses, including Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), leading to the destruction of the targeted cells.
Experimental Protocols
Formulation of DNP-PEGylated Liposomes for Doxorubicin Delivery
This protocol describes the preparation of DNP-functionalized liposomes encapsulating the chemotherapeutic agent doxorubicin. The resulting formulation is designed for targeted delivery to tumor cells via anti-DNP antibodies.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
DNP-PEG4-DSPE (synthesized by conjugating this compound to DSPE)
-
Doxorubicin HCl
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer (300 mM, pH 4.0)
-
Sodium carbonate solution (0.5 M)
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000), and DNP-PEG4-DSPE in a chloroform/methanol mixture (2:1, v/v). A typical molar ratio is 55:40:4.5:0.5, respectively.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at 60°C to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 300 mM citrate buffer (pH 4.0) by vortexing at 60°C for 30 minutes. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and 100 nm) using a high-pressure extruder at 60°C. Perform at least 10 passes through the final membrane pore size.
-
-
Doxorubicin Loading (Remote Loading Method):
-
Adjust the external pH of the liposome suspension to 7.5-7.8 by adding a sodium carbonate solution. This creates a transmembrane pH gradient.
-
Prepare a doxorubicin HCl solution in PBS.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring to facilitate the loading of doxorubicin into the liposomes.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).
-
Collect the liposome-containing fractions, which will appear as a distinct colored band.
-
-
Characterization:
-
Determine the particle size and zeta potential of the DNP-PEGylated liposomes using dynamic light scattering (DLS).
-
Quantify the doxorubicin encapsulation efficiency by disrupting a known amount of liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
In Vitro Cellular Uptake of DNP-Targeted Liposomes
This protocol assesses the ability of anti-DNP antibodies to mediate the uptake of DNP-PEGylated liposomes by target cells.
Materials:
-
Target cells (e.g., cancer cell line)
-
DNP-PEGylated liposomes encapsulating a fluorescent dye (e.g., calcein or a fluorescently labeled lipid)
-
Anti-DNP monoclonal antibody (IgG isotype)
-
Isotype control antibody
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Incubation with Liposomes and Antibodies:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the following treatment groups in cell culture medium:
-
Untreated cells (control)
-
Cells + DNP-PEGylated liposomes
-
Cells + DNP-PEGylated liposomes + Anti-DNP antibody
-
Cells + DNP-PEGylated liposomes + Isotype control antibody
-
-
Pre-incubate the liposomes with the respective antibodies for 30 minutes at 37°C to allow for antibody binding.
-
Add the liposome-antibody complexes to the cells and incubate for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells three times with cold PBS to remove unbound liposomes.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS containing 2% FBS.
-
Analyze the cellular fluorescence using a flow cytometer. The increase in mean fluorescence intensity in the cells treated with DNP-PEGylated liposomes and the anti-DNP antibody compared to the control groups will indicate antibody-mediated cellular uptake.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol evaluates the ability of DNP-targeted liposomes, in the presence of anti-DNP antibodies, to induce the killing of target cells by immune effector cells.
Materials:
-
Target cells
-
Effector cells (e.g., Natural Killer cells or peripheral blood mononuclear cells)
-
DNP-PEGylated liposomes (without encapsulated drug)
-
Anti-DNP monoclonal antibody (IgG isotype)
-
Isotype control antibody
-
Cell culture medium
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Preparation:
-
Prepare the target cells and effector cells in the appropriate cell culture medium.
-
Determine the optimal effector-to-target (E:T) cell ratio (e.g., 10:1, 25:1).
-
-
Assay Setup:
-
In a 96-well plate, add the target cells.
-
Add the DNP-PEGylated liposomes and the anti-DNP antibody or isotype control antibody to the respective wells. Incubate for 30 minutes at 37°C.
-
Add the effector cells to the wells at the predetermined E:T ratio.
-
Set up control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells with lysis buffer).
-
-
Incubation and LDH Measurement:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
An increase in cytotoxicity in the presence of DNP-liposomes and the anti-DNP antibody compared to controls indicates the induction of ADCC.
-
Quantitative Data Summary
| Parameter | DNP-PEGylated Liposomes | Non-Targeted Liposomes | Reference |
| Physicochemical Properties | |||
| Particle Size (nm) | 100 - 150 | 100 - 150 | [General Liposome Formulation Protocols] |
| Zeta Potential (mV) | -5 to -15 | -5 to -15 | [General Liposome Formulation Protocols] |
| Doxorubicin Encapsulation Efficiency (%) | > 90% | > 90% | [General Liposome Formulation Protocols] |
| In Vitro Performance | |||
| Cellular Uptake (Fold Increase vs. No Antibody) | 5 - 10 | 1 | [Hypothetical data based on similar targeted systems] |
| IC50 (µg/mL Doxorubicin) | 0.5 - 2.0 | 5 - 10 | [Hypothetical data based on similar targeted systems] |
| ADCC (% Cytotoxicity at 25:1 E:T ratio) | 40 - 60% | < 10% | [Hypothetical data based on similar targeted systems] |
| In Vivo Performance (Murine Tumor Model) | |||
| Tumor Accumulation (% Injected Dose/g) | 5 - 8% | 2 - 4% | [Hypothetical data based on similar targeted systems] |
| Tumor Growth Inhibition (%) | 70 - 85% | 30 - 40% | [Hypothetical data based on similar targeted systems] |
Note: The quantitative data presented in this table is illustrative and based on typical results reported for similar antibody-targeted liposomal systems. Actual results will vary depending on the specific formulation, cell line, and animal model used.
Visualizations
Caption: Experimental workflow for DNP-targeted drug delivery.
Caption: ADCC signaling pathway in DNP-targeted therapy.
Site-Specific Protein Modification with DNP-PEG4-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a critical tool in drug development, diagnostics, and basic research. It allows for the precise attachment of molecules, such as polyethylene glycol (PEG), to a protein of interest. PEGylation, the process of attaching PEG chains, can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing immunogenicity.[1][2] DNP-PEG4-alcohol is a heterobifunctional linker containing a 2,4-dinitrophenyl (DNP) group and a terminal hydroxyl group separated by a 4-unit polyethylene glycol spacer. The DNP moiety serves as a hapten for immunological detection or as a handle for affinity purification, while the hydroxyl group can be activated for covalent attachment to proteins.
This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound. It covers the activation of the terminal hydroxyl group, conjugation to the target protein, and subsequent purification and analysis of the conjugate.
Principle of this compound Conjugation
The hydroxyl group of this compound is not inherently reactive towards amino acid residues on a protein. Therefore, a two-step process is required for protein conjugation:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is chemically activated to create a more reactive functional group.
-
Conjugation to the Protein: The activated DNP-PEG4 linker is then reacted with the target protein, typically targeting nucleophilic amino acid residues such as lysine or cysteine for site-specific modification.
Data Presentation: Quantitative Analysis of Protein Modification
The efficiency of protein modification with this compound can be assessed at various stages of the process. The following table summarizes key quantitative parameters that should be monitored. The values presented are illustrative and may vary depending on the protein, activation chemistry, and reaction conditions.
| Parameter | Method | Typical Range |
| Activation Efficiency of this compound | ¹H NMR, HPLC | 70-95% |
| Protein Modification Yield (Mono-PEGylated) | SDS-PAGE, SEC-HPLC, Mass Spectrometry | 30-75%[1] |
| Protein Recovery after Purification | UV-Vis Spectroscopy (A280), BCA Assay | >80% |
| Purity of Conjugate | SEC-HPLC, RP-HPLC | >95% |
| Retention of Biological Activity | In vitro/in vivo functional assays | Dependent on modification site |
Experimental Protocols
Protocol 1: Activation of this compound with Tresyl Chloride
This protocol describes the activation of the hydroxyl group of this compound using 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride), which converts it into a tresyl-activated PEG that is highly reactive towards primary amines.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
With stirring, add anhydrous pyridine to the solution.
-
Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated DNP-PEG4 by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Confirm the structure and purity of the tresyl-activated DNP-PEG4 by ¹H NMR spectroscopy.
Protocol 2: Site-Specific Protein Modification with Tresyl-Activated DNP-PEG4
This protocol outlines the conjugation of the activated DNP-PEG4 linker to a protein with accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Tresyl-activated DNP-PEG4
-
Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Shaker or rocker
Procedure:
-
Dissolve the protein to be modified in the reaction buffer at a concentration of 5-20 mg/mL.
-
Dissolve the tresyl-activated DNP-PEG4 in the protein solution. The optimal molar ratio of activated PEG to protein should be determined empirically, but a starting point of a 10-20 fold molar excess is recommended.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the progress of the conjugation reaction by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure the reaction is fully quenched.
Protocol 3: Purification and Analysis of the DNP-PEG4-Protein Conjugate
Purification is crucial to remove unreacted PEG, unmodified protein, and reaction byproducts. Size exclusion chromatography (SEC) is a commonly used method for this purpose.
Materials:
-
Crude conjugation reaction mixture
-
Size Exclusion Chromatography (SEC) column
-
Chromatography system (e.g., FPLC or HPLC)
-
Appropriate chromatography buffer (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with the desired chromatography buffer.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the column with the chromatography buffer and collect fractions.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and 360 nm (for the DNP group).
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified mono-PEGylated protein conjugate.
-
Pool the fractions containing the pure conjugate and concentrate if necessary.
-
Characterize the final product by mass spectrometry to confirm the identity and homogeneity of the conjugate.
Visualizations
Caption: Experimental workflow for protein modification with this compound.
Caption: Logical flow from reagent to final application.
References
Application Notes and Protocols for DNP-PEG4-Alcohol in In Situ Hybridization Probe Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for visualizing and localizing specific nucleic acid sequences within the contextual environment of cells and tissues. The choice of label for the nucleic acid probe is a critical determinant of the sensitivity and specificity of an ISH experiment. Dinitrophenyl (DNP) has emerged as a highly effective hapten for probe labeling, offering a robust alternative to traditional labels like digoxigenin (DIG) and biotin. The use of a DNP-Polyethylene Glycol (PEG) linker, specifically DNP-PEG4-alcohol, provides several advantages for probe generation, including enhanced solubility, reduced steric hindrance, and the potential for lower background signal in ISH applications.
These application notes provide detailed protocols for the generation of in situ hybridization probes using this compound, methodologies for their use in ISH, and strategies for signal amplification.
Properties of this compound
This compound is a heterobifunctional linker composed of a dinitrophenyl (DNP) group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1]
-
DNP Moiety: The dinitrophenyl group acts as a hapten, a small molecule that can be specifically recognized by high-affinity anti-DNP antibodies. This specific recognition forms the basis for the detection of the hybridized probe.
-
PEG4 Spacer: The polyethylene glycol spacer arm enhances the hydrophilicity and solubility of the molecule.[1] This property is particularly beneficial for reducing aggregation of the labeled probe and improving its accessibility to the target nucleic acid sequence within the cell.
-
Terminal Hydroxyl Group: The terminal alcohol provides a reactive site for conjugation to nucleic acid probes. This hydroxyl group requires activation to facilitate its reaction with the probe.
Data Presentation: Comparison of Hapten Labeling Systems
While direct quantitative comparisons of labeling efficiency and signal-to-noise ratios for this compound are not extensively documented in single studies, the following table summarizes qualitative and semi-quantitative data extrapolated from comparative studies of DNP, DIG, and biotin labeling systems in ISH.
| Feature | DNP-based Detection | DIG-based Detection | Biotin-based Detection |
| Principle | Anti-DNP antibody recognition of DNP hapten. | Anti-DIG antibody recognition of digoxigenin hapten. | Streptavidin recognition of biotin. |
| Endogenous Interference | Generally low, as DNP is not naturally present in mammalian tissues. | Low, as digoxigenin is a plant steroid. | Can be high in tissues with endogenous biotin (e.g., kidney, liver). |
| Signal-to-Noise Ratio | Often reported to have a good signal-to-noise ratio with low background. | Generally provides high signal-to-noise ratio. | Prone to higher background due to endogenous biotin. |
| Sensitivity | High, especially when combined with signal amplification techniques. Triple DNP labeling has been shown to produce strong signals. | High sensitivity is well-established. | High sensitivity, but can be limited by background. |
| Multiplexing Capability | Can be used in multi-labeling experiments with other haptens like DIG and biotin. | Commonly used in dual-labeling experiments. | Can be used in multiplex assays. |
Experimental Protocols
Protocol 1: Chemical Labeling of Amine-Modified Oligonucleotide Probes with this compound
This protocol describes a two-step chemical conjugation method to label an amine-modified DNA or RNA oligonucleotide with this compound. The first step involves the activation of the terminal hydroxyl group of this compound by tosylation. The second step is the conjugation of the activated DNP-PEG4-tosylate to a 5'- or 3'-amine-modified oligonucleotide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
5'- or 3'-Amine-modified oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol
-
3 M Sodium Acetate, pH 5.2
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the DNP-PEG4-tosylate.
Step 2: Conjugation of DNP-PEG4-tosylate to Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
Dissolve the DNP-PEG4-tosylate in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the oligonucleotide solution. A 10-50 fold molar excess of the tosylated DNP-PEG4 may be required for efficient conjugation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purify the DNP-labeled oligonucleotide from the excess unconjugated DNP-PEG4-tosylate and other reaction components using ethanol precipitation.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend the DNP-labeled oligonucleotide in nuclease-free water.
-
-
Assess the labeling efficiency by UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and in the characteristic range for DNP (around 360 nm).
Protocol 2: Enzymatic Labeling of RNA Probes with DNP-11-UTP
This protocol describes the generation of DNP-labeled RNA probes by in vitro transcription using a DNP-modified UTP analog.
Materials:
-
Linearized plasmid DNA template containing the sequence of interest downstream of a T7, T3, or SP6 RNA polymerase promoter.
-
DNP-11-UTP
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
T7, T3, or SP6 RNA polymerase
-
RNase Inhibitor
-
10x Transcription Buffer
-
Nuclease-free water
-
DNase I (RNase-free)
-
Lithium Chloride (LiCl) solution
-
Ethanol
Procedure:
-
Assemble the following in vitro transcription reaction at room temperature in a nuclease-free microcentrifuge tube:
-
1 µg Linearized DNA template
-
2 µL 10x Transcription Buffer
-
2 µL 10x ATP/CTP/GTP mix
-
1.5 µL 10 mM UTP
-
1.5 µL 10 mM DNP-11-UTP
-
1 µL RNase Inhibitor
-
2 µL RNA Polymerase (T7, T3, or SP6)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the DNP-labeled RNA probe by LiCl precipitation:
-
Add 80 µL of nuclease-free water to the reaction.
-
Add 30 µL of 8 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
-
Resuspend the DNP-labeled RNA probe in an appropriate volume of nuclease-free water.
-
Quantify the probe concentration using a spectrophotometer.
Protocol 3: In Situ Hybridization with DNP-Labeled Probes on Paraffin-Embedded Sections
This protocol provides a general workflow for performing chromogenic in situ hybridization (CISH) using a DNP-labeled probe.
Materials:
-
Deparaffinization and rehydration solutions (Xylene, graded ethanols)
-
Proteinase K
-
Hybridization Buffer
-
DNP-labeled probe
-
Stringency wash solutions (e.g., SSC buffers)
-
Blocking solution (e.g., normal serum in PBS)
-
Anti-DNP primary antibody (e.g., rabbit anti-DNP)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in deionized water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
-
Wash in PBS.
-
-
Hybridization:
-
Denature the DNP-labeled probe by heating at 80-95°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization buffer containing the denatured probe to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at the optimal hybridization temperature (e.g., 37-65°C) overnight.
-
-
Stringency Washes:
-
Remove coverslips and wash slides in a series of increasingly stringent SSC buffers at elevated temperatures to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific antibody binding by incubating slides in blocking solution for 30-60 minutes.
-
Incubate with the primary anti-DNP antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash slides in PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides in PBS.
-
-
Chromogenic Detection:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 4: Tyramide Signal Amplification (TSA) for DNP-based ISH
For detecting low-abundance targets, the signal from the DNP-labeled probe can be amplified using Tyramide Signal Amplification (TSA).[1][2][3]
Procedure (following secondary antibody incubation in Protocol 3):
-
After incubation with the HRP-conjugated secondary antibody and subsequent washes, incubate the slides with a tyramide-fluorophore conjugate (for fluorescent detection) or tyramide-hapten (e.g., Biotin-Tyramide for further amplification) in the presence of hydrogen peroxide.
-
The HRP enzyme catalyzes the deposition of multiple tyramide molecules in the vicinity of the probe.
-
If using a tyramide-fluorophore, proceed to mounting and imaging.
-
If using Biotin-Tyramide, follow with an incubation of Streptavidin-HRP and another round of chromogenic or fluorescent detection.
Mandatory Visualizations
Caption: Workflow for this compound Probe Generation and ISH.
Caption: DNP-based Signal Detection Pathway in ISH.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with DNP-PEG4-alcohol
Welcome to the technical support center for DNP-PEG4-alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting advice to address common challenges encountered during the conjugation of this compound to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a molecule that contains a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol.[1][2] The DNP group can serve as a hapten for immunological detection or as a binding moiety. The hydrophilic PEG4 spacer increases the solubility of the conjugate in aqueous solutions and provides spatial separation between the DNP group and the conjugated molecule.[1] The terminal alcohol group is a versatile chemical handle that can be activated for conjugation to various functional groups on biomolecules.[3] It is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.[4]
Q2: The terminal alcohol on this compound is not reacting with my protein. Why?
The primary alcohol of this compound is not sufficiently reactive to directly form a stable conjugate with biomolecules under typical physiological conditions. It must first be "activated" by converting the hydroxyl group into a more reactive functional group. Common activation strategies include tosylation to create a good leaving group or oxidation to an aldehyde for reductive amination.
Q3: What are the recommended methods for activating the terminal alcohol of this compound?
Two of the most common and effective methods for activating the terminal alcohol are:
-
Tosylation: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form a tosylate. The tosyl group is an excellent leaving group, making the PEG linker susceptible to nucleophilic attack by amines or thiols on your target molecule.
-
Oxidation to an Aldehyde: The primary alcohol can be mildly oxidized to form a PEG-aldehyde. This aldehyde can then react with a primary amine on a protein (e.g., the N-terminus or a lysine residue) to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
Q4: How can I purify my DNP-PEG4-conjugated protein?
Several chromatography techniques can be used to purify PEGylated proteins from unreacted protein, excess PEG linker, and reaction byproducts. The choice of method depends on the properties of your protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods, as PEGylation increases the hydrodynamic radius of the protein. SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted protein and excess this compound.
-
Ion Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated and un-PEGylated proteins using IEX.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein, which can be used as a basis for separation with HIC.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for analytical purposes to assess purity and can also be used for the purification of smaller proteins and peptides.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound.
Problem 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete activation of this compound. | Verify the successful activation of the alcohol to a tosylate or aldehyde using analytical methods such as NMR or mass spectrometry before proceeding with the conjugation reaction. |
| Hydrolysis of the activated PEG linker. | If you are using an activated ester intermediate (e.g., NHS ester), be aware that it can hydrolyze in aqueous buffers. Use freshly prepared activated PEG for your conjugation reaction. |
| Incorrect pH for the conjugation reaction. | The optimal pH depends on the conjugation chemistry. For reactions with primary amines (e.g., reductive amination or reaction with a tosylated PEG), a pH between 7 and 9 is generally recommended to ensure the amine is deprotonated and nucleophilic. |
| Inaccessible target functional groups on the protein. | The target amino acids (e.g., lysines) on your protein may be buried within the protein structure and inaccessible for conjugation. Consider performing the reaction under partially denaturing conditions or using a longer PEG linker to improve accessibility. |
| Suboptimal molar ratio of reactants. | The molar ratio of activated this compound to your protein is a critical parameter. A low ratio may result in incomplete conjugation, while a very high ratio can lead to multiple PEGs attaching to a single protein molecule (polydispersity). Start with a molar excess of the activated PEG linker (e.g., 5-20 fold) and optimize based on your results. |
Problem 2: Protein Aggregation and Precipitation During Conjugation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cross-linking of protein molecules. | If the this compound was di-activated (if it had two reactive ends), it could cross-link multiple protein molecules, leading to aggregation. Ensure you are using a mono-functionalized PEG linker. |
| Reaction conditions are denaturing the protein. | High concentrations of organic solvents used for PEG activation, extreme pH, or high temperatures can denature your protein. Minimize the amount of organic solvent in the final reaction mixture and perform the conjugation at a lower temperature (e.g., 4°C). |
| High protein concentration. | A high concentration of protein in the reaction mixture can increase the likelihood of aggregation. Try reducing the protein concentration. |
Problem 3: Loss of Biological Activity of the Conjugated Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| PEG chain is attached at or near the protein's active site. | The attachment of the DNP-PEG4 linker near the active site can cause steric hindrance and block substrate binding. If possible, try to target amino acids that are known to be distant from the active site. Site-directed mutagenesis can also be used to introduce a reactive handle at a specific, non-critical location. |
| The conjugation chemistry has modified critical amino acid residues. | The reaction conditions may have led to the modification of amino acids that are essential for the protein's function. Consider using a different conjugation strategy that targets a different functional group on the protein. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal alcohol of this compound to a tosylate, making it reactive towards primary amines and thiols.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine or triethylamine (approximately 1.5-2 equivalents) to the solution with stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2-1.5 equivalents) in a small amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the this compound solution over 10-15 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Let the reaction proceed overnight with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the DNP-PEG4-tosylate.
-
Confirm the structure of the product by ¹H NMR and/or mass spectrometry.
Protocol 2: Conjugation of DNP-PEG4-tosylate to a Protein
This protocol provides a general procedure for conjugating the activated DNP-PEG4-tosylate to primary amine groups (e.g., lysine residues) on a protein.
Materials:
-
DNP-PEG4-tosylate
-
Protein of interest
-
Conjugation buffer (e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DNP-PEG4-tosylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then add it to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
The molar ratio of DNP-PEG4-tosylate to protein should be optimized, but a starting point of a 10-fold molar excess of the PEG linker is recommended.
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 2-24 hours. The optimal time and temperature will depend on the reactivity of the protein.
-
Monitor the progress of the conjugation reaction using SDS-PAGE. The PEGylated protein will show a shift to a higher apparent molecular weight.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any remaining DNP-PEG4-tosylate.
-
Purify the DNP-PEG4-protein conjugate from unreacted protein and excess PEG linker using an appropriate chromatography method (e.g., SEC or IEX).
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
References
Optimizing reaction conditions for DNP-PEG4-alcohol conjugation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for conjugating DNP-PEG4-alcohol to target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule.[1][2][3] It contains a 2,4-dinitrophenyl (DNP) group, which acts as a hapten for antibody recognition, and a terminal primary alcohol group on a tetraethylene glycol (PEG4) spacer.[1][3] The PEG4 spacer enhances water solubility and provides flexibility. This molecule is commonly used in immunology research, probe development, and for creating bioconjugates where the DNP group can be used for detection or affinity purification.
Q2: The terminal group on my linker is an alcohol. How do I conjugate it to my protein/peptide?
A2: The terminal hydroxyl (-OH) group is not very reactive on its own and typically requires activation to facilitate conjugation. A common and effective strategy is a two-step process:
-
Oxidation: First, oxidize the terminal alcohol to a carboxylic acid (-COOH).
-
Amine Coupling: Activate the newly formed carboxylic acid, often by converting it to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester can then efficiently react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.
Q3: What are the optimal reaction conditions for converting the DNP-PEG4-acid to an NHS ester and reacting it with an amine?
A3: The efficiency of NHS ester reactions is highly dependent on pH. The optimal pH range is typically between 8.3 and 8.5. At this pH, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is minimized. Reactions are often performed in buffers free of primary amines, such as phosphate or bicarbonate buffer.
Q4: How can I prevent hydrolysis of my activated NHS ester?
A4: NHS esters are susceptible to hydrolysis in aqueous solutions, which reduces conjugation efficiency. To minimize this side reaction:
-
Work within the optimal pH range (7.2-8.5); higher pH significantly accelerates hydrolysis.
-
Prepare the NHS ester solution immediately before use, dissolving it in an anhydrous solvent like DMSO or DMF.
-
Minimize the reaction time as much as possible while still allowing for efficient conjugation.
-
Perform the reaction at a lower temperature (e.g., 4°C overnight instead of 1-2 hours at room temperature).
Q5: How should I store this compound and its derivatives?
A5: this compound should be stored at –20°C in a sealed container, protected from light and moisture. Activated derivatives like NHS esters are even more sensitive to moisture and should be stored under desiccated conditions at –20°C and used promptly after preparation.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the oxidation of the terminal alcohol to a carboxylic acid, followed by activation to an NHS ester and conjugation to a target molecule containing a primary amine (e.g., a protein).
Step 1: Oxidation of this compound to DNP-PEG4-Carboxylic Acid (This step requires standard organic synthesis procedures and should be performed by personnel trained in chemical synthesis.)
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Dissolve Reactant: Dissolve this compound in an appropriate solvent (e.g., acetone).
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Prepare Oxidizing Agent: Prepare a solution of Jones reagent (chromium trioxide in sulfuric acid) or another suitable oxidizing agent.
-
Perform Oxidation: Cool the this compound solution in an ice bath. Add the oxidizing agent dropwise while stirring.
-
Monitor Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Purification: Once the reaction is complete, quench the excess oxidizing agent (e.g., with isopropanol). Extract the product into an organic solvent, wash, dry, and concentrate it. Purify the resulting DNP-PEG4-carboxylic acid using column chromatography.
-
Characterization: Confirm the structure and purity of the product using techniques like NMR and Mass Spectrometry.
Step 2: NHS Ester Activation and Conjugation to a Primary Amine
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Prepare Amine-Free Buffer: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to 8.3. Ensure the buffer is free of primary amines (e.g., do not use Tris or glycine).
-
Prepare Target Molecule: Dissolve the amine-containing target molecule (e.g., protein) in the reaction buffer to a concentration of 1-10 mg/mL.
-
Activate Carboxylic Acid: In a separate tube, dissolve the DNP-PEG4-carboxylic acid, an amine-reactive coupling agent (like EDC), and N-hydroxysuccinimide (NHS) in anhydrous DMSO or DMF to form the NHS ester in situ.
-
Perform Conjugation: Immediately add a 10- to 20-fold molar excess of the activated DNP-PEG4-NHS ester solution to the target molecule solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify Conjugate: Remove unreacted DNP-PEG linker and byproducts by purifying the conjugate. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incomplete oxidation of the alcohol to carboxylic acid. | Verify the product of the oxidation step (Protocol 1, Step 1) using analytical methods before proceeding. |
| Inefficient NHS ester activation. | Use fresh, high-quality EDC and NHS. Ensure the solvent (DMSO/DMF) is anhydrous. | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Maintain the reaction pH between 7.2 and 8.5. Consider running the reaction at a lower temperature. | |
| Inappropriate buffer composition. | Ensure the buffer does not contain primary amines like Tris or glycine, which compete with the target molecule for the NHS ester. Buffer exchange your protein if necessary. | |
| Inaccessible reactive sites on the target molecule. | Protein folding may limit access to primary amines. Consider gentle denaturation/renaturation or using a longer PEG linker to reduce steric hindrance. | |
| Precipitation During Reaction | Low solubility of the DNP-PEG linker or the final conjugate. | The PEG4 linker enhances solubility, but aggregation can still occur. Try reducing the concentration of reactants or adding a small percentage of an organic co-solvent (e.g., DMSO), provided it doesn't negatively impact your target molecule. |
| Loss of Biological Activity of Target Molecule | Modification of critical amine residues. | Reduce the molar excess of the DNP-PEG-NHS ester to decrease the degree of labeling. If possible, use site-specific conjugation methods to target non-essential residues. |
| Harsh reaction conditions. | Avoid extreme pH or high temperatures. Shorten the incubation time if possible. | |
| Difficulty in Purifying the Final Conjugate | Complex mixture of products (unreacted starting materials, multiple labeling species). | PEGylation often results in a complex mixture. Use appropriate chromatography techniques. Size-exclusion chromatography (SEC) is effective for removing small molecule impurities. Ion-exchange (IEX) or reverse-phase (RP-HPLC) chromatography can be used to separate species with different degrees of labeling. |
Visual Guides
Reaction Pathway
The following diagram illustrates the key chemical transformations in the two-step conjugation process.
Caption: Chemical pathway for activating this compound and conjugating it to a primary amine.
Experimental Workflow
This diagram outlines the general workflow for the bioconjugation experiment, from preparation to final analysis.
Caption: A step-by-step workflow for this compound conjugation and purification.
References
How to avoid aggregation of proteins with DNP-PEG4-alcohol
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DNP-PEG4-alcohol. Our goal is to help you prevent and resolve issues related to protein aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in protein experiments?
This compound is a chemical linker molecule comprised of three key components:
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A dinitrophenyl (DNP) group: A commonly used hapten for immunological studies.
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A polyethylene glycol (PEG) linker: A short, hydrophilic chain (PEG4 indicates four ethylene glycol units) that increases the water solubility of the molecule.[1]
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An alcohol group (-OH): A terminal hydroxyl group that can be chemically modified for conjugation to proteins or other molecules.[1]
In research and drug development, this compound is primarily used as a linker to conjugate the DNP group to proteins, peptides, or other biological molecules.[2] This process, known as PEGylation, can help improve the pharmacokinetic and pharmacodynamic properties of the modified molecule.[2] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Q2: Can this compound itself cause protein aggregation?
While the addition of any chemical moiety can potentially alter a protein's properties, this compound is generally not a direct cause of protein aggregation. The alcohol component is a terminal hydroxyl group for chemical reactions, not a co-solvent like benzyl alcohol which has been shown to induce aggregation by causing partial protein unfolding. In fact, the PEG component of the molecule is specifically included to enhance hydrophilicity and is part of a widely used strategy to prevent protein aggregation. Aggregation issues that arise when using this compound are more likely to stem from the experimental conditions during the conjugation process or the handling of the final protein conjugate, rather than from the linker itself.
Q3: How does the PEG component of this compound affect protein stability and aggregation?
The covalent attachment of PEG chains to a protein, a process known as PEGylation, is a well-established method for enhancing protein stability and preventing aggregation. The mechanisms behind this stabilizing effect include:
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Increased Hydrophilicity: The PEG chain creates a hydration shell of water molecules around the protein, which helps to keep it soluble and stable in aqueous solutions.
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Steric Hindrance: The flexible PEG chain creates a physical barrier on the protein's surface. This "stealth" property sterically hinders the intermolecular interactions that lead to the formation of aggregates.
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Reduced Immunogenicity: By masking surface epitopes, PEGylation can reduce the protein's recognition by the immune system.
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Enhanced Thermal and Proteolytic Stability: PEGylation has been shown to increase the thermal stability of proteins and make them more resistant to degradation by proteases.
Q4: What factors during the conjugation of this compound to a protein can lead to aggregation?
Protein aggregation during a conjugation reaction is often triggered by experimental conditions that destabilize the protein. Key factors include:
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Inappropriate Buffer Conditions: The pH of the buffer is critical. Proteins are often least soluble and most prone to aggregation at their isoelectric point (pI). The ionic strength of the buffer also plays a role in modulating electrostatic interactions between protein molecules.
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High Protein Concentration: The higher the concentration, the greater the chance of intermolecular interactions that can initiate aggregation.
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Temperature and Mechanical Stress: High temperatures can cause proteins to denature, exposing hydrophobic regions that promote aggregation. Similarly, excessive mechanical stress from stirring, vortexing, or pumping can disrupt a protein's native structure.
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Presence of Reagents or Solvents: Organic co-solvents sometimes used to dissolve linkers like this compound can destabilize proteins if their concentration in the final reaction mixture is too high.
Q5: How can I detect protein aggregation in my sample?
Protein aggregation can manifest as visible precipitates or as soluble, non-visible aggregates. Several methods can be used for detection:
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Visual Inspection: The simplest method is to check for cloudiness, turbidity, or visible particles in the solution.
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UV-Vis Spectroscopy: An increase in light scattering due to aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
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Size-Exclusion Chromatography (SEC): This is a powerful technique to separate proteins by size. Aggregates will elute earlier than the monomeric protein. The appearance of new peaks at shorter retention times is a clear indicator of aggregation.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregate species.
Troubleshooting Guide: Protein Aggregation
This guide provides a systematic approach to resolving protein aggregation issues encountered when working with this compound.
Problem: Visible precipitation or cloudiness is observed during or after conjugation.
This indicates significant, insoluble aggregation.
Immediate Actions:
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Centrifuge the Sample: Spin down the aggregates at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C.
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Analyze the Supernatant: Carefully collect the supernatant and measure the protein concentration to determine the extent of protein loss. Analyze the supernatant using SDS-PAGE and a functional assay to check the integrity and activity of the remaining soluble protein.
Systematic Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve the aggregation problem.
Problem: No visible precipitate, but loss of protein activity or unexpected results in downstream assays.
This may indicate the presence of smaller, soluble aggregates.
1. Confirm the Presence of Soluble Aggregates:
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Size-Exclusion Chromatography (SEC): This is the gold standard for detecting soluble aggregates. An increase in peaks eluting before the main monomer peak confirms their presence.
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Dynamic Light Scattering (DLS): Use DLS to check for an increase in the average particle size and polydispersity of your sample compared to a non-conjugated control.
2. Optimization Strategies:
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Buffer Optimization: Even if the pH is not near the pI, the ionic strength may be suboptimal. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find conditions that minimize aggregation.
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Inclusion of Stabilizing Excipients: Additives can stabilize the native state of the protein and prevent aggregation. Common examples include:
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Glycerol: (5-20%) can stabilize proteins by promoting a more compact state.
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Sugars: (e.g., sucrose, trehalose) are effective cryoprotectants and stabilizers.
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Amino Acids: L-Arginine and L-Proline are known to suppress protein aggregation.
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Detergents: Low concentrations of non-ionic detergents can help solubilize hydrophobic patches that might be exposed during conjugation.
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Quantitative Data on PEGylation Effects
PEGylation has been quantitatively shown to improve the thermal stability of proteins. The following table summarizes data from a study on two model proteins, demonstrating the increase in thermal stability upon conjugation with PEG.
| Protein | PEG Modification | pH | TM of Unmodified Protein (°C) | TM of PEGylated Protein (°C) | Increase in TM (°C) |
| CT-322 | 40 kDa branched PEG | 7.0 | 62.0 | 68.0 | 6.0 |
| dAb | 20 kDa linear PEG | 5.5 | 70.8 | 74.3 | 3.5 |
| dAb | 40 kDa linear PEG | 5.5 | 70.8 | 75.8 | 5.0 |
| dAb | 40 kDa branched PEG | 5.5 | 70.8 | 77.2 | 6.4 |
| Data adapted from studies on the effect of PEGylation on the thermal stability of small therapeutic proteins. TM (midpoint of thermal unfolding) was measured by differential scanning calorimetry (DSC). |
Key Experimental Protocols
Protocol: Detection of Protein Aggregates using Size-Exclusion Chromatography (SEC)
This protocol outlines a general method for analyzing protein samples for the presence of soluble aggregates.
Objective: To separate and identify high molecular weight aggregates from the monomeric protein.
Materials:
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Protein sample (conjugated with this compound)
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Unconjugated protein control sample
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SEC column suitable for the molecular weight range of your protein
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HPLC or FPLC system with a UV detector
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Mobile phase (a buffer in which the protein is known to be stable, e.g., Phosphate Buffered Saline (PBS))
Procedure:
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System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
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Sample Preparation: Filter both the conjugated and control protein samples through a low protein-binding 0.22 µm syringe filter to remove any large, insoluble particles.
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Injection: Inject a defined volume and concentration of the control protein sample onto the column.
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Elution and Detection: Monitor the elution profile using UV absorbance at 280 nm. The properly folded, non-aggregated protein should elute as a single, symmetrical peak at a specific retention volume.
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Sample Analysis: Inject the same volume and concentration of your DNP-PEG-conjugated protein sample.
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Data Interpretation: Compare the chromatograms. The presence of peaks eluting before the main monomer peak indicates the formation of soluble aggregates. The area under these peaks can be used to quantify the percentage of aggregation.
Conceptual Diagram of PEGylation's Protective Effect
References
DNP-PEG4-alcohol side reactions with amino acid residues
Welcome to the technical support center for DNP-PEG4-alcohol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a molecule that contains a dinitrophenyl (DNP) group, a four-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl (-OH) group. The DNP group serves as a hapten for antibody recognition or as a component in PROTACs. The PEG spacer enhances solubility and provides distance between the DNP moiety and the conjugated molecule. The terminal hydroxyl group is the primary site for chemical modification to enable conjugation to proteins and other biomolecules.
Q2: Is the terminal hydroxyl group of this compound reactive with amino acid residues?
No, the terminal hydroxyl group of the PEG linker is not directly reactive with amino acid side chains under typical bioconjugation conditions. It must first be "activated" by converting it into a more reactive functional group.
Q3: How is the hydroxyl group of this compound activated for conjugation?
The most common method for activating the hydroxyl group is to convert it into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The activated PEG can then be reacted with a nucleophile to introduce the desired functional group, such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Q4: What are the primary target amino acid residues for DNP-PEG4-linker conjugation?
After activation, DNP-PEG4 linkers are most commonly designed to target primary amines. Therefore, the primary targets on a protein are:
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The ε-amino group of lysine residues.
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The α-amino group of the N-terminal amino acid.
Q5: Can the DNP group itself react with amino acid residues?
Yes, the 2,4-dinitrophenyl (DNP) group can undergo nucleophilic aromatic substitution with certain reactive amino acid side chains. This is a potential source of side reactions. The most susceptible amino acid residues are:
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Lysine: The ε-amino group can react with the DNP group, especially if a more reactive dinitrophenyl fluoride (DNFB) derivative is present as an impurity or formed in situ.
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Tyrosine: The hydroxyl group of tyrosine can also react with the DNP group.
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Cysteine: The thiol group of cysteine is a potent nucleophile and can react with the DNP group.
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Histidine: The imidazole ring of histidine can also participate in nucleophilic reactions with the DNP group.
Q6: What are the common side reactions when using NHS-ester activated DNP-PEG4-linkers?
The primary side reaction is the hydrolysis of the NHS ester, which deactivates the linker by converting it to a non-reactive carboxylic acid. This reaction is accelerated at higher pH.[1][2][3] Additionally, while NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic amino acid residues, including:
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Serine and Threonine: The hydroxyl groups of these residues can react, particularly at higher pH.[4]
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Tyrosine: The phenolic hydroxyl group can also be a target for acylation by the NHS ester.[4]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inefficient Activation of this compound | Ensure complete conversion of the alcohol to the desired activated intermediate (e.g., tosylate, mesylate). Monitor the reaction by TLC or LC-MS. Use fresh, high-quality activation reagents (e.g., tosyl chloride, mesyl chloride). |
| Hydrolysis of Activated PEG Linker (e.g., NHS ester) | Prepare fresh solutions of the activated PEG linker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of activated linkers, even at low temperatures. Control the reaction pH; the optimal range for NHS ester reactions is typically 7.2-8.5. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the activated PEG. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES. |
| Low Protein Concentration | Reactions in dilute protein solutions can be inefficient. If possible, increase the concentration of your protein to 1-10 mg/mL. |
| Presence of Competing Nucleophiles | If your protein solution contains other nucleophilic small molecules, consider a buffer exchange step (e.g., dialysis or desalting column) prior to conjugation. |
Problem 2: Heterogeneous Conjugation Products (Multiple PEGylated Species)
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites on the Protein | If multiple lysine residues are accessible, a heterogeneous mixture of products with varying degrees of PEGylation is expected. To achieve site-specific conjugation, consider protein engineering to introduce a unique reactive handle (e.g., a cysteine residue in a cysteine-free protein). |
| Side Reactions with Other Amino Acid Residues | Optimize the reaction pH to favor reaction with the intended target. For NHS esters, a pH of 7.2-8.0 is a good starting point to minimize reactions with serine, threonine, and tyrosine. |
| Reaction with the DNP Group | If you suspect side reactions with the DNP moiety, characterize the conjugate by mass spectrometry to identify unexpected mass shifts corresponding to DNP adducts on susceptible amino acids. Consider using a milder conjugation strategy if this is a significant issue. |
Problem 3: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many activated PEG linkers are first dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that causes your protein to precipitate (typically <10%). |
| Change in Protein pI | The conjugation of DNP-PEG4 to primary amines neutralizes the positive charge of lysine residues, which can lower the isoelectric point (pI) of the protein. If the reaction buffer pH is close to the new pI, the protein may precipitate. Adjust the pH of the buffer to be further away from the predicted pI of the conjugate. |
| Aggregation Induced by Cross-linking | If using a bifunctional PEG linker, intermolecular cross-linking can lead to aggregation and precipitation. Use a monofunctional PEG linker to avoid this. |
Experimental Protocols
Protocol 1: Activation of this compound to DNP-PEG4-Tosylate
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Materials:
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This compound
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Tosyl chloride (TsCl)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA)
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Argon or Nitrogen gas
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Ice bath
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-
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution in an ice bath.
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Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
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Slowly add a solution of tosyl chloride (1.5 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DNP-PEG4-tosylate.
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Purify the product by column chromatography on silica gel.
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Protocol 2: Conversion of DNP-PEG4-Tosylate to DNP-PEG4-NHS Ester
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Materials:
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DNP-PEG4-tosylate
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N-Hydroxysuccinimide (NHS)
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Potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (ACN)
-
-
Procedure:
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Dissolve DNP-PEG4-tosylate (1 equivalent) and N-hydroxysuccinimide (1.5 equivalents) in anhydrous acetonitrile.
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Add potassium carbonate (2 equivalents) to the mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting DNP-PEG4-NHS ester by column chromatography.
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Protocol 3: Protein Conjugation with DNP-PEG4-NHS Ester
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Materials:
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Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
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DNP-PEG4-NHS ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis cassette
-
-
Procedure:
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Prepare a stock solution of the DNP-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
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To the protein solution (1-10 mg/mL), add a calculated molar excess of the DNP-PEG4-NHS ester stock solution (typically a 10- to 50-fold molar excess over the protein). The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
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Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
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Remove excess, unreacted DNP-PEG4-linker and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.
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Characterize the resulting conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling and identify any potential side products.
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Quantitative Data Summary
Table 1: pH Dependence of NHS Ester Reactions
| pH | Relative Rate of Aminolysis | Half-life of NHS Ester Hydrolysis | Recommendation |
| < 7.0 | Low | Long | Suboptimal for conjugation due to protonated amines. |
| 7.0 | Moderate | Hours | A good starting point for balancing reactivity and stability. |
| 7.2 - 8.0 | High | 30-60 minutes | Optimal range for efficient conjugation to primary amines. |
| 8.0 - 8.5 | Very High | 10-20 minutes | Increased risk of hydrolysis and side reactions with Ser/Thr/Tyr. |
| > 8.5 | Extremely High | Minutes | Significant hydrolysis of the NHS ester is expected, leading to low conjugation yields. |
Table 2: Potential Side Reactions and Affected Amino Acids
| Reagent/Moiety | Amino Acid Residue(s) | Type of Reaction | Conditions Favoring Reaction |
| DNP Group | Lysine, Tyrosine, Cysteine, Histidine | Nucleophilic Aromatic Substitution | Higher pH, presence of highly reactive DNP derivatives (e.g., DNFB) |
| Activated PEG-OH (e.g., Tosylate, Mesylate) | Chloride ions (from solvent or buffer) | Nucleophilic Substitution (SN2) | Can occur during the activation step, leading to a chlorinated PEG side product. |
| PEG-NHS Ester | Serine, Threonine, Tyrosine | Acylation | Higher pH (>8.0), high molar excess of the PEG-NHS ester. |
| PEG-NHS Ester | Water (Hydrolysis) | Hydrolysis | Higher pH (>7.5), prolonged reaction times, presence of moisture. |
Visualizations
Caption: General experimental workflow for the conjugation of this compound to a protein.
Caption: Competing reaction pathways for activated DNP-PEG4-linkers.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Purification of DNP-PEG4-Alcohol Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with DNP-PEG4-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a chemical linker that contains a dinitrophenyl (DNP) group and a four-unit polyethylene glycol (PEG) spacer, terminating in an alcohol group.[1][2][3] The DNP group is a well-established hapten, meaning it can elicit a strong antibody response, which makes it highly useful as an affinity tag for purification and detection.[4] The hydrophilic PEG linker enhances the water solubility of the labeled molecule.[2] The terminal alcohol group can be further activated (e.g., to an NHS ester) to react with primary amines (like lysine residues) on a protein. It is commonly used in the development of PROTACs and for other bioconjugation applications where specific tagging is required.
Q2: What are the primary strategies for purifying this compound labeled proteins? A2: Several chromatographic techniques can be employed, either individually or in combination, to purify PEGylated proteins. The choice depends on the properties of the target protein and the degree of separation required. Common methods include:
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Affinity Chromatography (AC): Utilizes an anti-DNP antibody-coupled resin for highly specific capture of DNP-labeled proteins.
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Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is effective for removing unreacted small molecules and separating proteins with significant size differences post-PEGylation.
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Ion Exchange Chromatography (IEX): Separates proteins based on differences in their net surface charge. The addition of the DNP-PEG linker can alter the protein's isoelectric point (pI), which can be exploited for separation.
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Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The DNP group increases the hydrophobicity of the protein, often allowing for separation from the unlabeled form.
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Reversed-Phase Chromatography (RPC): A powerful technique that separates based on hydrophobicity, often providing high-resolution separation of labeled and unlabeled species, as well as positional isomers.
Q3: How can I effectively remove excess, unreacted this compound after the labeling reaction? A3: Removing small-molecule impurities is a critical first step. Size exclusion chromatography (SEC), often using a G25 desalting column, is a very efficient method for separating the high-molecular-weight protein conjugate from low-molecular-weight unreacted this compound. Dialysis or the use of spin columns with an appropriate molecular weight cutoff (MWCO) are also effective alternatives.
Q4: How is the Degree of Labeling (DOL) determined for a DNP-labeled protein? A4: The Degree of Labeling (DOL), or the molar ratio of DNP per protein, can be approximated using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for DNP (around 360 nm). The protein concentration is calculated using the Beer-Lambert law, correcting for the DNP's absorbance at 280 nm. The DOL is then calculated from the molar concentrations of the DNP and the protein. Accurate protein concentration is critical for this calculation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Degraded Labeling Reagent: The activated form of this compound (e.g., NHS ester) is moisture-sensitive. 2. Incorrect Buffer Conditions: The reaction with primary amines (lysines) requires an alkaline pH (typically 8.5-9.0). 3. Presence of Competing Amines: Buffers like Tris or glycine contain primary amines that will compete with the protein for the labeling reagent. 4. Insufficient Molar Excess: The molar ratio of the labeling reagent to the protein was too low. | 1. Use a fresh vial of the labeling reagent or one that has been stored properly in a desiccated environment. Equilibrate the vial to room temperature before opening to prevent condensation. 2. Perform the reaction in a non-amine-containing buffer, such as phosphate or carbonate/bicarbonate, at the optimal pH. 3. Dialyze the protein into a suitable reaction buffer (e.g., PBS, pH 7.4-8.5) prior to labeling. 4. Increase the molar excess of the labeling reagent in increments (e.g., 10-fold, 20-fold) to optimize the reaction. |
| Protein Precipitation During or After Labeling | 1. Over-labeling: Attaching too many hydrophobic DNP-PEG groups can alter the protein's pI and overall solubility, leading to aggregation. 2. Inappropriate Buffer: The buffer composition (e.g., low ionic strength) may not be sufficient to maintain the solubility of the newly modified protein. | 1. Reduce the molar ratio of the labeling reagent to the protein to achieve a lower degree of labeling. 2. Perform a buffer screen to find conditions that maintain the solubility of the labeled conjugate. Consider adjusting the salt concentration or adding stabilizing excipients. |
| Poor Separation of Labeled vs. Unlabeled Protein | 1. Insufficient Resolution: The chosen method may not have sufficient resolving power. For example, SEC may not separate a large protein from its conjugate if the PEG chain is small. 2. Suboptimal Chromatography Conditions: The gradient slope, mobile phase composition, or column chemistry may not be optimized for the separation. | 1. Switch to a higher-resolution technique. IEX, HIC, or RPC are generally better suited for separating species with subtle differences. Anti-DNP affinity chromatography offers the highest specificity. 2. Methodically optimize the purification protocol. For IEX or HIC, adjust the salt gradient to be shallower. For RPC, optimize the organic solvent gradient and consider different column chemistries (e.g., C4 vs. C18). |
| Loss of Protein Biological Activity | 1. Labeling of Critical Residues: The DNP-PEG4 linker may have attached to lysine residues within the protein's active site or a binding interface, causing inactivation. 2. Harsh Elution Conditions: Low pH, high salt, or organic solvents used during elution can denature the protein. | 1. Reduce the molar excess of the labeling reagent to decrease the probability of modifying critical sites. 2. If using affinity chromatography, consider competitive elution with a soluble DNP-amino acid instead of a harsh pH shift. For IEX, HIC, or RPC, use the mildest conditions (salt, pH, solvent concentration) that still achieve elution. |
Comparison of Purification Strategies
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Anti-DNP Affinity (AC) | Specific, reversible binding of the DNP tag to immobilized anti-DNP antibodies. | Extremely high selectivity, often achieving near-complete purification in a single step. | Can require harsh elution conditions (e.g., low pH) that may denature the protein; resin can be expensive. |
| Size Exclusion (SEC) | Separation based on differences in hydrodynamic radius (molecular size). | Excellent for removing unreacted labeling reagent and buffer exchange. Gentle, non-denaturing conditions. | Low resolution for separating unlabeled protein from the labeled conjugate, especially for large proteins or small PEG chains. |
| Ion Exchange (IEX) | Separation based on net surface charge, which is altered by the DNP-PEG label. | High capacity and resolution. Can separate species with different degrees of labeling. | Requires optimization of pH and salt gradient; protein must be stable at the binding pH. |
| Hydrophobic Interaction (HIC) | Separation based on surface hydrophobicity. The DNP group increases hydrophobicity. | Operates under non-denaturing conditions (neutral pH, decreasing salt gradient). Good for separating product variants. | Binding is promoted by high salt concentrations, which can sometimes cause protein precipitation. |
| Reversed-Phase (RPC) | Separation based on hydrophobicity using a non-polar stationary phase. | Very high resolution, capable of separating positional isomers. | Requires organic solvents and acidic pH, which can irreversibly denature many proteins. Best suited for robust proteins or peptides. |
Detailed Experimental Protocols
Protocol 1: General Labeling with DNP-PEG4-NHS Ester
This protocol assumes the alcohol on this compound has been activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
-
Protein Preparation: Dialyze the protein (1-5 mg/mL) into an amine-free buffer, such as 100 mM carbonate buffer, pH 9.0, or PBS, pH 8.0.
-
Reagent Preparation: Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMSO or acetonitrile to a concentration of 2.5 mg/mL.
-
Labeling Reaction: Add a 5 to 15-fold molar excess of the dissolved DNP-PEG4-NHS ester to the protein solution. It is recommended to add the reagent in several small aliquots while gently stirring the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Quenching: (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Immediately proceed to purification to remove unreacted DNP reagent and to separate labeled from unlabeled protein (see protocols below).
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your protein conjugate. For removing only the excess reagent, a desalting column (e.g., G25) is sufficient.
-
Equilibration: Equilibrate the column with at least 2 column volumes (CVs) of a suitable, filtered, and degassed buffer (e.g., 150 mM phosphate buffer, pH 7.0).
-
Sample Loading: Apply the quenched reaction mixture to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate (e.g., 1.0 mL/min for a standard analytical column).
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and ~360 nm (for DNP). The labeled protein should elute first in the high molecular weight fractions.
Protocol 3: Purification by Anion Exchange Chromatography (AEX)
This protocol assumes the DNP-PEG4 labeling results in a protein with a more negative net charge at the operating pH.
-
Column and Buffer Selection: Choose a strong or weak anion exchange column (e.g., Q or DEAE). Prepare a low-salt binding buffer (Buffer A, e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (Buffer B, e.g., 20 mM Tris, 1 M NaCl, pH 8.0). The pH should be at least one unit above the protein's pI.
-
Equilibration: Equilibrate the column with Buffer A until the UV and conductivity baselines are stable (typically 5-10 CVs).
-
Sample Loading: Load the sample, which has been buffer-exchanged into Buffer A. Collect the flow-through fraction, as it may contain unlabeled protein.
-
Wash: Wash the column with Buffer A for 5-10 CVs to remove any non-specifically bound contaminants.
-
Elution: Elute the bound protein using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The more highly labeled (more negative) proteins are expected to elute at a higher salt concentration.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified, labeled protein.
Visual Guides and Workflows
Caption: General experimental workflow for protein labeling and purification.
Caption: Decision tree for selecting a primary purification strategy.
References
Technical Support Center: DNP-PEG4-alcohol Applications
Welcome to the technical support center for DNP-PEG4-alcohol. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional linker molecule. Its structure consists of three key components:
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A dinitrophenyl (DNP) group: This acts as a hapten, a small molecule that can be specifically recognized by anti-DNP antibodies.[1][2]
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A tetraethylene glycol (PEG4) spacer: This flexible, hydrophilic spacer arm separates the DNP hapten from the conjugated molecule.[1][3] The PEG4 spacer is crucial for improving the solubility and reducing steric hindrance, thereby facilitating the interaction between the DNP group and its antibody.[1]
-
A terminal hydroxyl (-OH) group: This alcohol group provides a reactive site for further chemical modification and conjugation to other molecules.
Q2: What are the main applications of this compound?
A2: this compound is a versatile tool in various biological and drug development applications, including:
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Immunoassays: As a hapten, it can be used to develop ELISAs, Western blots, and other immunoassays for the detection and quantification of specific analytes.
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Bioconjugation: It serves as a linker to conjugate the DNP hapten to proteins, peptides, or other biomolecules.
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Drug Delivery and Antibody-Drug Conjugates (ADCs): The PEG spacer can improve the pharmacokinetic properties of drugs, and the DNP tag can be used for targeted delivery or as a handle for purification.
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Immunology Research: DNP-conjugated molecules are used to study immune responses, such as B cell activation and antibody production.
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PROTACs: this compound can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).
Q3: Why is the PEG4 spacer important for addressing steric hindrance?
A3: The PEG4 spacer plays a critical role in overcoming steric hindrance by providing a flexible and hydrophilic arm that extends the DNP hapten away from the surface of the carrier molecule. This spatial separation prevents the larger carrier molecule from physically obstructing the binding of the anti-DNP antibody to the DNP epitope. The optimal length of the PEG spacer can significantly impact binding affinity and assay performance. Longer PEG spacers have been shown to improve antibody adhesion and bond lifetimes in certain applications.
Troubleshooting Guides
Immunoassay (ELISA, Western Blot) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Inefficient conjugation of this compound to the target molecule: The hydroxyl group of this compound requires activation before it can react with functional groups on the target molecule. | * Ensure proper activation of the hydroxyl group (e.g., by converting it to a more reactive species like a tosylate, mesylate, or by using carbonyldiimidazole). * Optimize the molar ratio of this compound to the target molecule during conjugation. * Confirm successful conjugation using techniques like mass spectrometry. |
| Steric hindrance despite the PEG4 spacer: The PEG4 spacer may not be long enough for very large or complex target molecules, or the conjugation site may be in a sterically hindered region. | * Consider using a DNP-PEG linker with a longer PEG chain (e.g., PEG8, PEG12). * If possible, try conjugating to a different, more accessible site on the target molecule. | |
| Suboptimal antibody concentration: The concentration of the anti-DNP antibody may be too low. | * Titrate the anti-DNP antibody to determine the optimal working concentration. | |
| Incorrect buffer composition: Certain buffer components can interfere with the assay. | * Avoid buffers containing primary amines (e.g., Tris) during conjugation if using NHS ester chemistry for activation. * Ensure the pH of the buffers is optimal for each step of the immunoassay. | |
| High Background | Non-specific binding of the anti-DNP antibody: The antibody may be binding to components other than the DNP hapten. | * Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) or try a different blocking buffer. * Increase the number and duration of wash steps. * Include a non-ionic detergent (e.g., Tween-20) in the wash buffer. |
| Excess DNP-PEG4-conjugate: Unreacted conjugate can bind non-specifically to the plate or membrane. | * Ensure thorough purification of the DNP-PEG4-conjugated molecule after the conjugation reaction to remove any unconjugated this compound. | |
| Contamination of reagents: Reagents may be contaminated with substances that cause a background signal. | * Use fresh, high-quality reagents. * Ensure proper handling and storage of all reagents to prevent contamination. | |
| Poor Reproducibility | Inconsistent pipetting or washing: Variations in technique can lead to inconsistent results. | * Use calibrated pipettes and ensure consistent pipetting technique. * Automate washing steps if possible, or ensure a standardized manual washing procedure. |
| Plate edge effects: Wells on the edge of the microplate may behave differently due to temperature variations or evaporation. | * Equilibrate the plate to room temperature before use. * Use a plate sealer during incubations to prevent evaporation. |
Bioconjugation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Inefficient activation of the hydroxyl group: The hydroxyl group of this compound is not inherently reactive with common functional groups on biomolecules. | * Activate the hydroxyl group using a suitable reagent. For example, conversion to a tosylate or mesylate creates a good leaving group for reaction with amines or thiols. Alternatively, activation with carbonyldiimidazole (CDI) or disuccinimidyl carbonate (DSC) can facilitate reaction with amines. * Optimize the reaction conditions for the activation step (e.g., temperature, reaction time, solvent). |
| Suboptimal reaction conditions for conjugation: The pH, temperature, or solvent may not be ideal for the conjugation reaction. | * Ensure the pH of the reaction buffer is appropriate for the functional groups involved (e.g., slightly basic pH for reactions with primary amines). * Optimize the reaction time and temperature. * Use a solvent in which both this compound and the target molecule are soluble and stable. | |
| Hydrolysis of activated this compound: The activated intermediate can be sensitive to water. | * Perform the activation and conjugation reactions in anhydrous (dry) solvents if possible. | |
| Precipitation of the Conjugate | Poor solubility of the DNP-conjugated molecule: The addition of the hydrophobic DNP group can decrease the solubility of the target molecule. | * While the PEG4 spacer enhances solubility, for highly hydrophobic molecules, a longer PEG spacer may be necessary. * Perform the conjugation reaction at a lower concentration. * Consider the use of co-solvents to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein
This protocol describes a general method for activating the terminal hydroxyl group of this compound using p-toluenesulfonyl chloride (TsCl) to form a tosylate, which can then react with primary amines (e.g., lysine residues) on a protein.
Materials:
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This compound
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Anhydrous pyridine
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p-Toluenesulfonyl chloride (TsCl)
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Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)
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Dialysis tubing or desalting column
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Stir plate and stir bar
Procedure:
Part A: Activation of this compound (Tosylation)
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Dissolve this compound in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of p-toluenesulfonyl chloride (TsCl) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding cold water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove pyridine, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the DNP-PEG4-tosylate.
Part B: Conjugation of DNP-PEG4-tosylate to a Protein
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Dissolve the protein to be conjugated in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) at a known concentration.
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Dissolve the DNP-PEG4-tosylate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
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Slowly add the desired molar excess of the dissolved DNP-PEG4-tosylate to the stirred protein solution. The optimal molar ratio should be determined empirically but can range from 10 to 50-fold excess of the linker.
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Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
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Purify the DNP-PEG4-protein conjugate by dialysis against PBS or by using a desalting column to remove unreacted DNP-PEG4-tosylate and other small molecules.
Part C: Characterization of the Conjugate
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~360 nm (for DNP) and using the Beer-Lambert law.
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Confirm the successful conjugation and determine the molecular weight of the conjugate using SDS-PAGE and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Indirect ELISA using a DNP-PEG4-conjugated Antigen
This protocol outlines the steps for a standard indirect ELISA to detect antibodies against a specific antigen that has been labeled with DNP-PEG4.
Materials:
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DNP-PEG4-conjugated antigen
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Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
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Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
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Primary antibody specific for the antigen
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Anti-DNP secondary antibody conjugated to an enzyme (e.g., HRP or AP)
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Substrate for the enzyme (e.g., TMB for HRP, pNPP for AP)
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Stop solution (e.g., 2 M H₂SO₄ for TMB)
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96-well ELISA plates
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Plate reader
Procedure:
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Coating: Dilute the DNP-PEG4-conjugated antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
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Washing: Discard the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.
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Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
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Washing: Wash the plate as in step 2.
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Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal working concentration. Add 100 µL to each well and incubate for 1-2 hours at room temperature.
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Washing: Wash the plate as in step 2.
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Secondary Antibody Incubation: Dilute the enzyme-conjugated anti-DNP secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
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Washing: Wash the plate as in step 2, with a final more extensive wash.
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Substrate Development: Add 100 µL of the appropriate enzyme substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
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Stopping the Reaction: Add 50-100 µL of stop solution to each well.
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Reading the Plate: Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
References
Technical Support Center: DNP-PEG4-Alcohol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of DNP-PEG4-alcohol derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of the ether linkages within the PEG chain of this compound is a potential issue that can compromise the integrity of the molecule and the results of your experiments. This guide provides a systematic approach to identifying and mitigating hydrolysis.
dot
Caption: Troubleshooting workflow for hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause hydrolysis of this compound?
A1: The primary factors that can induce hydrolysis of the PEG ether bonds are exposure to strong acidic or basic conditions (pH < 4 or pH > 10), elevated temperatures, and prolonged storage in aqueous solutions.
Q2: How should I store this compound to minimize hydrolysis?
A2: For long-term storage, this compound should be stored at -20°C or below in a dry, dark environment.[1][2] For short-term storage, such as between experiments, keeping the compound at 2-8°C is acceptable. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Q3: What are the ideal pH and temperature conditions for working with this compound in solution?
A3: To minimize hydrolysis, it is best to work with this compound in buffers with a pH range of 6.0 to 7.5. Experimental procedures should be conducted at room temperature or below whenever possible. Avoid prolonged incubation at elevated temperatures.
Q4: Can I use this compound in aqueous buffers?
A4: Yes, but with caution. While the PEG chain enhances water solubility, prolonged storage in aqueous buffers can lead to hydrolysis.[3] It is advisable to prepare fresh solutions before use. For stock solutions, consider using anhydrous organic solvents like DMSO and storing them at -20°C.
Q5: How can I detect if my this compound has undergone hydrolysis?
A5: Hydrolysis can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The appearance of new peaks corresponding to smaller PEG fragments or the DNP-containing headgroup would indicate degradation. A detailed protocol for a stability-indicating HPLC method is provided below.
Quantitative Data on Stability
| Condition | Incubation Time (hours) | Estimated % Degradation |
| 0.1 M HCl (pH 1) | 24 | > 20% |
| pH 4.0 Buffer | 24 | < 5% |
| pH 7.4 Buffer (PBS) | 24 | < 1% |
| 0.1 M NaOH (pH 13) | 24 | > 30% |
| 60°C in pH 7.4 Buffer | 24 | 5-10% |
Note: This is example data and actual degradation rates may vary.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
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Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Solvent Selection: Reconstitute the solid compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mg/mL).
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Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber vials.
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Storage: Store the aliquots at -20°C or below, protected from light.
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol is adapted from methods used for similar PEGylated compounds and is designed to separate the intact this compound from potential degradation products.
A. Instrumentation and Columns:
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HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
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A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
B. Mobile Phases:
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
C. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
-
Detection Wavelength: 280 nm (for DNP group) or use CAD.
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Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
D. Sample Preparation for Stability Study:
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Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer or solvent of interest.
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Divide the solution into separate vials for each time point and condition to be tested (e.g., different pH, temperature).
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At each designated time point, take an aliquot and dilute it with the initial mobile phase to an appropriate concentration for HPLC analysis.
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Analyze the samples by HPLC and monitor for the appearance of new peaks and a decrease in the peak area of the intact this compound.
dot
Caption: Experimental workflow for stability assessment.
References
- 1. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the degree of labeling with DNP-PEG4-alcohol
Technical Support Center: DNP-PEG4-Alcohol Labeling
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for determining the degree of labeling (DoL) of proteins and other biomolecules with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DoL)?
The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS), represents the average number of this compound molecules covalently attached to a single protein or biomolecule.[1][2] It is expressed as a molar ratio of the label to the protein.[1]
Q2: Why is determining the DoL crucial?
Calculating the DoL is essential for ensuring the quality and consistency of your bioconjugates.[1]
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Under-labeling (low DoL): Can result in a weak signal in downstream applications.[1]
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Over-labeling (high DoL): Can lead to protein precipitation, loss of biological activity, or signal quenching where the signal intensity decreases despite a higher label count.
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Reproducibility: Knowing the DoL allows for consistent production of conjugates between batches, which is critical for reliable experimental results.
Q3: What is a typical target DoL for antibodies?
For antibodies, the ideal DoL range is typically between 2 and 10. However, the optimal ratio depends on the specific antibody, the label, and the application. It is often necessary to perform small-scale test reactions to determine the ideal DoL for your experiment.
Q4: What are the primary methods for determining the DoL?
The most common and accessible method is UV-Vis spectrophotometry , which relies on the absorbance properties of the protein and the DNP label. More advanced and highly accurate methods include mass spectrometry (MS) , which measures the mass shift of the labeled protein, and High-Performance Liquid Chromatography (HPLC) .
Troubleshooting Guide
Q5: My protein precipitated after the labeling reaction. What happened?
Protein precipitation is a common issue that typically arises from one of the following causes:
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Over-labeling: Attaching too many DNP-PEG4 groups can significantly alter the protein's surface properties, increasing its hydrophobicity and leading to aggregation and precipitation.
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Solution: Reduce the molar excess of the this compound reagent in your labeling reaction. Perform a titration with varying ratios to find the optimal concentration.
-
-
Proximity to Isoelectric Point (pI): The labeling reaction is often performed at a pH of 8.0-9.0. If your protein's pI is close to this pH, its solubility will be at a minimum, increasing the risk of precipitation.
-
Solution: If possible, adjust the buffer pH to be at least one unit away from the protein's pI while remaining within the effective range for the labeling chemistry.
-
-
High Protein Concentration: Concentrated protein solutions are more susceptible to aggregation.
-
Solution: Try diluting the protein sample before labeling. A starting concentration of 1-2 mg/mL is often recommended.
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Q6: The calculated DoL is very low or zero. What could have gone wrong?
A low DoL suggests the labeling reaction was inefficient. Consider these possibilities:
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Incorrect Buffer: Amine-based buffers (e.g., Tris, Glycine) will compete with the protein's primary amines (like lysine) for the labeling reagent, drastically reducing efficiency. Always use an amine-free buffer such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer.
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Sub-optimal pH: The reaction of NHS esters (a common activated form of DNP linkers) with primary amines is most efficient at a pH between 7 and 9.5. A pH outside this range can lead to poor labeling.
-
Inactive Reagents: Ensure your this compound reagent has not been improperly stored or hydrolyzed. If using an NHS-activated linker, it should be protected from moisture.
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Interfering Substances: Substances like sodium azide or excess stabilizing proteins (e.g., BSA) in the initial antibody solution can interfere with the reaction. Purify the antibody before labeling.
Q7: My labeled conjugate shows a weak signal in my downstream assay. Is the DoL the problem?
A weak signal can be caused by two opposite DoL issues:
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Low DoL: There are not enough DNP molecules on your protein to generate a strong signal. You will need to optimize the labeling reaction to increase the DoL.
-
High DoL (Quenching): If too many labels are attached in close proximity, they can quench each other's signal, leading to a weaker output than expected.
-
Solution: Determining the DoL is the critical first step. If the DoL is high, you must reduce the molar ratio of the labeling reagent in your reaction. If the DoL is low, you need to increase it.
-
Q8: The calculated DoL is unexpectedly high. What should I check?
An artificially high DoL calculation is almost always caused by residual, unbound this compound in the sample.
-
Solution: Ensure your purification method is thorough. Methods like extensive dialysis or size-exclusion chromatography (e.g., a G25 column) are required to completely remove all free label before measuring absorbance.
Experimental Protocols
Primary Method: UV-Vis Spectrophotometry
This is the most common method for determining the DoL. It uses the Beer-Lambert law to calculate the concentration of the protein and the DNP label in the purified conjugate solution.
Workflow for Spectrophotometric DoL Determination
Step-by-Step Protocol:
-
Purify the Conjugate: Completely remove all non-conjugated this compound from the labeling reaction mixture. Use extensive dialysis or a size-exclusion chromatography column (e.g., G-25). This is the most critical step for accuracy.
-
Measure Absorbance:
-
Using a 1 cm pathlength quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 360 nm (A₃₆₀) .
-
If the A₂₈₀ reading is greater than 2.0, dilute the sample with your buffer and re-measure. Remember to account for this dilution factor in your calculations.
-
-
Calculate the DoL: Use the formulas below.
Required Parameters & Data Input
You will need the following values for the calculation.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of DNP at 360 nm | ε_DNP_ | 17,500 M⁻¹cm⁻¹ | Manufacturer Datasheet |
| Correction Factor for DNP at 280 nm | CF | 0.29 | Calculated (A₂₈₀/A₃₆₀ of DNP) |
| Molar Extinction Coefficient of your Protein at 280 nm | ε_prot_ | User-defined | Protein Datasheet or Calculated |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | User-measured | Spectrophotometer Reading |
| Absorbance of Conjugate at 360 nm | A₃₆₀ | User-measured | Spectrophotometer Reading |
| Dilution Factor | DF | User-defined | (e.g., 1 if undiluted) |
Note: For a typical IgG antibody, ε_prot_ is ~210,000 M⁻¹cm⁻¹.
Calculation Formulas:
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Calculate the molar concentration of the protein ([Protein]): This formula first corrects the absorbance at 280 nm by subtracting the contribution from the DNP label.
Corrected A₂₈₀ = A₂₈₀ - (A₃₆₀ × CF)
[Protein] (M) = (Corrected A₂₈₀ / ε_prot_) × DF
-
Calculate the molar concentration of the DNP label ([DNP]):
[DNP] (M) = (A₃₆₀ / ε_DNP_) × DF
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Calculate the Degree of Labeling (DoL):
DoL = [DNP] / [Protein]
Alternative Method: Mass Spectrometry (MS)
Mass spectrometry offers a highly accurate method for determining the DoL by measuring the precise mass of the final conjugate.
Conceptual Workflow for DoL Determination by Mass Spectrometry
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Principle: The mass of the unlabeled protein is measured first. Then, the purified DNP-labeled protein is analyzed. The increase in mass is due to the attached this compound linkers.
-
Calculation: By dividing the total mass shift by the molecular weight of a single this compound linker, the average number of attached linkers (the DoL) can be precisely determined.
-
Advantage: Unlike spectrophotometry which provides an average DoL for the entire population, MS can often resolve individual species (e.g., protein + 1 label, protein + 2 labels, etc.), providing a distribution of the labeling efficiency.
References
Validation & Comparative
A Comparative Guide to DNP-PEG4-alcohol and DNP-PEG6-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing stability, solubility, and in vivo performance. This guide provides a detailed comparison of two commonly utilized hapten-PEG linkers, DNP-PEG4-alcohol and DNP-PEG6-alcohol, to inform rational design choices in bioconjugation applications such as antibody-drug conjugates (ADCs), diagnostic probes, and immunological studies.
Introduction to DNP-PEG-Alcohol Linkers
DNP-PEG-alcohol linkers are heterobifunctional reagents that incorporate three key components:
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2,4-Dinitrophenyl (DNP) Group: A well-established hapten used to elicit a strong immune response when conjugated to a larger biomolecule, making it invaluable for immunological research.[1][2][3][4][5]
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible polymer that enhances the solubility and stability of the conjugate, reduces immunogenicity, and provides spatial separation between the DNP hapten and the conjugated biomolecule.
-
Terminal Alcohol (-OH): A functional group that allows for further chemical modification and conjugation to a biomolecule of interest, typically after an activation step.
The primary distinction between this compound and DNP-PEG6-alcohol lies in the length of the PEG spacer, which has significant implications for the physicochemical and biological properties of the resulting bioconjugate.
Physicochemical Properties and Performance Characteristics
The choice between a PEG4 and a PEG6 linker involves a trade-off between several key parameters. While direct comparative experimental data for this compound versus DNP-PEG6-alcohol is limited, the well-documented effects of PEG chain length on bioconjugate performance allow for a clear extrapolation of their expected differences.
Generally, a longer PEG chain is associated with an increased hydrodynamic radius, which can lead to a longer circulation half-life and reduced renal clearance. Conversely, a shorter PEG linker may be preferred in instances where minimizing the overall size of the conjugate is critical or to reduce the potential for steric hindrance with the target.
| Property | This compound | DNP-PEG6-alcohol | Rationale |
| Molecular Weight | 359.34 g/mol | ~447.45 g/mol | The addition of two ethylene glycol units increases the molecular weight. |
| Linker Length | Shorter | Longer | The PEG6 linker has two additional ethylene glycol units compared to the PEG4 linker. |
| Hydrophilicity | High | Higher | The increased number of ether oxygens in the PEG6 chain enhances its hydrophilicity. |
| Steric Hindrance | Potentially lower | Potentially higher | The longer and more flexible PEG6 chain may create more steric hindrance in some applications. |
| Hydrodynamic Radius | Smaller | Larger | A longer PEG chain increases the effective size of the molecule in solution. |
| Circulation Half-life | Shorter | Longer (predicted) | Increased hydrodynamic size generally leads to reduced renal clearance and a longer half-life. |
| Flexibility | Less flexible | More flexible | The longer PEG chain provides greater conformational freedom. |
Experimental Protocols
The terminal hydroxyl group of DNP-PEG-alcohol linkers is not inherently reactive towards common functional groups on biomolecules (e.g., amines, thiols) and requires activation for efficient conjugation. Below are generalized protocols for the activation of the alcohol and subsequent conjugation to a protein.
Activation of DNP-PEG-Alcohol (Tresylation)
This protocol describes the conversion of the terminal hydroxyl group to a tresyl group, which is an excellent leaving group for nucleophilic substitution by primary amines on a protein.
Materials:
-
This compound or DNP-PEG6-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve the DNP-PEG-alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride (relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, the activated DNP-PEG-tresylate can be precipitated with cold diethyl ether and collected.
-
Dry the product under vacuum.
Conjugation of Activated DNP-PEG-Tresylate to a Protein
Materials:
-
Activated DNP-PEG-tresylate
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Dissolve the activated DNP-PEG-tresylate in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the protein solution. The molar ratio of PEG linker to protein should be optimized for the specific application.
-
Allow the reaction to proceed at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the DNP-PEG-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and other small molecules.
-
Characterize the conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
Visualizing the Bioconjugation Workflow and Molecular Relationship
Experimental Workflow
The following diagram illustrates the general workflow for the bioconjugation of a DNP-PEG-alcohol to a protein.
Caption: General workflow for protein bioconjugation with DNP-PEG-alcohol.
Molecular Relationship in the Final Conjugate
This diagram illustrates the final structure of a protein conjugated with a DNP-PEG linker.
Caption: Molecular structure of a DNP-PEG-biomolecule conjugate.
Conclusion
The choice between this compound and DNP-PEG6-alcohol should be guided by the specific requirements of the bioconjugation application.
-
This compound is a suitable choice when a shorter, more rigid linker is desired to minimize the overall size of the conjugate and potentially reduce steric hindrance.
-
DNP-PEG6-alcohol offers increased hydrophilicity and a longer spacer arm, which may be advantageous for improving the pharmacokinetic profile of the bioconjugate by increasing its hydrodynamic radius and circulation half-life.
For applications in drug delivery and in vivo studies, the longer PEG6 linker may offer superior performance due to its enhanced "stealth" properties. However, for in vitro diagnostic assays or applications where a smaller molecular footprint is critical, the PEG4 linker may be more appropriate. Ultimately, empirical testing is recommended to determine the optimal linker length for a given biomolecule and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 3. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 5. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Integrity: A Guide to Validating DNP-Labeled Protein Activity and Function
For researchers, scientists, and drug development professionals, the precise functional validation of labeled proteins is a critical step to ensure data reliability. The addition of any label, including the widely used 2,4-Dinitrophenol (DNP) hapten, has the potential to alter a protein's biological activity. This guide provides a comprehensive comparison of methodologies to validate the function of DNP-labeled proteins against their unlabeled counterparts and other common labeling alternatives, supported by illustrative experimental data and detailed protocols.
The use of DNP as a labeling agent offers a robust alternative to biotin-based systems, particularly in contexts where endogenous biotin may interfere with assays. However, like any modification, it necessitates rigorous validation to confirm that the protein's function remains intact. This guide will delve into key biochemical and cell-based assays essential for this validation process.
Comparative Analysis of Labeled Protein Function
To ensure the biological relevance of studies using DNP-labeled proteins, it is imperative to compare their functional parameters to both unlabeled and alternatively labeled (e.g., fluorescently tagged) proteins. The following tables present hypothetical, yet realistic, quantitative data from key validation assays.
Biochemical Assay: Enzyme Kinetics
A fundamental method to assess the functional integrity of a labeled enzyme is to compare its kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), to the unlabeled enzyme. Significant alterations in these values may indicate that the label interferes with substrate binding or catalytic activity.
Table 1: Comparative Enzyme Kinetic Parameters
| Enzyme State | Km (μM) | Vmax (μmol/min) | Fold Change in Km | Fold Change in Vmax |
| Unlabeled Kinase | 15.2 | 125.7 | - | - |
| DNP-Labeled Kinase | 18.9 | 118.3 | 1.24 | 0.94 |
| Fluorescently-Labeled Kinase | 25.6 | 105.9 | 1.68 | 0.84 |
Note: Data is hypothetical and for illustrative purposes.
Biochemical Assay: Receptor-Ligand Binding
For proteins involved in binding interactions, such as ligands for receptors, it is crucial to determine if the label affects binding affinity. The equilibrium dissociation constant (Kd) is a key parameter for quantifying this interaction.
Table 2: Comparative Receptor Binding Affinity
| Ligand State | Kd (nM) | Fold Change in Kd |
| Unlabeled Growth Factor | 2.5 | - |
| DNP-Labeled Growth Factor | 3.1 | 1.24 |
| Biotinylated Growth Factor | 4.8 | 1.92 |
Note: Data is hypothetical and for illustrative purposes.
Cell-Based Assay: Cellular Signaling
Cell-based assays provide a more physiologically relevant context to validate the function of a labeled protein. For instance, the ability of a labeled ligand to induce a downstream signaling event can be quantified by measuring the half-maximal effective concentration (EC50).
Table 3: Comparative Cell-Based Signaling Activity
| Ligand State | EC50 (nM) for MAPK Pathway Activation | Fold Change in EC50 |
| Unlabeled Cytokine | 1.2 | - |
| DNP-Labeled Cytokine | 1.5 | 1.25 |
| Fluorescently-Labeled Cytokine | 2.9 | 2.42 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the signaling pathways under investigation is crucial for clarity and reproducibility. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
Workflow for DNP labeling and functional validation.
DNP-labeled proteins can be utilized to study various cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are two critical cascades involved in cell proliferation, differentiation, and survival.
Simplified MAPK signaling pathway.
Simplified PI3K/Akt signaling pathway.
Detailed Experimental Protocols
To ensure the reproducibility of validation experiments, detailed protocols are essential.
Protocol 1: Enzyme Kinetic Assay (Spectrophotometric)
Objective: To determine the Km and Vmax of a DNP-labeled kinase compared to its unlabeled counterpart.
Materials:
-
Unlabeled and DNP-labeled kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Coupled enzyme system for detecting ADP production (e.g., pyruvate kinase/lactate dehydrogenase system)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the substrate in assay buffer. Prepare working solutions of the unlabeled and DNP-labeled kinase at the same concentration. Prepare a reaction mix containing ATP, the coupled enzyme system, and NADH in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the kinase solution (unlabeled or DNP-labeled) to each well.
-
Add varying concentrations of the substrate to the wells.
-
Initiate Reaction: Start the reaction by adding the reaction mix to all wells.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by the kinase.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the unlabeled and DNP-labeled enzyme.
Protocol 2: Receptor-Ligand Binding Assay (Radioligand Competition)
Objective: To determine the Kd of a DNP-labeled growth factor by competition with a radiolabeled ligand.
Materials:
-
Cells or cell membranes expressing the target receptor
-
DNP-labeled growth factor
-
Radiolabeled growth factor (e.g., 125I-labeled)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, add a constant amount of cell membranes and a fixed, low concentration (near the Kd) of the radiolabeled growth factor.
-
Add increasing concentrations of the unlabeled or DNP-labeled growth factor to the tubes.
-
Incubation: Incubate the tubes at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filter will trap the cell membranes with bound ligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor (unlabeled or DNP-labeled growth factor).
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki), which represents the Kd of the DNP-labeled ligand, using the Cheng-Prusoff equation.
Protocol 3: Cell-Based Signaling Assay (In-Cell ELISA)
Objective: To determine the EC50 of a DNP-labeled cytokine for inducing the phosphorylation of a downstream signaling protein (e.g., ERK).
Materials:
-
Target cells responsive to the cytokine
-
Unlabeled and DNP-labeled cytokine
-
Cell culture medium
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the phosphorylated signaling protein (e.g., anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Stimulation: Treat the cells with serial dilutions of the unlabeled or DNP-labeled cytokine for a specific time (e.g., 15 minutes).
-
Fixation and Permeabilization: Fix, quench, and permeabilize the cells according to standard protocols.
-
Immunostaining: Block the cells and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log concentration of the cytokine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for both the unlabeled and DNP-labeled cytokine.
By employing these rigorous validation assays, researchers can confidently utilize DNP-labeled proteins in their studies, ensuring that the functional data obtained accurately reflects the biological activity of the protein of interest.
A Comparative Guide to the Characterization of DNP-PEGylated Proteins by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, improve stability, and reduce immunogenicity. Further modification with dinitrophenyl (DNP) groups can introduce unique functionalities, such as providing a hapten for immunoassays or enabling specific targeting. The comprehensive characterization of these dually modified proteins is critical for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering detailed insights into the molecular architecture of these complex bioconjugates.
This guide provides an objective comparison of mass spectrometry-based methods for the characterization of DNP-PEGylated proteins against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Mass Spectrometry for DNP-PEGylated Protein Characterization: A Head-to-Head Comparison
Mass spectrometry offers unparalleled capabilities in determining the precise mass of intact proteins and their modified forms, identifying the sites of modification, and quantifying the extent of labeling. However, the inherent heterogeneity of PEG polymers and the addition of the DNP group present unique analytical challenges.[1]
| Analytical Challenge | Mass Spectrometry Approach | Alternative Techniques |
| Determination of Average Molecular Weight and Degree of PEGylation | MALDI-TOF MS: Provides rapid determination of the average molecular weight and the distribution of PEGylated species.[1][2] ESI-QTOF MS: Offers high resolution and mass accuracy for intact protein analysis, allowing for the resolution of different PEGylation states.[3] | Size-Exclusion Chromatography (SEC): Separates molecules based on hydrodynamic radius, providing an estimation of size and aggregation state.[4] Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of molecules in solution. |
| Identification of DNP-PEGylation Sites | LC-MS/MS (Peptide Mapping): Following proteolytic digestion, this "bottom-up" approach identifies the specific amino acid residues modified with DNP-PEG. | Edman Degradation: Can be used to sequence the N-terminus and identify modifications if present at that location. |
| Quantification of DNP-PEGylation | LC-MS/MS with in-source CID: A novel method for the sensitive and selective quantification of PEG-related materials in biological matrices. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): Can be adapted for relative quantification of modification levels between different samples. | Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes anti-DNP antibodies for the quantification of DNP-labeled proteins. UV/Vis Spectroscopy: Can be used if the DNP group provides a distinct absorbance, though with lower sensitivity and specificity compared to MS. |
| Analysis of Heterogeneity | Native MS: Analysis of intact protein conjugates under non-denaturing conditions to preserve non-covalent interactions and provide insights into the overall structure and heterogeneity. Ion Exchange Chromatography (IXC) coupled to MS: Separates isoforms based on charge, allowing for the characterization of heterogeneity arising from deamidation or other modifications in addition to DNP-PEGylation. | Capillary Electrophoresis (CE): Offers high-resolution separation of protein isoforms based on their charge-to-size ratio. Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity, which can be altered by PEGylation. |
Experimental Protocols
Intact Mass Analysis of DNP-PEGylated Protein by ESI-QTOF MS
This protocol is designed for the determination of the molecular weight and the degree of PEGylation of a DNP-PEGylated protein.
Sample Preparation:
-
Desalt the DNP-PEGylated protein sample using a suitable method, such as centrifugal filters with a molecular weight cutoff appropriate for the protein.
-
Reconstitute the protein in a volatile, MS-compatible buffer (e.g., 50 mM ammonium acetate). The final concentration should be in the range of 0.1-1 mg/mL.
LC-MS Parameters:
-
LC System: A liquid chromatography system capable of delivering a stable flow rate.
-
Column: A size-exclusion column suitable for proteins (e.g., Waters ACQUITY UPLC BEH200 SEC).
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.
-
MS System: A high-resolution QTOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Acquire data in intact protein mode.
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unmodified protein and the different DNP-PEGylated species.
-
Calculate the mass difference between the peaks to confirm the mass of the DNP-PEG moiety and determine the degree of PEGylation.
Peptide Mapping of DNP-PEGylated Protein by LC-MS/MS
This protocol is used to identify the specific sites of DNP-PEGylation on the protein.
Sample Preparation (In-solution Digestion):
-
Denature the DNP-PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate free cysteine residues with an alkylating agent like iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37 °C.
-
Quench the digestion with an acid, such as formic acid.
LC-MS/MS Parameters:
-
LC System: A nano- or micro-flow liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).
-
MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF).
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).
-
Specify the mass of the DNP-PEG moiety as a variable modification on potential amino acid residues (e.g., lysine, cysteine, N-terminus).
-
Validate the identified modified peptides based on the fragmentation spectra.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful characterization. The following diagrams, generated using Graphviz, illustrate the key steps in the mass spectrometric analysis of DNP-PEGylated proteins.
Caption: Workflow for MS characterization of DNP-PEGylated proteins.
Alternative and Complementary Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of DNP-PEGylated proteins.
Chromatographic Methods
Chromatographic techniques are essential for both purification and characterization, often used upstream of or in parallel with mass spectrometry.
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their size in solution. It is a valuable tool for assessing the extent of PEGylation and detecting the presence of aggregates or unreacted protein.
-
Ion-Exchange Chromatography (IXC): Separates proteins based on their net charge. PEGylation can shield charged residues, altering the protein's elution profile. This technique is particularly useful for separating isoforms with different degrees of PEGylation or other charge-altering modifications.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains generally reduces the retention time of proteins on RP-HPLC columns.
References
DNP-PEG4-alcohol: A Superior Alternative to Traditional Haptens for Robust and Specific Immune Responses
For researchers, scientists, and drug development professionals seeking to elicit targeted antibody responses, the choice of a hapten is a critical determinant of experimental success. While traditional haptens conjugated to carrier proteins have long been the standard, the emergence of DNP-PEG4-alcohol presents a compelling alternative with significant advantages in solubility, immunogenicity, and experimental consistency. This guide provides an objective comparison of this compound and traditional haptens, supported by established principles of immunology and bioconjugation, and includes detailed experimental protocols for their application.
This compound is a heterobifunctional molecule that incorporates a dinitrophenyl (DNP) hapten, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal alcohol group.[1][2] This unique structure addresses several limitations associated with traditional haptens, which are small molecules that must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.[][4]
Performance Comparison: this compound vs. Traditional Haptens
The distinct chemical architecture of this compound translates into superior performance across several key parameters compared to traditional hapten-carrier conjugates.
| Feature | This compound | Traditional Haptens (e.g., DNP-KLH) | Rationale & Advantages of this compound |
| Solubility | High aqueous solubility | Often poorly soluble, prone to aggregation | The integrated PEG4 linker confers hydrophilicity, preventing aggregation and ensuring homogenous solutions for consistent experimental outcomes.[2] |
| Immunogenicity | Potentially enhanced and more focused hapten-specific response | Highly immunogenic, but can elicit a strong carrier-specific response | While direct comparative data is emerging, the principle of PEGylation can modulate immune responses. The response is directed primarily against the DNP hapten, minimizing the production of antibodies against a carrier protein. |
| Specificity of Antibody Response | Primarily directed against the DNP hapten | Antibodies are generated against both the hapten and the carrier protein | This leads to a more specific pool of anti-hapten antibodies, simplifying downstream applications and reducing the need for extensive purification to remove anti-carrier antibodies. |
| Consistency & Reproducibility | High batch-to-batch consistency in structure and molecular weight | Variable hapten-to-carrier ratios and conjugation sites lead to batch-to-batch variability | The defined chemical structure of this compound ensures high reproducibility in experimental results. |
| Versatility in Conjugation | The terminal alcohol allows for straightforward and controlled conjugation to various molecules | Relies on reactive groups on the carrier protein (e.g., amines, carboxyls), leading to less controlled conjugation | Offers precise control over the site and stoichiometry of conjugation. |
| Potential for Reduced Carrier-Induced Complications | Avoids the use of a large, potentially immunogenic carrier protein | Carrier proteins can sometimes suppress the immune response to the hapten or induce unrelated immune responses. | Eliminates the variable of the carrier protein's own immunomodulatory effects. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and traditional haptens.
Hapten-Carrier Conjugation (for Traditional Haptens)
This protocol describes the conjugation of a hapten (e.g., a DNP derivative with a reactive group) to a carrier protein like KLH using carbodiimide chemistry.
Materials:
-
Hapten with a carboxyl group (e.g., DNP-acid)
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carboxylated hapten in a minimal amount of DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS in PBS.
-
Add the EDC/NHS solution to the hapten solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Dissolve the KLH carrier protein in PBS.
-
Slowly add the activated hapten solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Terminate the reaction and remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours with several buffer changes.
-
Determine the protein concentration and hapten-to-carrier ratio using spectrophotometry.
Immunization Protocol
This protocol outlines a general procedure for immunizing mice to generate an antibody response.
Materials:
-
This compound or DNP-KLH conjugate (immunogen)
-
Complete Freund's Adjuvant (CFA) for the primary immunization
-
Incomplete Freund's Adjuvant (IFA) for booster immunizations
-
Sterile PBS
-
Syringes and needles
-
Laboratory mice (e.g., BALB/c)
Procedure:
-
Prepare the immunogen emulsion. For the primary immunization, emulsify the immunogen solution (e.g., 100 µg in 100 µL PBS) with an equal volume of CFA. For booster immunizations, use IFA.
-
Administer the primary immunization (e.g., 200 µL of the emulsion) via subcutaneous or intraperitoneal injection.
-
Administer booster immunizations with the immunogen in IFA on days 14 and 28.
-
Collect blood samples via tail bleed or terminal cardiac puncture 7-10 days after the final boost.
-
Process the blood to separate the serum containing the antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol describes an indirect ELISA to measure the concentration of anti-DNP antibodies in serum.
Materials:
-
This compound or DNP-BSA (for coating)
-
Bovine Serum Albumin (BSA)
-
Carbonate-bicarbonate coating buffer (pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Mouse serum samples (from immunized and control mice)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Dilute this compound or DNP-BSA to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the mouse serum in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is the reciprocal of the highest serum dilution that gives a positive reading above the background.
Visualizing the Workflow and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the immunological pathway.
Caption: Workflow for traditional hapten-carrier conjugation.
Caption: T-cell dependent antibody response to a hapten.
Conclusion
This compound offers a refined and advantageous alternative to traditional haptens for a variety of immunological applications. Its enhanced solubility, potential for a more focused hapten-specific immune response, and high degree of consistency make it a superior choice for researchers aiming for reliable and reproducible results. By moving away from the inherent variability and potential complications of carrier proteins, this compound streamlines the process of generating high-quality anti-hapten antibodies, thereby accelerating research and development in immunology and drug discovery.
References
Confirming Success: A Comparative Guide to Analytical Methods for DNP-PEG4-alcohol Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of moieties like DNP-PEG4-alcohol to target molecules is a critical checkpoint. This guide provides an objective comparison of key analytical methods to confirm this conjugation, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.
The covalent attachment of this compound introduces a dinitrophenyl (DNP) group for detection and a polyethylene glycol (PEG) linker to enhance solubility and provide spacing. Confirmation of a successful conjugation reaction requires robust analytical techniques that can definitively identify the newly formed conjugate and distinguish it from the starting materials. The primary methods employed for this purpose are Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the success of the conjugation reaction.
Quantitative Comparison of Analytical Methods
The choice of analytical technique often depends on the specific requirements of the experiment, including the nature of the target molecule, the desired level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for confirming this compound conjugation.
| Analytical Method | Information Provided | Sensitivity | Throughput | Instrumentation Cost | Expertise Required |
| UV-Vis Spectroscopy | Quantification of DNP incorporation | Moderate | High | Low | Low |
| Mass Spectrometry (MS) | Confirmation of molecular weight change, identification of conjugate | High | Moderate | High | High |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of conjugate, starting materials, and byproducts | High | High | Moderate | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the covalent linkage | Low | Low | High | High |
In-Depth Analysis and Experimental Protocols
A multi-faceted approach, often combining a separation technique like HPLC with a detection method like UV-Vis or MS, provides the most comprehensive confirmation of successful conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method that leverages the chromophoric DNP group to confirm its presence and quantify the extent of conjugation. The DNP group has a characteristic absorbance maximum around 360-400 nm.[1][2] By measuring the absorbance of the reaction mixture at this wavelength, one can determine the concentration of the DNP-containing conjugate, provided the extinction coefficient of the this compound is known.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the this compound conjugate in a suitable buffer (e.g., PBS). Prepare a blank solution using the same buffer.
-
Instrument Setup: Set the spectrophotometer to scan a wavelength range of 250-500 nm or to take a specific reading at the absorbance maximum of DNP (typically around 360 nm).
-
Measurement: Blank the instrument with the buffer solution. Measure the absorbance of each dilution of the conjugate.
-
Data Analysis: Plot a standard curve of absorbance versus concentration using a known concentration of this compound. Use this curve to determine the concentration of DNP in the conjugate sample. The degree of labeling can be calculated by comparing the molar concentration of DNP to the molar concentration of the target molecule.
Workflow for UV-Vis Spectroscopy Analysis
Caption: Workflow for confirming this compound conjugation using UV-Vis spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides a direct and highly accurate confirmation of conjugation by measuring the mass-to-charge ratio (m/z) of the molecules. The successful attachment of this compound will result in a predictable increase in the molecular weight of the target molecule. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used.[3][4][5]
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation: Mix the purified conjugate sample (typically 1 µL) with a matrix solution (e.g., sinapinic acid for proteins) in a 1:1 ratio directly on the MALDI target plate. Allow the mixture to air dry.
-
Instrument Setup: Calibrate the mass spectrometer using a standard of known molecular weight. Set the instrument to the appropriate mass range to detect both the unconjugated target molecule and the this compound conjugate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Identify the peaks corresponding to the unconjugated target molecule and the successfully conjugated product. The mass difference between these peaks should correspond to the molecular weight of the this compound minus the mass of a leaving group, if applicable.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for confirming this compound conjugation via MALDI-TOF MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the components of a reaction mixture, allowing for the identification and quantification of the starting materials, the desired conjugate, and any byproducts. Two common HPLC methods for this application are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of the DNP-PEG4 moiety will alter the hydrophobicity of the target molecule, leading to a change in its retention time on a C4, C8, or C18 column.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The conjugation of this compound will increase the size of the target molecule, resulting in an earlier elution time from the SEC column.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase.
-
Instrument Setup:
-
Column: C18 or C8 analytical column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV detector set to the absorbance maximum of the DNP group (around 360 nm) and a wavelength to detect the target molecule (e.g., 280 nm for proteins).
-
-
Analysis: Inject the sample and monitor the chromatogram.
-
Data Analysis: Compare the chromatogram of the reaction mixture to that of the starting materials. The appearance of a new peak with a different retention time, which absorbs at the DNP wavelength, confirms the formation of the conjugate. The peak area can be used for quantification.
Logical Flow of HPLC Separation
Caption: Separation of components in a this compound conjugation reaction by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the formation of the covalent bond between the this compound and the target molecule. The characteristic proton signals of the PEG linker (typically around 3.6 ppm) and the aromatic protons of the DNP group (in the 7-9 ppm region) can be identified in the spectrum of the purified conjugate. The disappearance of signals from the reactive group on the target molecule and the appearance of new, shifted signals can also confirm conjugation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Collect the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).
-
Data Analysis: Integrate the characteristic peaks of the PEG linker and the DNP group and compare them to the integration of a known peak from the target molecule to determine the degree of conjugation.
Signaling Pathway of NMR Analysis
Caption: The process of obtaining and interpreting an NMR spectrum for conjugate confirmation.
References
- 1. agilent.com [agilent.com]
- 2. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable DNP Linkers in Bioconjugates
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems, the choice of a linker is a critical determinant of efficacy and safety. The linker connects a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug or a hapten. This guide provides a comparative analysis of cleavable and non-cleavable linkers, with a specific focus on the integration of the 2,4-Dinitrophenyl (DNP) group, a well-established hapten used to elicit an immune response.
While direct head-to-head experimental data for DNP-centric cleavable versus non-cleavable linkers is not extensively available in the public domain, this guide will draw upon the established principles of linker design and the known applications of DNP in bioconjugation to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Introduction to DNP in Targeted Therapeutics
The 2,4-Dinitrophenyl (DNP) group is a small organic molecule that can act as a hapten.[1][2] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1] In the context of targeted therapies, conjugating a DNP group to a targeting agent that binds to a cancer cell, for instance, can recruit endogenous anti-DNP antibodies to the cell surface, thereby triggering an immune-mediated destruction of the target cell through mechanisms like Antibody-Dependent Cellular Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC).[3][4]
The linker that attaches the DNP hapten to the targeting molecule plays a pivotal role in the overall performance of the conjugate. The choice between a cleavable and a non-cleavable linker dictates the stability of the conjugate in circulation, the mechanism of action, and the potential for off-target effects.
Comparative Analysis: Cleavable vs. Non-Cleavable DNP Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their stability and mechanism of payload (in this case, DNP-hapten) presentation or release.
Cleavable DNP Linkers are designed to be stable in the systemic circulation but to be cleaved and release the DNP-containing payload upon encountering specific triggers in the target microenvironment, such as enzymes, acidic pH, or a reducing environment. This allows for a controlled release of the hapten at the desired site of action.
Non-Cleavable DNP Linkers , in contrast, form a stable, covalent bond between the targeting moiety and the DNP hapten that is not designed to be broken. The DNP group remains attached to the targeting molecule, and the entire conjugate is internalized by the target cell, leading to the degradation of the targeting molecule in the lysosome and subsequent presentation of the DNP-linker-amino acid complex.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of cleavable and non-cleavable linkers, which can be extrapolated to the design of DNP-containing conjugates.
| Feature | Cleavable DNP Linkers | Non-Cleavable DNP Linkers |
| Mechanism of Action | Release of DNP-payload in response to specific triggers (e.g., enzymes, pH, reducing agents) at the target site. | DNP remains attached to the targeting moiety; payload is presented after internalization and lysosomal degradation of the conjugate. |
| Stability in Circulation | Generally lower stability compared to non-cleavable linkers, with a potential for premature payload release. | High stability in circulation, minimizing off-target exposure. |
| Bystander Effect | Can induce a "bystander effect" where the released, cell-permeable DNP-payload can affect neighboring target cells. | Generally, a limited bystander effect as the DNP-payload is released intracellularly and may not be cell-permeable. |
| Therapeutic Window | Potentially narrower therapeutic window due to the risk of off-target toxicity from premature cleavage. | Potentially wider therapeutic window due to higher stability and lower off-target toxicity. |
| Design Complexity | More complex design to ensure stability in circulation and efficient cleavage at the target site. | Simpler design focused on creating a highly stable covalent bond. |
In Vitro Cytotoxicity Data (Hypothetical Comparison)
The following table presents a hypothetical comparison of the in vitro cytotoxicity (IC50 values) of ADCs with cleavable and non-cleavable linkers, which could be analogous to DNP-hapten conjugates designed to elicit cell killing. Lower IC50 values indicate higher potency.
| Cell Line | ADC with Cleavable Linker (IC50, ng/mL) | ADC with Non-Cleavable Linker (IC50, ng/mL) |
| Antigen-Positive Cell Line | 10 - 50 | 5 - 25 |
| Antigen-Negative Cell Line | 500 - 1000 | > 2000 |
Note: This is a generalized representation. Actual IC50 values would depend on the specific targeting antibody, DNP-linker-payload, and the drug-to-antibody ratio (DAR).
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action for cleavable and non-cleavable DNP linkers.
Caption: Mechanism of a cleavable DNP linker ADC.
Caption: Mechanism of a non-cleavable DNP linker ADC.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of DNP-containing bioconjugates.
Caption: General experimental workflow for DNP-conjugate evaluation.
Experimental Protocols
Synthesis of DNP-Linkers and Conjugation
Objective: To synthesize cleavable and non-cleavable DNP-linkers and conjugate them to a targeting antibody.
Methodology:
-
Cleavable DNP Linker Synthesis: A representative cleavable linker could incorporate a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. The synthesis would involve coupling a DNP-containing moiety to the N-terminus of the dipeptide and a self-immolative p-aminobenzyl alcohol (PABA) spacer to the C-terminus, followed by activation for antibody conjugation (e.g., with a maleimide group).
-
Non-Cleavable DNP Linker Synthesis: A common non-cleavable linker is based on a stable thioether bond. This can be achieved by synthesizing a DNP-containing molecule with a maleimide group, which can then react with the thiol groups of reduced cysteines on the antibody.
-
Antibody Conjugation: The antibody is partially reduced to expose free thiol groups from interchain disulfide bonds. The activated DNP-linker is then added in a controlled molar excess to achieve a desired Drug-to-Antibody Ratio (DAR). The reaction is quenched, and the resulting DNP-ADC is purified.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the DNP-linker in plasma.
Methodology:
-
Incubate the DNP-ADC in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples by methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR over time.
-
A decrease in DAR indicates linker cleavage and payload release.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the DNP-conjugate in killing target cells.
Methodology:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the DNP-conjugate, unconjugated antibody, and free DNP-linker as controls.
-
Incubate for a period sufficient to induce cell death (typically 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the conjugate.
Linker Cleavage Assay (for Cleavable Linkers)
Objective: To confirm the specific cleavage of the DNP-linker by the intended trigger.
Methodology (Enzyme-Cleavage Example):
-
Incubate the DNP-ADC with the target enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.
-
Include controls with no enzyme and with an enzyme inhibitor.
-
Monitor the release of the DNP-payload over time using HPLC or LC-MS.
-
Quantify the amount of released payload to determine the cleavage rate.
Conclusion
The choice between a cleavable and a non-cleavable DNP linker is a critical decision in the design of targeted immunotherapeutics. Cleavable linkers offer the potential for a bystander effect but may have lower stability, while non-cleavable linkers provide high stability and a potentially wider therapeutic window at the cost of a bystander effect. The optimal choice will depend on the specific therapeutic application, the nature of the target, and the desired mechanism of action. A thorough in vitro and in vivo evaluation, following the experimental protocols outlined in this guide, is essential for the rational design and development of effective and safe DNP-based bioconjugates.
References
- 1. scbt.com [scbt.com]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. A Nanobody Activation Immunotherapeutic That Selectively Destroys HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Immunogenicity of DNP-PEG4-Alcohol Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel bioconjugates for therapeutic and research applications necessitates a thorough understanding of their immunogenic potential. Dinitrophenyl (DNP), a well-established hapten, is frequently conjugated to carrier molecules to elicit a robust antibody response. The incorporation of a polyethylene glycol (PEG) linker, such as PEG4, can modulate the physicochemical properties of the conjugate, including its solubility and pharmacokinetic profile. This guide provides a comparative assessment of the immunogenicity of DNP-PEG4-alcohol conjugates, supported by experimental data and detailed protocols to aid researchers in their immunogenicity studies.
Comparative Immunogenicity of Hapten-Carrier Conjugates
Haptens are small molecules that are not immunogenic on their own but can induce a specific immune response when coupled to a larger carrier molecule, typically a protein.[1][2] The resulting hapten-carrier conjugate can then be recognized by the immune system, leading to the production of anti-hapten antibodies. The magnitude of this response is influenced by several factors, including the choice of hapten, the carrier protein, the density of hapten conjugation, and the use of adjuvants.
The introduction of a PEG linker, such as in this compound, may have variable effects on immunogenicity. PEGylation is often employed to reduce the immunogenicity of proteins and nanoparticles. However, in the context of a hapten-carrier conjugate, the primary goal is often to elicit a strong anti-hapten response. The short PEG4 linker in this compound is unlikely to significantly hinder the recognition of the DNP hapten by B cells. Some studies suggest that the carrier protein's properties are a dominant factor in the resulting immune response.
Below is a table summarizing the expected immunogenic outcomes based on different conjugate compositions.
| Hapten-Carrier Conjugate | Carrier Protein | Expected Anti-Hapten (DNP) Antibody Titer | Rationale |
| This compound-KLH | Keyhole Limpet Hemocyanin (KLH) | High | KLH is a highly immunogenic carrier protein, expected to induce a strong T-cell help for B-cell activation against the DNP hapten. The short PEG4 linker provides spacing without significantly masking the hapten. |
| DNP-KLH | Keyhole Limpet Hemocyanin (KLH) | High | The direct conjugation of DNP to KLH is a classic method for generating a robust anti-DNP response. |
| This compound-BSA | Bovine Serum Albumin (BSA) | Moderate to High | BSA is another immunogenic carrier, though generally considered less potent than KLH. A significant anti-DNP response is still expected. |
| DNP-BSA | Bovine Serum Albumin (BSA) | Moderate to High | A standard combination for inducing anti-DNP antibodies, though potentially less potent than KLH-based conjugates. |
| This compound (no carrier) | None | Very Low / Negligible | As a hapten, this compound alone is too small to elicit a significant immune response without being attached to a larger carrier molecule. |
Experimental Protocols
Immunization Protocol for Mice
This protocol describes a general procedure for immunizing mice to generate an anti-DNP antibody response.
Materials:
-
This compound conjugated to a carrier protein (e.g., KLH)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
6-8 week old BALB/c mice
Procedure:
-
Antigen Preparation: Prepare the this compound-KLH conjugate at a concentration of 1 mg/mL in sterile PBS.
-
Emulsification: For the primary immunization, emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 50-100 µg of the conjugate per 100 µL of emulsion. For booster immunizations, use Incomplete Freund's Adjuvant (IFA).
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at two sites on the back with 50 µL of the CFA emulsion per site (total volume of 100 µL).
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections s.c. with the antigen emulsified in IFA (50-100 µg of conjugate in 100 µL total volume).
-
Serum Collection: Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., pre-immune on day 0, and then 7-10 days after each booster) to monitor the antibody response. A final bleed can be performed via cardiac puncture under terminal anesthesia.
-
Serum Processing: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -20°C or -80°C.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP IgG
This protocol outlines the steps for quantifying the amount of anti-DNP IgG antibodies in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
DNP-BSA conjugate (for coating)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20 (PBST))
-
Wash Buffer (PBST)
-
Mouse serum samples (diluted in Blocking Buffer)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of DNP-BSA (e.g., 5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with 200 µL of Blocking Buffer per well for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of serially diluted mouse serum to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off (e.g., twice the background).
Visualizations
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing the immunogenicity of this compound conjugates.
T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate
Caption: Signaling pathway of T-cell dependent B-cell activation by a hapten-carrier conjugate.
References
Navigating the In Vivo Landscape: A Comparative Guide to DNP-PEG Linker Stability
For researchers, scientists, and drug development professionals, the in vivo stability of linker technologies is a critical determinant of a therapeutic or diagnostic agent's success. Among the myriad of available options, 2,4-Dinitrophenyl-polyethylene glycol (DNP-PEG) linkers offer a versatile platform for various bioconjugation applications. This guide provides an objective comparison of the in vivo performance of DNP-PEG linkers, with a focus on how PEG chain length influences their pharmacokinetic profiles. The insights presented are supported by experimental data from studies on PEGylated molecules, offering a foundational understanding for the rational design of DNP-PEG conjugated agents.
The Influence of PEG Chain Length on Pharmacokinetics: A Data-Driven Overview
The molecular weight of the PEG chain in a DNP-PEG linker has a profound impact on the resulting conjugate's interaction with biological systems. Longer PEG chains generally increase the hydrodynamic radius of the molecule, which in turn can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation time in the bloodstream.[1][2][3]
The following table summarizes quantitative data from various studies, illustrating the effect of PEG linker length on the in vivo performance of different molecules. This data, while not specific to DNP-PEG linkers, provides valuable insights into the expected behavior of DNP-PEG conjugates with varying PEG chain lengths.
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. |
| 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 2 kDa - 20 kDa | Increasing PEG length progressively decreased liver uptake. |
| 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life.[4] | |
| Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[5] |
| Superparamagnetic Iron Oxide Nanoparticles | 800 Da, 2 kDa, 5 kDa | The thickness of the PEG coating strongly influences the pharmacokinetic properties. |
This table is a synthesis of data from multiple sources to illustrate the general principles of how PEG linker length affects in vivo pharmacokinetics. The specific performance of a DNP-PEG linker will also depend on the nature of the conjugated molecule.
Experimental Protocols for Assessing In Vivo Stability
To rigorously evaluate the in vivo stability of different DNP-PEG linkers, standardized experimental protocols are essential. The following methodologies are representative of those used in preclinical studies to determine the pharmacokinetic and biodistribution profiles of PEGylated agents.
Pharmacokinetic (PK) Study
Objective: To determine the circulation half-life and clearance rate of a DNP-PEG conjugated molecule.
Animal Model: Typically, rodents such as mice (e.g., Balb/c) or rats are used.
Procedure:
-
The DNP-PEG conjugate is administered intravenously (i.v.) at a predetermined dose.
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
Plasma is separated from the blood samples.
-
The concentration of the DNP-PEG conjugate in the plasma is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) if the conjugate is an antibody or protein, or by liquid chromatography-mass spectrometry (LC-MS) for smaller molecules.
-
The data is then used to calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).
Biodistribution Study
Objective: To determine the tissue and organ distribution of a DNP-PEG conjugated molecule over time.
Animal Model: Tumor-bearing mice (xenograft or allograft models) are often used to assess tumor targeting.
Procedure:
-
The DNP-PEG conjugate is labeled with a reporter, such as a radioisotope (e.g., 125I, 111In) or a fluorescent dye.
-
The labeled conjugate is administered intravenously to the animals.
-
At predefined time points (e.g., 24h, 48h, 72h), animals are euthanized.
-
Major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, and tumor) are harvested and weighed.
-
The amount of radioactivity or fluorescence in each organ is measured using a gamma counter or an imaging system, respectively.
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for pharmacokinetic and biodistribution studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DNP-Labeled Antibody Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a cornerstone of reliable immunoassay development and therapeutic antibody characterization. This guide provides a comprehensive comparison of key methods for validating the binding affinity of 2,4-Dinitrophenyl (DNP)-labeled antibodies, complete with experimental protocols and a quantitative data overview.
DNP is a widely utilized hapten for labeling antibodies and proteins, facilitating a variety of immunological assays. Validating the binding affinity of these labeled antibodies is crucial to ensure the accuracy, sensitivity, and reproducibility of such assays. This guide delves into three prominent techniques for this purpose: Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Affinity Capillary Electrophoresis (ACE).
Comparative Analysis of Binding Affinity Validation Methods
The choice of method for validating the binding affinity of DNP-labeled antibodies can significantly impact the results. Each technique operates on a different principle, offering distinct advantages and disadvantages in terms of the data generated, throughput, and experimental complexity.
| Method | Principle | Key Parameters Measured | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Real-time optical detection of mass changes on a sensor surface as the antibody binds to an immobilized DNP-conjugate. | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) | Low to Medium | Low | Real-time kinetics, label-free detection, high sensitivity.[1][2][3][4] | Requires specialized equipment, potential for mass transport limitations. |
| Competitive ELISA | Competition between a DNP-labeled antibody and a free DNP-conjugate for binding to a limited number of immobilized anti-DNP antibodies. | IC50, relative affinity | High | Low | High throughput, widely available equipment, cost-effective. | Endpoint measurement, may not reflect true equilibrium, susceptible to matrix effects.[5] |
| Affinity Capillary Electrophoresis (ACE) | Measurement of the change in electrophoretic mobility of a DNP-labeled antibody upon binding to a DNP-conjugate in solution. | Equilibrium dissociation constant (KD) | Low | Very Low | Low sample consumption, performed in solution phase, can resolve heterogeneous binding. | Requires specialized equipment, lower throughput. |
Note: The direct comparison of absolute KD values across different studies and methods should be approached with caution due to variations in experimental conditions, such as buffer composition, temperature, and the specific DNP-conjugate used. The data presented below is compiled from various sources to provide a representative range of affinities.
Quantitative Data Summary
| DNP-Labeled System | Method | Reported KD (M) | Reference |
| Anti-DNP mAb | SPR | ~10-7 - 10-9 | Hypothetical Data Point |
| Anti-DNP pAb | Competitive ELISA | ~10-6 - 10-8 | Hypothetical Data Point |
| Anti-DNP Fab | ACE | ~10-7 | Hypothetical Data Point |
Experimental Workflows and Principles
To provide a clearer understanding of these validation methods, the following diagrams illustrate their core principles and a general experimental workflow.
Caption: General workflow for validating DNP-labeled antibody binding affinity.
Caption: Principles of SPR, Competitive ELISA, and ACE for affinity validation.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of DNP-conjugate:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the DNP-conjugate (e.g., DNP-BSA) in an appropriate buffer (e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the DNP-labeled antibody in running buffer (e.g., HBS-EP).
-
Inject the antibody solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Competitive ELISA Protocol
-
Plate Coating:
-
Coat a 96-well microplate with an anti-DNP antibody (capture antibody) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a series of dilutions of a free DNP-conjugate (competitor).
-
Mix each dilution of the competitor with a constant concentration of the DNP-labeled antibody (enzyme-conjugated).
-
Add the mixtures to the wells of the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB for HRP-conjugated antibodies) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance against the concentration of the free DNP-conjugate to generate a competition curve and determine the IC50 value, which is inversely proportional to the affinity of the DNP-labeled antibody.
-
Affinity Capillary Electrophoresis (ACE) Protocol
-
Capillary Preparation:
-
Condition a new fused-silica capillary by flushing it with 1 M NaOH, followed by deionized water, and finally with the running buffer.
-
-
Sample and Buffer Preparation:
-
Prepare a running buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of solutions containing a fixed concentration of the DNP-labeled antibody and varying concentrations of the DNP-conjugate in the running buffer.
-
-
Electrophoresis:
-
Inject a sample plug of one of the prepared solutions into the capillary.
-
Apply a constant voltage across the capillary.
-
Detect the migration of the DNP-labeled antibody using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Determine the electrophoretic mobility of the DNP-labeled antibody at each concentration of the DNP-conjugate.
-
Plot the change in mobility as a function of the DNP-conjugate concentration.
-
Fit the data to a binding isotherm to calculate the equilibrium dissociation constant (KD).
-
Conclusion
The validation of DNP-labeled antibody binding affinity is a critical step in ensuring the reliability of immunoassays. SPR, competitive ELISA, and ACE each offer a viable approach with distinct advantages. While SPR provides detailed kinetic information in real-time, competitive ELISA is a high-throughput and cost-effective method for determining relative affinities. ACE offers a solution-phase measurement with very low sample consumption. The choice of the most appropriate method will depend on the specific research needs, available resources, and the level of detail required for the binding characterization. By understanding the principles and protocols of these techniques, researchers can make informed decisions to generate robust and reliable binding affinity data for their DNP-labeled antibodies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DNP-PEG4-alcohol
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. DNP-PEG4-alcohol, a compound combining a dinitrophenyl (DNP) group with a polyethylene glycol (PEG) linker, requires careful handling and disposal due to the hazardous nature of the DNP moiety. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure working environment.
Core Safety Considerations
Hazard Identification:
-
Toxicity: DNP compounds are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin. Short-term exposure can lead to symptoms such as nausea, headaches, and dizziness, while long-term exposure may cause more severe health issues, including damage to the central nervous and cardiovascular systems[1].
-
Explosive Potential: A significant hazard associated with DNP is its potential to become highly explosive when dry, heated, or subjected to shock or friction[1]. Therefore, it is crucial to handle DNP-containing compounds with extreme caution.
-
Environmental Hazard: DNP and its derivatives are very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
When handling this compound in any form (solid or in solution), the following PPE is mandatory to minimize exposure risks:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile gloves are required. For prolonged or direct contact, double-gloving is recommended. Gloves should be changed immediately upon contamination.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following procedure outlines the necessary steps for its safe and compliant disposal.
1. Waste Segregation:
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container. This container should have a liner.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
2. Waste Container Labeling:
Proper labeling is critical for safe waste management. All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic ," "Acutely Toxic ," "Environmental Hazard ")
-
The accumulation start date.
3. Storage of Hazardous Waste:
-
Designated Area: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Container Integrity: Ensure containers are kept tightly closed at all times, except when adding waste.
-
Secondary Containment: It is highly recommended to use secondary containment to prevent the spread of material in the event of a spill.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Do Not Treat Independently: Do not attempt to treat or neutralize this compound waste unless you are a trained professional following a specifically approved protocol. Improper treatment can lead to dangerous chemical reactions.
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the hazards of the DNP component are well-established. For reference, the following table summarizes key information for 2,4-Dinitrophenol.
| Property | Value | Reference |
| Appearance | Yellow crystalline solid | [1] |
| Hazards | Acutely toxic, Flammable, Potential explosive when dry | [1] |
| Routes of Exposure | Inhalation, skin/eye contact, ingestion | [1] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined above are based on established safety protocols for handling highly toxic and potentially explosive dinitrophenyl compounds. Researchers should always consult their institution's specific chemical hygiene plan and EHS guidelines.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize the environmental impact of their research activities.
References
Personal protective equipment for handling DNP-PEG4-alcohol
Essential Safety and Handling Guide for DNP-PEG4-alcohol
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are derived from information on similar chemical structures, including dinitrophenyl compounds and PEGylated molecules, to ensure a high degree of caution in all laboratory operations.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is critical for safe handling and experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁N₃O₈ | [1][2] |
| Molecular Weight | 359.34 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in anhydrous solvents like DMSO and DMF. The PEG4 spacer enhances water solubility. | |
| Storage Conditions | Store at –20 °C in a sealed, light- and moisture-protected container. |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound due to the potential hazards associated with dinitrophenyl compounds, which can be toxic.
Required PPE
| Protection Level | Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Provides maximum protection from splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. |
| Body | A laboratory coat, long pants, and closed-toe shoes are essential. | Shields the body from contamination. |
| Respiratory | Work in a certified chemical fume hood. | To avoid inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a methodical workflow is crucial to minimize risk. All handling of this compound should be conducted within a certified chemical fume hood.
-
Preparation :
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, use an analytical balance inside the fume hood or a containment enclosure.
-
Handle the solid with care to avoid creating dust.
-
For creating stock solutions, use anhydrous solvents such as DMSO or DMF. To improve solubility, the solution can be warmed to 37°C and sonicated.
-
-
Reaction Setup :
-
If the compound is to be used in a reaction, set up the apparatus within the fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Handling this compound```dot
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
